Mal-amino-sulfo
Descripción
The exact mass of the compound 1-((4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-[4-(2,5-dioxopyrrol-1-yl)butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O9S/c15-8-3-4-9(16)13(8)5-1-2-11(18)23-14-10(17)6-7(12(14)19)24(20,21)22/h3-4,7H,1-2,5-6H2,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZVQHWMSQLWSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCN2C(=O)C=CC2=O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158018-81-6 | |
| Record name | 4-Maleimidobutyric acid sulfo-N-succinimidyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Maleimide-Thiol Conjugation: Mechanism, Optimization, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the maleimide-thiol conjugation reaction, a cornerstone of bioconjugation chemistry. It delves into the core mechanism, influencing factors, potential side reactions, and its critical role in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge required for the successful design and execution of maleimide-thiol conjugation strategies.
The Core Mechanism: A Michael Addition Reaction
The conjugation of a maleimide (B117702) to a thiol-containing molecule proceeds through a nucleophilic Michael addition reaction.[1][2] The process is initiated by the deprotonated thiol group, the thiolate anion, which acts as a potent nucleophile. This thiolate attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[3] This leads to the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[4]
The high reactivity of the maleimide's double bond is attributed to the electron-withdrawing effect of the two adjacent carbonyl groups and the inherent ring strain.[5] This reaction is highly selective for thiols, particularly within a specific pH range, making it a favored method for the site-specific modification of biomolecules, most commonly at cysteine residues.[3]
Key Parameters Influencing the Reaction
The efficiency and specificity of the maleimide-thiol conjugation are highly dependent on several reaction parameters. Careful optimization of these factors is crucial for achieving high yields and minimizing side reactions.
pH
The pH of the reaction buffer is the most critical factor. The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[3] Within this range, a sufficient concentration of the reactive thiolate anion is present to ensure a rapid reaction, while the competing reaction with amines (e.g., lysine (B10760008) residues) is minimized. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3]
-
Below pH 6.5: The concentration of the nucleophilic thiolate anion decreases as the thiol group becomes protonated, leading to a significantly slower reaction rate.
-
Above pH 7.5: The reaction with primary amines becomes more competitive, leading to a loss of selectivity.[3] Additionally, the maleimide ring becomes increasingly susceptible to hydrolysis at alkaline pH.[3]
Temperature and Reaction Time
The reaction is typically performed at room temperature (20-25°C) or at 4°C. Reactions at room temperature are generally faster, often reaching completion within 30 minutes to 2 hours. For sensitive biomolecules, performing the reaction overnight at 4°C can minimize potential degradation.
Reactant Concentration and Molar Ratio
A molar excess of the maleimide-functionalized reagent is typically used to drive the reaction towards completion. For protein labeling, a 10- to 20-fold molar excess of the maleimide reagent is a common starting point.[6] However, the optimal ratio can vary depending on the specific reactants and their steric hindrance. For instance, a 2:1 maleimide to thiol ratio was found to be optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody.[7]
Potential Side Reactions and Instability of the Conjugate
While the maleimide-thiol reaction is robust, several side reactions can occur, and the resulting thiosuccinimide linkage can exhibit instability under certain conditions.
Hydrolysis of the Maleimide Ring
In aqueous solutions, particularly at pH values above 7.5, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid.[3] This hydrolysis is a significant concern as it inactivates the maleimide, rendering it incapable of reacting with a thiol. Therefore, aqueous solutions of maleimide-containing reagents should be prepared immediately before use.[3]
Retro-Michael Reaction (Thiol Exchange)
The thioether bond formed in the thiosuccinimide adduct is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866), which is abundant in the physiological environment.[2] This can lead to the transfer of the conjugated payload to other molecules, resulting in off-target effects and reduced efficacy of the intended conjugate.[8] The half-life of thiosuccinimide adducts in the presence of glutathione can range from 20 to 80 hours.[2]
Thiazine (B8601807) Rearrangement
When conjugating to a peptide or protein with an N-terminal cysteine, the resulting thiosuccinimide adduct can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[9][10] This rearrangement is pH-dependent, occurring more rapidly at or above physiological pH.[9] While this can be an unintended side reaction, the resulting thiazine linkage has been shown to be more stable against thiol exchange than the original thiosuccinimide.[11]
Quantitative Data Summary
The following tables summarize key quantitative data related to the maleimide-thiol conjugation and its side reactions.
Table 1: Influence of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
Table 2: Reaction Conditions and Conjugation Efficiency for Specific Examples
| Thiol-containing Molecule | Maleimide:Thiol Molar Ratio | Reaction Time | Temperature | pH | Conjugation Efficiency |
| cRGDfK peptide | 2:1 | 30 min | Room Temp | 7.0 | 84 ± 4%[7] |
| 11A4 nanobody | 5:1 | 2 hours | Room Temp | 7.4 | 58 ± 12%[7] |
Table 3: Stability of Thiosuccinimide Adducts
| Adduct | Condition | Half-life |
| N-ethylmaleimide-4-mercaptophenylacetic acid | Incubated with glutathione | ~19 hours[2] |
| N-ethylmaleimide-N-acetylcysteine | Incubated with glutathione | ~337 hours[2] |
| Maleimide-cysteine adducts | In cells | Disappeared |
| Iodoacetate-cysteine adducts | In cells | Stable |
Table 4: Kinetics of Thiazine Rearrangement of CGF-MPA Conjugate
| pH | Thiazine Formation after 24 hours |
| 5.0 | 0.1%[9] |
| 7.3 | ~70%[9] |
| 8.4 | ~90%[9] |
Table 5: Hydrolysis of 8-arm-PEG10k-maleimide
| pH | Temperature (°C) | Observed Rate Constant (s⁻¹) |
| 7.4 | 20 | 1.24 x 10⁻⁵[1] |
| 7.4 | 37 | 6.55 x 10⁻⁵[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to maleimide-thiol conjugation.
Protocol for Protein Labeling with a Maleimide-Functionalized Dye
This protocol describes a general procedure for conjugating a fluorescent dye maleimide to a thiol-containing protein.
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized fluorescent dye
-
Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (optional)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Sephadex® G-25 desalting column
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
(Optional) Reduce Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP to the protein solution. Flush the vial with inert gas, seal, and incubate for 20-60 minutes at room temperature.[12]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the maleimide-functionalized dye in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dye stock solution to the (reduced) protein solution. Flush the reaction vial with inert gas, seal, and mix thoroughly. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the resulting conjugate using a Sephadex® G-25 desalting column to remove excess, unreacted maleimide dye and reducing agent.[12]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorbance wavelength of the dye.
Protocol for Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol outlines the general steps for creating an ADC by conjugating a maleimide-functionalized drug to an antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Maleimide-functionalized drug-linker
-
Reducing agent (e.g., Dithiothreitol - DTT or TCEP)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography - SEC or hydrophobic interaction chromatography - HIC)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC-MS)
Procedure:
-
Antibody Reduction: Reduce the interchain disulfide bonds of the antibody to generate free thiol groups. This is typically done by incubating the antibody with a controlled amount of a reducing agent like DTT or TCEP. The extent of reduction determines the number of available conjugation sites.
-
Drug-Linker Conjugation: Add the maleimide-functionalized drug-linker to the reduced antibody solution. The reaction is typically carried out at a controlled temperature and pH (e.g., pH 7.4).
-
Quenching: After the desired reaction time, quench any unreacted maleimide groups by adding a thiol-containing reagent like N-acetylcysteine.
-
Purification: Purify the ADC from unreacted drug-linker, unconjugated antibody, and other reaction components using chromatographic techniques such as SEC or HIC.
-
Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and stability. This is often done using techniques like UV-Vis spectroscopy, HIC-HPLC, and mass spectrometry (MS).[13][14]
Protocol for Quantification of Free Thiols using Ellman's Reagent
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is used to quantify free sulfhydryl groups in a sample.
Materials:
-
Ellman's Reagent Solution
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Thiol-containing sample
-
Thiol standard (e.g., cysteine or N-acetylcysteine)
-
Spectrophotometer
Procedure:
-
Prepare Standard Curve: Prepare a series of known concentrations of the thiol standard in the reaction buffer.
-
Sample Preparation: Dilute the thiol-containing sample in the reaction buffer.
-
Reaction: Add Ellman's Reagent Solution to both the standards and the samples. A yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), is formed upon reaction with a thiol.
-
Measurement: Measure the absorbance of the standards and samples at 412 nm.
-
Quantification: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the standard curve to determine the concentration of free thiols in the sample.[15]
Mandatory Visualizations
Reaction Mechanisms and Workflows
Caption: Core mechanism of maleimide-thiol conjugation and its major side reactions.
Caption: A typical experimental workflow for the development of an Antibody-Drug Conjugate (ADC).
Conclusion
The maleimide-thiol conjugation reaction is a powerful and versatile tool in the arsenal (B13267) of bioconjugation chemists and drug development professionals. Its high selectivity, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules. A thorough understanding of the reaction mechanism, critical parameters, and potential side reactions is essential for its successful implementation. By following well-defined protocols and carefully controlling the reaction environment, researchers can leverage the maleimide-thiol reaction to create innovative and effective bioconjugates for a wide range of applications, from basic research to the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biotium.com [biotium.com]
- 13. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to Bioconjugation Chemistry for Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation is the chemical strategy of covalently linking two molecules, where at least one is a biomolecule, such as a protein.[1] This powerful and versatile technology has become indispensable in a myriad of scientific disciplines, including chemical biology, medicine, and materials science. By attaching synthetic molecules like drugs, polymers, or imaging agents to proteins, researchers can create novel molecular entities with tailored properties and functions.[2] This guide provides a comprehensive overview of the core principles of protein bioconjugation, with a focus on the chemical methods, experimental protocols, and applications relevant to researchers and professionals in drug development.
The ability to specifically modify proteins opens up vast possibilities, from developing targeted therapeutics like antibody-drug conjugates (ADCs) to creating sophisticated diagnostic tools and elucidating complex biological processes.[3][4] The choice of bioconjugation strategy is critical and depends on several factors, including the target protein, the nature of the molecule to be conjugated, and the desired properties of the final bioconjugate. This guide will delve into the most common and effective methods for protein modification, providing detailed protocols and quantitative data to aid in the selection and implementation of the most suitable approach for a given research objective.
Core Principles of Protein Bioconjugation
The fundamental principle of protein bioconjugation lies in the selective reaction between a functional group on the protein and a complementary reactive group on the molecule to be attached. The most commonly targeted residues for bioconjugation are those with unique chemical reactivity, such as lysine (B10760008) and cysteine.[5] Additionally, the N-terminus, C-terminus, and carbohydrate moieties of glycoproteins offer opportunities for site-specific modification.[6][7][8] A more advanced strategy involves the incorporation of unnatural amino acids with bioorthogonal functional groups, allowing for highly specific and controlled conjugation.[9][]
Key Considerations for a Bioconjugation Strategy:
-
Specificity and Selectivity: The reaction should ideally target a single, desired site on the protein to ensure a homogeneous product with consistent properties.[11]
-
Reaction Conditions: The conjugation reaction should proceed under mild conditions (physiological pH, aqueous environment, and ambient temperature) to maintain the protein's structure and function.[12]
-
Stability of the Conjugate: The resulting covalent bond should be stable under physiological conditions to ensure the bioconjugate remains intact until it reaches its target.[13][14]
-
Impact on Protein Function: The modification should not adversely affect the biological activity of the protein.
Common Bioconjugation Chemistries
The following sections detail the most widely used chemical reactions for protein bioconjugation, including their mechanisms, advantages, and limitations.
Lysine-Targeted Bioconjugation
Lysine residues, with their primary amine side chains, are abundant and often exposed on the protein surface, making them readily accessible for modification.[15][16]
N-Hydroxysuccinimide (NHS) Esters: NHS esters are one of the most common reagents for targeting lysine residues. They react with the primary amine of lysine to form a stable amide bond.[1][15]
-
Mechanism: The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of NHS.
-
Advantages: The reaction is relatively simple and efficient.[17]
-
Limitations: The high abundance of lysine residues can lead to a heterogeneous mixture of conjugates with varying numbers of modifications per protein and different modification sites.[15]
Caption: Reaction of a protein's lysine residue with an NHS ester.
Cysteine-Targeted Bioconjugation
Cysteine residues are less abundant than lysine and their thiol side chains are highly nucleophilic, making them ideal targets for site-specific modification.[18][19]
Maleimides: Maleimides are the most common reagents for cysteine modification. They react with the thiol group of cysteine via a Michael addition reaction to form a stable thioether bond.[12][]
-
Mechanism: The nucleophilic thiol group of cysteine attacks the double bond of the maleimide (B117702) ring.
-
Advantages: The reaction is highly selective for cysteine and proceeds rapidly under mild conditions.[12]
-
Limitations: The resulting thioether bond can sometimes undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols. The protein of interest must have an accessible cysteine residue, which may require protein engineering.[12]
Caption: Reaction of a protein's cysteine residue with a maleimide.
N-Terminal and C-Terminal Modification
Targeting the unique reactivity of the protein's termini allows for the generation of highly homogeneous bioconjugates.
N-Terminal Modification: The lower pKa of the N-terminal α-amine compared to the ε-amine of lysine allows for selective modification under controlled pH conditions.[21] Pyridoxal-5'-phosphate (PLP) can be used to mediate a transamination reaction at the N-terminus, introducing a ketone handle for subsequent oxime ligation.[18][22][23][24]
C-Terminal Modification: C-terminal modification often involves enzymatic approaches or chemical methods that activate the C-terminal carboxyl group.[7][11][21][25][26][][28] Native chemical ligation (NCL) is a powerful technique for ligating a C-terminal thioester with an N-terminal cysteine.[8]
Glycan-Targeted Bioconjugation
Glycoproteins possess carbohydrate moieties that can be chemically modified to introduce unique reactive handles.[][29][30][31][32]
Periodate (B1199274) Oxidation: Mild oxidation with sodium periodate can selectively cleave the cis-diol groups of sialic acids to generate aldehydes, which can then be reacted with aminooxy- or hydrazide-containing molecules to form stable oxime or hydrazone linkages, respectively.[5][8][33][34][35]
Unnatural Amino Acid Incorporation
The site-specific incorporation of unnatural amino acids (UAAs) containing bioorthogonal functional groups (e.g., azides, alkynes) provides a powerful tool for precise protein modification.[9][][12][36] These UAAs can be introduced into proteins using engineered aminoacyl-tRNA synthetase/tRNA pairs that recognize a nonsense codon (e.g., the amber stop codon, UAG).[12][37] The bioorthogonal handle can then be specifically reacted with a complementary functional group on the molecule of interest via "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[]
Quantitative Data on Bioconjugation Reactions
The efficiency and stability of bioconjugation reactions are critical for the successful development of protein conjugates. The following tables summarize key quantitative parameters for some of the most common bioconjugation chemistries.
| Reaction Chemistry | Target Residue | Typical pH | Typical Reaction Time | Typical Molar Excess of Reagent | Bond Stability | Reference(s) |
| NHS Ester Acylation | Lysine | 7.2 - 8.5 | 1 - 4 hours | 5 - 20 fold | Stable Amide Bond | [15][38] |
| Maleimide Alkylation | Cysteine | 6.5 - 7.5 | 1 - 4 hours | 10 - 20 fold | Stable Thioether Bond (potential for retro-Michael) | [39] |
| PLP-mediated Transamination | N-terminus | ~6.5 | 4 - 20 hours | 10 mM PLP | Stable Oxime/Hydrazone after subsequent ligation | [18][22] |
| Periodate Oxidation/Oxime Ligation | Sialic Acid | 5.5 - 7.4 | 30 min (oxidation), 1-2 hours (ligation) | 1-10 mM Periodate | Stable Oxime Bond | [5][33][34] |
| Sortase-Mediated Ligation | C-terminus (LPXTG) | 7.0 - 8.5 | 1 - 4 hours | 1 - 5 fold | Stable Amide Bond | [2][7][40] |
Experimental Protocols
This section provides detailed, step-by-step protocols for key bioconjugation experiments.
Protocol 1: Labeling of a Protein with an NHS Ester
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester of the desired label (e.g., fluorescent dye)
-
Anhydrous DMSO or DMF
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column for purification
-
Protein Preparation: Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.
-
Labeling Reaction: a. Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (typically 10-20 fold). b. Add the NHS ester solution to the protein solution while gently vortexing. c. Incubate the reaction at room temperature for 1-4 hours, protected from light if the label is photosensitive.
-
Quenching the Reaction (Optional): Add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted NHS ester and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry.
Caption: Workflow for labeling a protein with an NHS ester.
Protocol 2: Cysteine-Maleimide Conjugation
Materials:
-
Cysteine-containing protein in a thiol-free buffer (e.g., PBS, pH 7.0-7.5)
-
Maleimide-functionalized molecule
-
Anhydrous DMSO or DMF
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Size-exclusion chromatography column
-
Protein Preparation: Dissolve or dialyze the protein into a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.
-
Reduction of Disulfides (Optional): If the cysteine residue(s) are oxidized, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Maleimide Solution Preparation: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Labeling Reaction: a. Add the maleimide solution to the protein solution to achieve a 10-20 fold molar excess. b. Incubate the reaction at room temperature for 2 hours or at 4°C overnight, protected from light if necessary.
-
Purification: Remove unreacted maleimide by size-exclusion chromatography.
Caption: Workflow for cysteine-maleimide conjugation.
Protocol 3: Sortase-Mediated Ligation
Materials:
-
Protein of interest with a C-terminal LPXTG motif
-
Oligoglycine-functionalized molecule (e.g., GGG-payload)
-
Sortase A enzyme (e.g., pentamutant for enhanced activity)
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)
-
Purification system (e.g., Ni-NTA for His-tagged sortase removal)
-
Reactant Preparation: Prepare solutions of the LPXTG-protein, oligoglycine-payload, and Sortase A in the reaction buffer.
-
Ligation Reaction: a. Combine the LPXTG-protein and oligoglycine-payload in a 1:1 to 1:5 molar ratio. b. Add Sortase A to a final concentration of 1-10 µM. c. Incubate at room temperature for 1-4 hours.
-
Purification: Remove the Sortase A enzyme (e.g., by affinity chromatography if it is His-tagged) and any unreacted starting materials.
Caption: Workflow for sortase-mediated protein ligation.
Applications in Drug Development
Bioconjugation chemistry is a cornerstone of modern drug development, enabling the creation of highly targeted and effective therapeutics.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[3][4][16][30] The antibody directs the ADC to a specific antigen on the surface of cancer cells, and upon internalization, the cytotoxic payload is released, leading to cell death. The choice of bioconjugation chemistry is critical for the efficacy and safety of an ADC, as it influences the drug-to-antibody ratio (DAR) and the stability of the conjugate in circulation.[30] Both lysine and cysteine-based conjugation strategies are widely used in the development of ADCs.[3][][30]
Caption: General workflow for the synthesis of an antibody-drug conjugate.
PEGylation
PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein. This modification can improve the pharmacokinetic properties of therapeutic proteins by increasing their hydrodynamic size, which reduces renal clearance and enhances their stability.
Conclusion
Bioconjugation chemistry provides a powerful toolkit for the precise modification of proteins, enabling the development of novel therapeutics, diagnostics, and research tools. The selection of an appropriate bioconjugation strategy requires careful consideration of the target protein, the desired properties of the conjugate, and the specific application. As the field continues to evolve, new and more sophisticated bioconjugation methods are being developed, offering even greater control over protein modification and paving the way for the next generation of protein-based technologies. This guide has provided a comprehensive overview of the core principles and methodologies in protein bioconjugation, with the aim of equipping researchers and drug development professionals with the knowledge to effectively apply these techniques in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 5. biotium.com [biotium.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrochemically Enabled C-Terminal Peptide Modifications | Springer Nature Experiments [experiments.springernature.com]
- 12. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 13. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Site-Specific Stability Evaluation of Antibody-Drug Conjugate in Serum Using a Validated Liquid Chromatography-Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. escopharma.com [escopharma.com]
- 17. interchim.fr [interchim.fr]
- 18. Site-specific Protein Bioconjugation via a Pyridoxal 5′-Phosphate-Mediated N-Terminal Transamination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. C-Terminal Modified Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 22. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 28. jpt.com [jpt.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 31. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. documents.thermofisher.com [documents.thermofisher.com]
- 33. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]
- 34. A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins | Springer Nature Experiments [experiments.springernature.com]
- 35. Experimental methods for scanning unnatural amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 36. glenresearch.com [glenresearch.com]
- 37. biotium.com [biotium.com]
- 38. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
- 39. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
- 40. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 41. mascogroup.com [mascogroup.com]
- 42. youtube.com [youtube.com]
An In-Depth Technical Guide to the Maleimide Reaction with Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the maleimide (B117702) reaction with cysteine residues, a cornerstone of bioconjugation chemistry. It delves into the core mechanism, influencing factors, potential side reactions, and detailed experimental protocols, presenting quantitative data in a structured format for easy comparison. This resource is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this powerful conjugation strategy.
Core Principles of the Maleimide-Cysteine Reaction
The reaction between a maleimide and the thiol group of a cysteine residue is a highly efficient and selective covalent modification technique.[1] It is widely employed for labeling proteins, peptides, and other biomolecules with probes, tags, or therapeutic agents.[]
Reaction Mechanism: Michael Addition
The underlying mechanism is a Michael addition, where the nucleophilic thiol group of a cysteine attacks one of the electron-deficient double-bonded carbons of the maleimide ring.[1][3] This reaction forms a stable thioether bond, specifically a succinimidyl thioether linkage.[][3] This reaction is often classified as a "click chemistry" reaction due to its high efficiency, selectivity, and ability to proceed under mild, aqueous conditions.[3][4]
dot
Caption: The Michael addition reaction between a cysteine thiol and a maleimide.
Reaction Kinetics and Selectivity
The maleimide-thiol reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[4][5] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than the reaction with amines, ensuring high specificity for cysteine residues over other amino acids like lysine (B10760008).[4][] The reaction is typically rapid, often reaching completion within 1-2 hours at room temperature.[7]
Factors Influencing the Reaction
Several parameters must be carefully controlled to ensure the efficiency and specificity of the maleimide-cysteine conjugation.
pH
The pH of the reaction buffer is the most critical factor. The optimal pH range is 6.5-7.5, which balances the nucleophilicity of the thiol group with the stability of the maleimide ring.[4][5]
-
Below pH 6.5: The reaction rate slows as the thiol group becomes more protonated and less nucleophilic.[7]
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis into a non-reactive maleamic acid.[5] Furthermore, competitive reaction with primary amines (e.g., lysine residues) becomes more significant, reducing the selectivity for thiols.[4]
Temperature and Time
The reaction can be performed at room temperature (20-25°C) or at 4°C.[7] Reactions at room temperature are faster, typically proceeding to completion in 1-2 hours, while reactions at 4°C may require an overnight incubation.[7][8] The choice of temperature often depends on the stability of the protein being labeled.
Molar Ratio of Reactants
A molar excess of the maleimide reagent is generally used to ensure complete labeling of the available thiol groups.[9][10] A 10 to 20-fold molar excess of maleimide to thiol is a common starting point, although the optimal ratio may need to be determined empirically for each specific protein and label.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters of the maleimide-cysteine reaction.
Table 1: General Reaction Conditions and Efficiency
| Parameter | Recommended Condition | Expected Efficiency | Reference(s) |
| pH | 6.5 - 7.5 | High | [4][11] |
| Temperature | Room Temperature (20-25°C) or 4°C | Reaction is faster at room temperature. | [11] |
| Reaction Time | 1-2 hours at room temperature; overnight at 4°C | Varies with reactants and concentrations. | [11] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | High | [10] |
| Protein Concentration | 1-10 mg/mL | Optimal for most proteins. | [7] |
Table 2: Reaction Kinetics and pH Dependence
| pH | Second-Order Rate Constant (k) | Notes | Reference(s) |
| < 6.5 | Slower reaction rate | The thiol group is less nucleophilic. | [12] |
| 6.5 - 7.5 | Optimal reaction rate | Balances thiol reactivity and maleimide stability. | [4] |
| > 7.5 | Increased rate of side reactions | Increased hydrolysis of maleimide and reaction with amines. | [4][5] |
Potential Side Reactions and Stability Issues
While the maleimide-cysteine reaction is robust, several side reactions and stability concerns must be considered, particularly in the context of developing therapeutic agents like antibody-drug conjugates (ADCs).
dot```dot digraph "Side_Reactions_and_Stability" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#EA4335", fontcolor="#202124"];
Maleimide [label="Maleimide Reagent"]; Thiol [label="Cysteine Thiol"]; Conjugate [label="Thiosuccinimide Adduct", fillcolor="#FBBC05"]; HydrolyzedMaleimide [label="Inactive Maleamic Acid"]; ReformedMaleimide [label="Reformed Maleimide"]; OtherThiol [label="Other Thiol (e.g., Albumin)"]; MigratedPayload [label="Migrated Payload (Off-target)"]; HydrolyzedAdduct [label="Stable Ring-Opened Adduct"]; NTerminalCys [label="N-Terminal Cysteine"]; Thiazine [label="Thiazine Rearrangement"];
Maleimide -> HydrolyzedMaleimide [label="Hydrolysis\n(High pH)"]; Thiol -> Conjugate [label="Desired Reaction", color="#34A853"]; Maleimide -> Conjugate [color="#34A853"]; Conjugate -> ReformedMaleimide [label="Retro-Michael Reaction"]; ReformedMaleimide -> MigratedPayload [label="Reaction with Other Thiol"]; OtherThiol -> MigratedPayload; Conjugate -> HydrolyzedAdduct [label="Hydrolysis (Stabilization)"]; NTerminalCys -> Thiazine [label="Rearrangement (High pH)"]; Conjugate -> Thiazine; }
Caption: A typical experimental workflow for maleimide-cysteine conjugation.
Materials and Reagents
-
Protein containing cysteine residue(s)
-
Maleimide-functionalized reagent (e.g., fluorescent dye, biotin, drug linker)
-
Reaction Buffer: Degassed PBS, Tris, or HEPES buffer, pH 7.0-7.5. [11]Avoid buffers containing thiols.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP). [10][11]* Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure
-
Protein Preparation : a. Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL. [7]Degassing is crucial to prevent the re-oxidation of thiols. [7]
-
Reduction of Disulfide Bonds (if necessary) : a. Cysteine residues involved in disulfide bonds are unreactive towards maleimides. [11] b. To reduce disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution. [7] c. Incubate for 20-30 minutes at room temperature. TCEP is often preferred over dithiothreitol (B142953) (DTT) as it does not need to be removed prior to the addition of the maleimide reagent. [10]
-
Preparation of Maleimide Stock Solution : a. Immediately before use, dissolve the maleimide-functionalized reagent in anhydrous DMSO or DMF to a concentration of ~10 mM. [8][10] b. Vortex briefly to ensure the reagent is fully dissolved. [8]
-
Conjugation Reaction : a. Add the maleimide stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (maleimide:protein). [8] b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if using a light-sensitive label. [8]
-
Purification of the Conjugate : a. After the incubation period, remove the excess, unreacted maleimide reagent to stop the reaction. [7] b. Purification can be achieved using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC. [7]The choice of method will depend on the properties of the protein and the conjugate. [7]
-
Characterization of the Conjugate : a. Determine the degree of labeling (DOL), which is the average number of maleimide molecules conjugated to each protein molecule. [7]This can often be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the label at its maximum absorbance wavelength. [7] b. Further characterization by mass spectrometry can confirm the conjugation and the homogeneity of the product. [7]
-
Storage of the Conjugate : a. For short-term storage, keep the purified conjugate at 2-8°C, protected from light. [13] b. For long-term storage, add a cryoprotectant like 50% glycerol (B35011) or a stabilizer such as BSA and store at -20°C or -80°C. [10][13]
Applications in Research and Drug Development
The specificity and efficiency of the maleimide-cysteine reaction have made it an invaluable tool in various applications:
-
Antibody-Drug Conjugates (ADCs): Maleimide chemistry is a dominant method for attaching potent cytotoxic drugs to antibodies for targeted cancer therapy. [1][]The stability of the linkage is a critical parameter for the efficacy and safety of these therapeutics. [14]* Protein Labeling: Site-specific labeling of proteins with fluorescent dyes, biotin, or other tags enables detailed studies of protein function, localization, and interaction. [1]* PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins via maleimide linkers can improve their solubility, stability, and pharmacokinetic profiles. []* Surface Functionalization: Immobilizing proteins or peptides onto surfaces, nanoparticles, or beads for applications in biosensors, diagnostics, and material science. [1]* Redox Signaling Probes: Maleimide-based probes are used to study redox signaling pathways by selectively labeling cysteine residues that are in a reduced state.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. bachem.com [bachem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. researchgate.net [researchgate.net]
- 13. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 14. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of the Sulfo Group in Crosslinker Solubility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of the sulfo group and its pivotal role in modulating the solubility and utility of crosslinking agents. By understanding these principles, researchers can strategically select the appropriate crosslinker to achieve specific experimental outcomes, from mapping cell-surface protein interactions to stabilizing therapeutic protein complexes.
The Fundamental Chemistry of the Sulfo Group
The sulfonic acid group (–SO₃H), and its corresponding anion, the sulfonate group (–SO₃⁻), is a highly polar functional group. Its defining characteristic is its ability to significantly enhance the water solubility of organic molecules.[1][2] This property stems from several key chemical features:
-
High Polarity and Ionization: Sulfonic acids are strong acids, meaning they readily deprotonate in aqueous solutions to form the negatively charged sulfonate anion.[3][4] This charge, combined with the polar nature of the sulfur-oxygen bonds, allows the group to form strong ion-dipole and hydrogen-bonding interactions with water molecules.[5][3]
-
Aqueous Solubility: These strong interactions with water disrupt the hydrogen-bonding network of water less than a non-polar group would, allowing the molecule to dissolve readily. The introduction of a sulfonate group can increase a compound's aqueous solubility by several orders of magnitude.[1][6]
The practical consequence for a crosslinker is transforming a molecule that must be dissolved in an organic solvent, like DMSO or DMF, into one that is freely soluble in aqueous buffers such as PBS.[7][8][9]
Impact on Crosslinker Characteristics: Solubility and Membrane Permeability
The addition of one or more sulfo groups to a crosslinker backbone has two profound and interconnected effects on its functionality:
-
Enhanced Water Solubility: As established, the primary role of the sulfo group is to confer hydrophilicity.[7] This eliminates the need for organic solvents, which can be detrimental to protein structure and function, allowing crosslinking reactions to be performed under gentle, physiologically relevant aqueous conditions.[7]
-
Membrane Impermeability: The permanent negative charge of the sulfonate group prevents the crosslinker from passively diffusing across the hydrophobic lipid bilayer of a cell membrane.[7][8] This characteristic is not a side effect but a critical feature that enables researchers to selectively target proteins on the exterior of a cell. In contrast, their non-sulfonated, lipophilic counterparts can freely enter the cell and crosslink intracellular proteins.[8]
These two features dictate the experimental design and the type of information that can be obtained.
Quantitative Data: A Tale of Two Crosslinkers
To illustrate the dramatic effect of sulfonation, this section compares the solubility of common crosslinkers with their sulfonated analogs. The most classic example is the comparison between DSS (Disuccinimidyl suberate) and its water-soluble counterpart, BS3 (Bis(sulfosuccinimidyl) suberate).[7][8][10]
| Crosslinker Pair | Parent Crosslinker | Sulfonated Analog | Parent Solubility | Sulfonated Solubility | Key Application Difference |
| DSS / BS3 | DSS (Disuccinimidyl suberate) | BS3 (Bis(sulfosuccinimidyl) suberate) | Water-insoluble; requires DMSO/DMF for dissolution.[8][9] | Water-soluble up to ~100 mM.[8] | Intracellular vs. Cell-Surface Crosslinking.[8][11] |
| SMCC / Sulfo-SMCC | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Water-insoluble; requires DMSO/DMF for dissolution.[12] | Soluble in water up to ~5 mg/mL.[13] | Intracellular vs. Cell-Surface Heterobifunctional Conjugation.[14] |
| NHS / Sulfo-NHS | NHS (N-hydroxysuccinimide) | Sulfo-NHS (N-Hydroxysulfosuccinimide) | Soluble in aqueous and organic solvents.[15] | Preserves or increases water-solubility of the target molecule.[15][16] | Modifying carboxyl groups while maintaining solubility of the target molecule.[16] |
Data compiled from manufacturer datasheets and chemical databases.[8][12][13][15][16]
Experimental Design: Choosing the Right Tool for the Job
The decision to use a sulfo- versus a non-sulfo-crosslinker is a critical step in experimental design, driven entirely by the scientific question being asked.
-
To study cell-surface receptor interactions: A membrane-impermeable, water-soluble crosslinker like BS3 or Sulfo-SMCC is essential. It will only covalently link proteins that are exposed on the outer surface of the plasma membrane.[7][17]
-
To capture intracellular protein complexes: A membrane-permeable crosslinker like DSS is required. It must first be dissolved in an organic solvent before being added to the cell suspension, after which it will diffuse into the cell to crosslink cytosolic or organellar proteins.[8]
// Nodes start [label="Define Experimental Goal", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; q1 [label="Targeting Cell Surface\nProteins?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", width=3]; sulfo [label="Use Sulfo-Crosslinker\n(e.g., BS3, Sulfo-SMCC)\n\n✓ Water Soluble\n✓ Membrane Impermeable", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF", width=3]; nonsulfo [label="Use Standard Crosslinker\n(e.g., DSS, SMCC)\n\n✓ Organic Solvent Soluble\n✓ Membrane Permeable", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", width=3]; q2 [label="Targeting Intracellular\nProteins?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", width=3]; end_sulfo [label="Analysis of\nCell-Surface Complexes", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; end_nonsulfo [label="Analysis of\nIntracellular Complexes", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> sulfo [label=" Yes"]; q1 -> q2 [label=" No"]; q2 -> nonsulfo [label=" Yes"]; sulfo -> end_sulfo; nonsulfo -> end_nonsulfo; } Caption: Crosslinker selection based on target protein location.
Experimental Protocols
Below are detailed methodologies for common applications of sulfonated crosslinkers.
This two-step protocol first activates an amine-containing protein (e.g., an antibody) with the Sulfo-SMCC crosslinker, then reacts the activated protein with a sulfhydryl-containing molecule on the cell surface.
A. Materials
-
Amine-containing Protein (Protein-NH₂): e.g., Antibody at 1-10 mg/mL.
-
Sulfo-SMCC Crosslinker.[18]
-
Conjugation Buffer: Amine- and sulfhydryl-free buffer, e.g., 100 mM Sodium Phosphate (B84403), 150 mM NaCl, pH 7.2-7.5 (PBS).[14]
-
Desalting Column (e.g., Zeba™ Spin Desalting Column).
-
Target cells with surface sulfhydryl groups (Protein-SH).
B. Procedure
-
Reagent Preparation: Allow the Sulfo-SMCC vial to equilibrate to room temperature before opening to prevent moisture condensation.[18] Immediately before use, dissolve Sulfo-SMCC in water or 50 mM sodium phosphate buffer to a concentration of ~10 mg/mL.[18] Note: Dissolve the crosslinker in water before adding it to high-salt buffers to ensure complete solubility.[18]
-
Activation of Protein-NH₂:
-
Add a 10- to 50-fold molar excess of the dissolved Sulfo-SMCC solution to your Protein-NH₂ sample in Conjugation Buffer.[14][18] The optimal molar excess depends on the protein concentration and must be determined empirically.[14]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[13]
-
-
Removal of Excess Crosslinker:
-
Immediately following incubation, remove non-reacted Sulfo-SMCC using a desalting column equilibrated with the Conjugation Buffer.[12] This step is crucial to prevent the crosslinker from reacting with the target in the next step.
-
-
Conjugation to Target Cells (Protein-SH):
-
Quenching and Analysis:
-
Quench the reaction by adding a final concentration of 20-50 mM Tris or Glycine.
-
Wash the cells to remove unreacted protein.
-
The cells are now ready for downstream analysis, such as flow cytometry, microscopy, or cell lysis followed by western blotting to confirm conjugation.
-
This simple protocol allows for a qualitative or semi-quantitative assessment of a crosslinker's solubility in a standard aqueous buffer.
A. Materials
-
Crosslinker A (e.g., DSS powder)
-
Crosslinker B (e.g., BS3 powder)
-
Aqueous Buffer (e.g., 20 mM Sodium Phosphate, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
B. Procedure
-
Preparation: Label two sets of microcentrifuge tubes for DSS and BS3.
-
Attempted Aqueous Dissolution:
-
Weigh 2 mg of DSS and 2 mg of BS3 into their respective tubes.[8]
-
Add 200 µL of the aqueous buffer to each tube. This creates a target concentration of 10 mg/mL.
-
Vortex both tubes vigorously for 30 seconds.
-
Observe the tubes. The BS3 should dissolve completely, resulting in a clear solution.[8] The DSS will remain as an insoluble suspension.[8] This demonstrates the fundamental difference in water solubility.
-
-
Organic Solvent Dissolution (for the insoluble crosslinker):
-
Take the tube with the DSS suspension.
-
Add 200 µL of DMSO and vortex. The DSS should now dissolve completely, forming a clear stock solution.[9]
-
References
- 1. Sulfonation | Organic Chemistry, Organic Compounds, Sulfonic Acids | Britannica [britannica.com]
- 2. Sulfonate improves water solubility and cell selective toxicity and alters the lysozyme binding activity of half sandwich Rh(iii) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Sulfonate - Wikipedia [en.wikipedia.org]
- 5. chemneo.com [chemneo.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. interchim.fr [interchim.fr]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. proteochem.com [proteochem.com]
Methodological & Application
Application Notes and Protocols for Antibody Labeling using Sulfo-SMCC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its water-soluble analog, Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC), are heterobifunctional crosslinkers widely employed in bioconjugation.[1][2] These reagents are instrumental in creating stable conjugates, such as antibody-drug conjugates (ADCs), by covalently linking two molecules.[3][4] The key structural features of Sulfo-SMCC are an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.[5] The NHS ester reacts with primary amines (e.g., on lysine (B10760008) residues of an antibody) to form a stable amide bond, while the maleimide group specifically reacts with sulfhydryl (thiol) groups to form a stable thioether bond.[2][6] The presence of a sulfonate group on the NHS ring of Sulfo-SMCC imparts water solubility, allowing for conjugation reactions in aqueous solutions without the need for organic solvents that can be detrimental to protein structure.[1][5]
This document provides a detailed protocol for the two-step labeling of antibodies with a thiol-containing molecule using Sulfo-SMCC.
Chemical Reaction Pathway
The conjugation process using Sulfo-SMCC follows a two-step reaction. First, the amine-containing antibody is reacted with Sulfo-SMCC to create a maleimide-activated antibody. Following the removal of excess crosslinker, the maleimide-activated antibody is then reacted with a molecule containing a free sulfhydryl group.[6][7]
Caption: Chemical reaction scheme for antibody conjugation using Sulfo-SMCC.
Experimental Workflow
The overall workflow for antibody labeling with Sulfo-SMCC involves a series of sequential steps from antibody preparation to final conjugate purification and analysis.
Caption: Overall workflow for antibody labeling using Sulfo-SMCC.
Data Presentation: Reaction Parameters
Successful antibody conjugation with Sulfo-SMCC is dependent on several critical parameters which are summarized in the tables below.
Table 1: Recommended Molar Excess of Sulfo-SMCC for Antibody Activation
| Antibody Concentration | Molar Excess of Sulfo-SMCC (Sulfo-SMCC:Antibody) |
| < 1 mg/mL | 40-80 fold |
| 1-4 mg/mL | 20-fold |
| 5-10 mg/mL | 5 to 10-fold |
Note: More dilute protein solutions require a greater molar excess of the crosslinker to achieve sufficient activation.[6][7] Empirical testing is necessary to determine the optimal ratio for a specific application.[7]
Table 2: Key Reaction Conditions
| Step | Parameter | Recommended Range/Value | Notes |
| Antibody Activation | pH | 7.0 - 9.0 | NHS esters react with primary amines in this pH range.[2][7] |
| Incubation Time | 30-60 minutes at Room Temperature or 2 hours at 4°C | The reaction rate is not highly temperature-sensitive.[8] | |
| Conjugation | pH | 6.5 - 7.5 | Maleimides react with sulfhydryl groups in this pH range.[2][7] |
| Incubation Time | 30-40 minutes at Room Temperature or >2 hours at 4°C | Reactions are typically complete within this timeframe.[8] |
Experimental Protocols
Materials
-
Antibody (in an amine-free buffer)
-
Sulfo-SMCC
-
Thiol-containing molecule (e.g., drug, peptide, or label)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2. Other amine- and sulfhydryl-free buffers at pH 6.5-7.5 are also suitable.[7] The addition of 1-5 mM EDTA is recommended to prevent disulfide bond formation.[7]
-
Desalting columns (e.g., Sephadex G-25)
-
Purification system (e.g., size-exclusion chromatography, hydrophobic interaction chromatography)
Protocol 1: Antibody Activation with Sulfo-SMCC
-
Antibody Preparation : Prepare the antibody solution at a concentration of 1-10 mg/mL in Conjugation Buffer.[4] Ensure the buffer is free from primary amines such as Tris.[4]
-
Sulfo-SMCC Preparation : Immediately before use, prepare a 10 mg/mL solution of Sulfo-SMCC in deionized water.[8] Sulfo-SMCC is moisture-sensitive and should be equilibrated to room temperature before opening.[8]
-
Activation Reaction : Add the calculated amount of Sulfo-SMCC solution to the antibody solution. The molar ratio of Sulfo-SMCC to antibody should be determined based on the antibody concentration (see Table 1).
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[9]
-
Removal of Excess Sulfo-SMCC : Immediately following incubation, remove the unreacted Sulfo-SMCC using a desalting column pre-equilibrated with Conjugation Buffer.[4] This step is critical to prevent the quenching of the thiol-containing molecule in the subsequent step.[4]
Protocol 2: Conjugation of Maleimide-Activated Antibody with a Thiol-Containing Molecule
-
Thiol-Containing Molecule Preparation : Dissolve the thiol-containing molecule in the Conjugation Buffer. If the molecule contains disulfide bonds, they may need to be reduced to generate free thiols using a reducing agent like TCEP or DTT. If DTT is used, it must be removed before conjugation.[1]
-
Conjugation Reaction : Add the thiol-containing molecule to the purified maleimide-activated antibody. The molar ratio will depend on the desired degree of labeling.
-
Incubation : Incubate the reaction mixture at room temperature for 30-40 minutes or for over 2 hours at 4°C.[8]
-
Quenching (Optional) : The reaction can be stopped by adding a quenching reagent such as cysteine.[9]
Protocol 3: Purification of the Antibody Conjugate
-
Purification : Purify the antibody conjugate to remove unreacted drug-linker species, unconjugated antibody, and any aggregates.[10] Common purification techniques include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), and reversed-phase high-performance liquid chromatography (RP-HPLC).[10]
-
Fraction Collection and Analysis : Collect the fractions corresponding to the purified antibody conjugate.[4] Pool the relevant fractions and determine the protein concentration, for example, by measuring absorbance at 280 nm.[4]
-
Characterization : Analyze the purified conjugate to determine critical quality attributes such as the drug-to-antibody ratio (DAR), purity, and level of aggregation.[10]
References
- 1. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. covachem.com [covachem.com]
- 4. benchchem.com [benchchem.com]
- 5. cyanagen.com [cyanagen.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. store.sangon.com [store.sangon.com]
- 8. proteochem.com [proteochem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Maleimide Functionalization of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction to Maleimide-Thiol Chemistry for Nanoparticle Functionalization
Maleimide (B117702) functionalization is a widely adopted strategy for the covalent conjugation of biomolecules to nanoparticle surfaces. This approach primarily leverages the highly efficient and specific reaction between a maleimide group and a sulfhydryl (thiol) group, known as a Michael addition reaction.[1] This "click chemistry" reaction is favored for its mild reaction conditions, typically proceeding at room temperature in aqueous buffers at physiological pH (6.5-7.5), and its high selectivity for thiol groups over other functional groups like amines and carboxylic acids.[2][3]
The resulting thioether bond is stable, making maleimide-functionalized nanoparticles robust platforms for various biomedical applications, including targeted drug delivery, medical imaging, and diagnostics.[4][5] By functionalizing nanoparticles with maleimide groups, researchers can readily conjugate thiol-containing ligands such as peptides (e.g., RGD), antibodies, and nucleic acids for targeted delivery to specific cells or tissues.[6][7][8]
General Considerations for Protocol Optimization
Successful maleimide functionalization of nanoparticles requires careful optimization of several reaction parameters to ensure high conjugation efficiency and maintain nanoparticle stability.
Key Parameters:
-
pH: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[3] At pH values above 7.5, the maleimide ring becomes susceptible to hydrolysis, rendering it unreactive towards thiols.[1]
-
Molar Ratio of Reactants: The molar ratio of maleimide groups on the nanoparticle surface to the thiol-containing ligand is a critical parameter. An excess of maleimide is often used to drive the reaction to completion. However, the optimal ratio can vary depending on the specific nanoparticle and ligand.[9][10]
-
Reaction Time and Temperature: The reaction is typically fast, often reaching high efficiency within 30 minutes to 2 hours at room temperature.[9]
-
Nanoparticle Stability: The functionalization process should not induce aggregation of the nanoparticles. The use of stabilizing agents, such as polyethylene (B3416737) glycol (PEG), can help maintain colloidal stability.[4]
-
Storage of Maleimide-Functionalized Nanoparticles: Maleimide-functionalized nanoparticles should be stored under conditions that minimize hydrolysis. Storage at 4°C is preferable to 20°C to maintain the reactivity of the maleimide groups over time.[9][10]
Detailed Experimental Protocols
Herein, we provide detailed protocols for the maleimide functionalization of three common types of nanoparticles: gold nanoparticles (AuNPs), poly(lactic-co-glycolic acid) (PLGA) nanoparticles, and liposomes.
Protocol for Maleimide Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes a one-step method for the surface engineering of gold nanoparticles with maleimide groups using a hetero-bifunctional PEG linker.[11][12]
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
Hetero-bifunctional linker: Orthopyridyl disulfide-poly(ethylene glycol)-maleimide (OPSS-PEG-Mal)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
Procedure:
-
Ligand Exchange: Mix the citrate-stabilized AuNPs with the OPSS-PEG-Mal linker in PBS at room temperature. The OPSS group will readily attach to the gold surface, displacing the citrate (B86180) ligands.[11][12] The reaction is typically complete within 30 minutes.[11][12]
-
Purification: Purify the maleimide-functionalized AuNPs by centrifugation to remove excess, unreacted OPSS-PEG-Mal linker.[12] Resuspend the nanoparticle pellet in fresh PBS.
-
Conjugation with Thiol-Containing Ligand: Add the thiol-containing molecule (e.g., RGD peptide) to the purified maleimide-functionalized AuNPs. The reaction proceeds at room temperature and is typically complete within 2 hours.
-
Final Purification: Purify the final conjugated AuNPs by centrifugation to remove any unconjugated ligands. Resuspend in an appropriate buffer for storage or downstream applications.
Protocol for Maleimide Functionalization of Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles
This protocol details the preparation of maleimide-functionalized PLGA nanoparticles using an emulsion-solvent evaporation method.[9][13]
Materials:
-
PLGA-PEG-Maleimide copolymer
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 0.5% w/v in PBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
Procedure:
-
Nanoparticle Synthesis: Dissolve the PLGA-PEG-Maleimide copolymer in DCM.[13] Add this organic solution to the aqueous PVA solution and sonicate on ice to form an oil-in-water emulsion.[13]
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.[13]
-
Purification: Collect the nanoparticles by centrifugation and wash them several times with deionized water to remove residual PVA and un-encapsulated polymer.
-
Conjugation with Thiol-Containing Ligand: Resuspend the purified maleimide-functionalized PLGA nanoparticles in a suitable buffer (e.g., 10 mM HEPES, pH 7.0 or PBS, pH 7.4).[9] Add the thiol-containing ligand and incubate at room temperature for 30 minutes to 2 hours.[9]
-
Final Purification: Purify the conjugated PLGA nanoparticles by centrifugation to remove unconjugated ligands.
Protocol for Maleimide Functionalization of Liposomes
This protocol describes the preparation of maleimide-functionalized liposomes using the thin-film hydration method.[5]
Materials:
-
Lipids (e.g., Lipoid S100, cholesterol)
-
Maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide)
-
Hydration buffer (e.g., ammonium (B1175870) sulfate (B86663) solution)
-
Drug to be encapsulated (e.g., Doxorubicin)
Procedure:
-
Lipid Film Formation: Dissolve the lipids and the maleimide-functionalized lipid in chloroform in a round-bottom flask.[5] Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.[5]
-
Hydration: Hydrate the lipid film with the hydration buffer.[5] This will form multilamellar vesicles.
-
Sonication/Extrusion: Sonicate the liposome (B1194612) suspension or pass it through an extruder to form small, unilamellar vesicles of a desired size.
-
Drug Loading (if applicable): If encapsulating a drug, this can be done via active or passive loading methods. For doxorubicin, an ammonium sulfate gradient can be used for active loading.[5]
-
Purification: Remove unencapsulated drug and other impurities using a size exclusion chromatography column (e.g., Sephadex G-25).[5]
-
Conjugation with Thiol-Containing Ligand: Add the thiol-containing ligand to the purified maleimide-functionalized liposomes and incubate at room temperature.
-
Final Purification: Purify the conjugated liposomes using size exclusion chromatography or dialysis.
Characterization of Maleimide-Functionalized Nanoparticles
Thorough characterization is essential to confirm successful functionalization and to ensure the quality and reproducibility of the nanoparticles.
Common Characterization Techniques:
-
Size and Morphology: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are used to determine the size, size distribution, and morphology of the nanoparticles before and after functionalization.[12][14]
-
Surface Charge: Zeta potential measurements are used to assess changes in the surface charge of the nanoparticles upon functionalization.[12]
-
Surface Chemistry: Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the presence of maleimide and conjugated ligands on the nanoparticle surface.[14][15]
-
Quantification of Ligand Conjugation: The amount of conjugated ligand can be determined using various methods, including UV-Vis spectroscopy (by measuring the depletion of the ligand from the supernatant after conjugation), fluorescence-based assays, or liquid chromatography.[9][12]
Data Presentation: Quantitative Analysis of Maleimide Functionalization
The following tables summarize quantitative data from the literature on maleimide functionalization of nanoparticles.
Table 1: Reaction Conditions and Conjugation Efficiency
| Nanoparticle Type | Ligand | Maleimide to Thiol Molar Ratio | Reaction Time | Temperature | Buffer | Conjugation Efficiency (%) |
| PLGA | cRGDfK peptide | 2:1 | 30 min | Room Temp | 10 mM HEPES, pH 7.0 | 84 ± 4%[9][10] |
| PLGA | 11A4 nanobody | 5:1 | 2 h | Room Temp | PBS, pH 7.4 | 58 ± 12%[9][10] |
Table 2: Physicochemical Properties of Nanoparticles Before and After Functionalization
| Nanoparticle Type | Modification | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| Gold (13 nm) | Citrate-stabilized | ~13 | Negative |
| Gold (13 nm) | OPSS-PEG-Mal | Increased | Shift towards neutral |
| Gold (13 nm) | + HS-PEG-NH2 | Further Increased | Positive[12] |
Applications in Drug Delivery and Cellular Targeting
Maleimide-functionalized nanoparticles are extensively used to enhance the delivery of therapeutic agents to specific cells and tissues, thereby improving efficacy and reducing off-target toxicity.
A prominent example is the use of RGD peptides conjugated to nanoparticles to target integrins, which are overexpressed on the surface of many cancer cells and tumor vasculature.[4][10] This targeted delivery strategy has been shown to increase the cellular uptake of nanoparticles and the efficacy of cytotoxic payloads.[10]
Mandatory Visualizations
Experimental Workflow for Maleimide Functionalization of Nanoparticles
Caption: General workflow for maleimide functionalization of nanoparticles.
Signaling Pathway: Integrin-Mediated Uptake of RGD-Functionalized Nanoparticles
References
- 1. Unlocking the potential of RGD-conjugated gold nanoparticles: a new frontier in targeted cancer therapy, imaging, and metastasis inhibition - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. editverse.com [editverse.com]
- 3. EGFR-specific single-chain variable fragment antibody-conjugated Fe3O4/Au nanoparticles as an active MRI contrast agent for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting integrins with RGD-conjugated gold nanoparticles in radiotherapy decreases the invasive activity of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular uptake of nanoparticles: journey inside the cell - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Single Chain Epidermal Growth Factor Receptor Antibody Conjugated Nanoparticles for in vivo Tumor Targeting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Integrin Signaling in Cancer Cell Survival and Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Ultrasmall Gold Nanoparticles with cRGD Peptide Increases the Uptake and Efficacy of Cytotoxic Payload | MDPI [mdpi.com]
- 11. Integrin Signaling in Cancer: Mechanotransduction, Stemness, Epithelial Plasticity, and Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Size‐Dependent Cellular Uptake of RGD Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Biological Functions and Clinical Applications of Integrins in Cancers [frontiersin.org]
- 15. Antibody-conjugated nanoparticles for target-specific drug delivery of chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulfo-SMCC in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cytotoxic activity of a small-molecule drug. The linker connecting the antibody and the drug is a critical component influencing the stability, efficacy, and safety of the ADC. Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker widely employed in ADC development.[1][2][3] It facilitates the covalent attachment of a drug to an antibody through a stable thioether bond.[4][5]
This document provides a comprehensive guide to the use of Sulfo-SMCC in the creation of ADCs, detailing its chemical properties, a step-by-step experimental protocol, and methods for the characterization of the resulting conjugate.
Chemical Properties and Mechanism of Action
Sulfo-SMCC is a water-soluble crosslinker containing two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.[2][6][7] The NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues on the antibody, to form a stable amide bond.[2][4] The maleimide group reacts specifically with sulfhydryl (thiol) groups, typically found on cysteine residues of a payload or a modified linker, to form a stable thioether bond.[2][4]
The presence of a sulfonate group on the NHS ring imparts water solubility to Sulfo-SMCC, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic solvents that could potentially denature the antibody.[2][8] The cyclohexane (B81311) ring in the spacer arm enhances the stability of the maleimide group, reducing its susceptibility to hydrolysis and permitting a two-step conjugation process.[4][5]
Key Properties of Sulfo-SMCC
| Property | Value | Reference |
| Molecular Weight | 436.37 g/mol | [2][5][9][10] |
| Spacer Arm Length | 8.3 Å | [2][5][9][10] |
| Solubility | Water-soluble (up to ~10 mM) | [2][4] |
| Reactive Groups | NHS Ester (reacts with primary amines at pH 7-9) | [4][5] |
| Maleimide (reacts with sulfhydryls at pH 6.5-7.5) | [4][5] |
Experimental Protocol: ADC Synthesis using Sulfo-SMCC
This protocol outlines a typical two-step process for conjugating a thiol-containing drug to an antibody using Sulfo-SMCC.
Materials and Reagents
-
Antibody (in an amine-free buffer, e.g., PBS)
-
Sulfo-SMCC
-
Thiol-containing drug payload
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5[3][5]
-
Quenching Solution (optional): e.g., 1 M Tris or Glycine
-
Reducing agent (if drug payload contains disulfide bonds): e.g., TCEP or DTT
-
Desalting columns or dialysis equipment
-
Purification system (e.g., SEC, HIC)
Step 1: Antibody Activation with Sulfo-SMCC
This step involves the reaction of the Sulfo-SMCC NHS ester with the primary amines on the antibody to create a maleimide-activated antibody.
-
Antibody Preparation : Ensure the antibody is in an amine-free buffer such as phosphate-buffered saline (PBS) at a concentration of 1-10 mg/mL.[8]
-
Sulfo-SMCC Preparation : Immediately before use, dissolve Sulfo-SMCC in water or the conjugation buffer to a stock concentration (e.g., 10 mg/mL).[9][10] If the solution does not fully dissolve, it can be gently warmed.[4][5][11]
-
Activation Reaction : Add the appropriate molar excess of Sulfo-SMCC to the antibody solution. The optimal molar ratio is dependent on the antibody concentration and should be empirically determined.[11]
Antibody Concentration Suggested Sulfo-SMCC Molar Excess 5–10 mg/mL 5- to 10-fold 1–4 mg/mL 20-fold < 1 mg/mL 40- to 80-fold -
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[5][11]
-
Removal of Excess Sulfo-SMCC : Remove unreacted Sulfo-SMCC using a desalting column or dialysis equilibrated with the conjugation buffer.[3][5][11] This step is crucial to prevent the quenching of the thiol-containing drug in the subsequent step.
Step 2: Conjugation of the Drug to the Activated Antibody
This step involves the reaction of the maleimide groups on the activated antibody with the sulfhydryl group of the drug payload.
-
Drug Preparation : Prepare the thiol-containing drug in a suitable buffer. If the drug contains disulfide bonds, they must be reduced to generate free thiols using a reducing agent like TCEP or DTT. The reducing agent must then be removed before conjugation.[3][11]
-
Conjugation Reaction : Add the thiol-containing drug to the maleimide-activated antibody solution. The molar ratio of the drug to the antibody will influence the final drug-to-antibody ratio (DAR) and should be optimized.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C at a pH of 6.5-7.5.[3][5]
-
Quenching (Optional) : The reaction can be stopped by adding a quenching reagent containing a free thiol, such as cysteine, to react with any remaining maleimide groups.[5]
ADC Purification and Characterization
Purification
Following the conjugation reaction, the ADC mixture will contain the desired ADC, unconjugated antibody, and excess drug. Purification is essential to remove these impurities. Common purification methods include:
-
Size-Exclusion Chromatography (SEC) : Separates molecules based on size, effectively removing unconjugated small-molecule drugs.
-
Hydrophobic Interaction Chromatography (HIC) : Separates ADC species based on their hydrophobicity, which increases with the number of conjugated drugs.[12][13] This technique can be used to isolate ADCs with a specific DAR.[12][13]
-
Dialysis/Ultrafiltration : Used for buffer exchange and removal of small molecule impurities.[3]
Characterization: Determining the Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, as it directly impacts its potency and therapeutic index.[14][15][16] Several methods can be used to determine the DAR:
-
UV-Vis Spectroscopy : This method relies on the differential absorbance of the antibody and the drug at specific wavelengths. By measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the drug), the concentrations of both can be determined, and the DAR calculated.[15]
-
Hydrophobic Interaction Chromatography (HIC) : As mentioned, HIC can separate ADC species with different numbers of conjugated drugs. The relative peak areas of the different species can be used to calculate the average DAR.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS provides a precise measurement of the molecular weight of the different ADC species, allowing for the accurate determination of the number of conjugated drugs and the distribution of different DAR species.[14][16][17]
Visualizing the Process
Chemical Reaction Pathway
Caption: Chemical reaction pathway of Sulfo-SMCC conjugation.
Experimental Workflow
Caption: General experimental workflow for ADC synthesis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive Sulfo-SMCC due to hydrolysis. | Use fresh Sulfo-SMCC and allow the vial to warm to room temperature before opening.[18] |
| Presence of primary amines or sulfhydryls in the buffer. | Perform buffer exchange into an appropriate amine- and sulfhydryl-free buffer.[11][18] | |
| Insufficient molar excess of Sulfo-SMCC. | Increase the molar ratio of Sulfo-SMCC to the antibody.[18] | |
| Protein Precipitation | High concentration of organic solvent (if using SMCC). | Use the water-soluble Sulfo-SMCC to avoid organic solvents.[8][18] |
| High Level of Protein Aggregation | Over-conjugation. | Reduce the molar excess of Sulfo-SMCC or the reaction time.[18] |
| Non-specific crosslinking. | Ensure efficient removal of excess Sulfo-SMCC after the activation step.[18] |
References
- 1. Sulfo-SMCC, 92921-24-9 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. store.sangon.com [store.sangon.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cyanagen.com [cyanagen.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. proteochem.com [proteochem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. lcms.cz [lcms.cz]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. hpst.cz [hpst.cz]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Fluorescent Labeling of Proteins with Maleimide Dyes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in a wide array of applications, including fluorescence microscopy, flow cytometry, and immunoassays. Maleimide-based fluorescent dyes are a popular choice for protein labeling due to their high specificity for thiol (sulfhydryl) groups found in cysteine residues.[1][2][3][4] This specificity allows for targeted conjugation, often with a predictable stoichiometry.
The underlying chemistry involves a Michael addition reaction where the maleimide (B117702) group reacts with a deprotonated thiol to form a stable thioether bond.[3][5] This reaction is most efficient at a neutral to slightly acidic pH (6.5-7.5), which minimizes side reactions with other nucleophilic amino acid residues like lysines.[1][5][6]
These application notes provide a comprehensive guide to successfully labeling proteins with maleimide dyes, including detailed protocols, data presentation for quantitative analysis, and troubleshooting tips.
Core Principles and Considerations
Successful protein labeling with maleimide dyes hinges on several key factors:
-
Availability of Free Thiols: Maleimides react with free sulfhydryl groups (-SH). In many proteins, cysteine residues form disulfide bonds (-S-S-) that are unreactive with maleimides.[2][4] Therefore, a reduction step is often necessary to break these bonds and make the thiols available for labeling.
-
pH Control: The thiol-maleimide reaction is pH-dependent. The optimal pH range is typically 7.0-7.5 to ensure the thiol group is sufficiently nucleophilic while minimizing hydrolysis of the maleimide group and side reactions with amines.[1][7]
-
Absence of Exogenous Thiols: Buffers and reagents containing thiol compounds (e.g., DTT, β-mercaptoethanol) will compete with the protein's thiols for reaction with the maleimide dye and must be avoided in the labeling step.[1][7]
-
Dye-to-Protein Ratio: The molar ratio of dye to protein is a critical parameter that influences the degree of labeling (DOL). An excess of the dye is typically used to drive the reaction to completion, with common starting ratios ranging from 10:1 to 20:1.[1][5][7]
-
Purification: After the labeling reaction, it is crucial to remove any unreacted, free dye from the protein-dye conjugate to ensure accurate downstream analysis.[1][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the fluorescent labeling of proteins with maleimide dyes.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 7.0 - 7.5 | Balances thiol reactivity and maleimide stability.[1][2][7] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | This is a starting point and should be optimized for each specific protein and dye.[1][5][7] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[2][8] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature is typically faster (1-2 hours), while 4°C overnight may be gentler for sensitive proteins.[1][7] |
| Reaction Time | 2 hours to overnight | Depends on the protein, temperature, and desired degree of labeling.[1][5][7] |
| Reducing Agent (optional) | 10-100 fold molar excess of TCEP | TCEP is preferred as it does not contain a thiol group and typically does not need to be removed before adding the maleimide dye.[1][7] |
Table 2: Dye Stock and Storage Conditions
| Parameter | Recommendation | Notes |
| Dye Stock Solvent | Anhydrous DMSO or DMF | Ensures dye stability and solubility.[1][7] |
| Dye Stock Concentration | 10 mM | A common starting concentration for easy dilution into the reaction mixture.[1][5] |
| Dye Stock Storage | -20°C, protected from light and moisture | Unused stock solutions can be stored for up to a month under these conditions.[1][5][7] Aqueous solutions should be made fresh.[5] |
| Labeled Protein Storage | 4°C for short-term (up to 1 week), -20°C or -80°C for long-term | For long-term storage, the addition of a cryoprotectant like glycerol (B35011) (50%) and a stabilizer like BSA (5-10 mg/mL) is recommended.[1][5] |
Experimental Protocols
Protocol 1: Protein Preparation and Reduction
This protocol describes the preparation of the protein sample for labeling, including an optional step for reducing disulfide bonds.
Materials:
-
Protein of interest
-
Phosphate-buffered saline (PBS), pH 7.2-7.4, or other amine- and thiol-free buffer (e.g., HEPES, Tris)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional)
-
Inert gas (e.g., nitrogen or argon) (optional)
Procedure:
-
Dissolve the protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.[2]
-
Degas the buffer by applying a vacuum for several minutes or by bubbling an inert gas through the solution to minimize oxidation of thiols.[2][7]
-
(Optional) Reduction of Disulfide Bonds: a. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP to the protein solution.[1][7] b. Incubate the mixture for 20-60 minutes at room temperature. c. It is generally not necessary to remove TCEP before adding the maleimide dye, as it does not contain a thiol group. However, be aware that TCEP can react with maleimides, so optimization of the TCEP to dye ratio may be necessary.[9]
Protocol 2: Maleimide Dye Labeling of Proteins
This protocol details the steps for the conjugation of the maleimide dye to the prepared protein.
Materials:
-
Prepared protein solution (from Protocol 1)
-
Maleimide dye
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)
Procedure:
-
Prepare Dye Stock Solution: a. Allow the vial of maleimide dye to equilibrate to room temperature before opening to prevent moisture condensation. b. Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF.[1][7] Vortex briefly to ensure the dye is fully dissolved. c. This stock solution should be used immediately or can be stored at -20°C for up to one month, protected from light and moisture.[1][7]
-
Labeling Reaction: a. While gently vortexing or stirring, add the desired volume of the 10 mM dye stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[1][5][7] b. Protect the reaction mixture from light by wrapping the reaction vial in aluminum foil or working in a dark room. c. Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[1][7] The optimal time and temperature may need to be determined empirically.
Protocol 3: Purification of the Labeled Protein
This protocol describes the removal of unreacted dye from the protein-dye conjugate.
Materials:
-
Labeling reaction mixture (from Protocol 2)
-
Purification buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or a spin desalting column with an appropriate molecular weight cutoff (MWCO).[5][7]
Procedure:
-
Column Equilibration: Equilibrate the size-exclusion or spin desalting column with the purification buffer according to the manufacturer's instructions.
-
Sample Loading: Apply the labeling reaction mixture to the equilibrated column.
-
Elution: a. For a gravity-flow size-exclusion column, elute the protein with the purification buffer. The labeled protein will typically be in the first colored band to elute.[10] b. For a spin desalting column, centrifuge the column according to the manufacturer's protocol to collect the purified labeled protein.
-
Fraction Collection: Collect the fractions containing the labeled protein. The protein-dye conjugate is usually visible as a colored solution. Unreacted dye will elute later in smaller molecular weight fractions.
Protocol 4: Determination of the Degree of Labeling (DOL)
This protocol outlines how to calculate the average number of dye molecules conjugated to each protein molecule.
Materials:
-
Purified protein-dye conjugate (from Protocol 3)
-
Spectrophotometer
Procedure:
-
Measure the absorbance of the protein-dye conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax). The values for Amax, the dye's molar extinction coefficient (εdye), and the correction factor (CF) can be found in the dye's product information sheet.
-
Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = Amax / (εdye * path length)
-
Calculate the corrected absorbance of the protein at 280 nm to account for the dye's absorbance at this wavelength: A280, corrected = A280 - (Amax * CF)
-
Calculate the protein concentration using the corrected absorbance: [Protein] (M) = A280, corrected / (εprotein * path length) (Note: The molar extinction coefficient for the protein, εprotein, needs to be known.)
-
Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein]
Visualizations
Caption: Chemical reaction between a protein's thiol group and a maleimide dye.
Caption: Experimental workflow for fluorescently labeling proteins with maleimide dyes.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. broadpharm.com [broadpharm.com]
- 9. licorbio.com [licorbio.com]
- 10. leica-microsystems.com [leica-microsystems.com]
Two-Step Conjugation Strategy with Sulfo-SMCC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the two-step conjugation strategy utilizing the water-soluble heterobifunctional crosslinker, Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC). This technique is widely employed for the stable covalent linking of two biomolecules, most commonly a protein containing primary amines with a second molecule bearing sulfhydryl groups. This method is instrumental in the development of antibody-drug conjugates (ADCs), immunoassays, and various protein-based probes for research and therapeutic applications.[1][2]
Introduction
Sulfo-SMCC is a heterobifunctional crosslinker containing two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.[2] The NHS ester facilitates the covalent linkage to primary amines (e.g., the side chain of lysine (B10760008) residues) on the first biomolecule, forming a stable amide bond. The maleimide group then specifically reacts with sulfhydryl groups (e.g., from cysteine residues) on the second biomolecule, creating a stable thioether bond.[3]
The key advantage of Sulfo-SMCC over its non-sulfonated counterpart, SMCC, is the presence of a sulfonate group on the NHS ring, which imparts water solubility.[2] This allows conjugation reactions to be performed in aqueous buffers, mitigating the need for organic solvents that can be detrimental to the structure and function of proteins.[2] The cyclohexane (B81311) ring in the spacer arm of Sulfo-SMCC enhances the stability of the maleimide group, reducing its susceptibility to hydrolysis and enabling a controlled, sequential two-step conjugation process.[4][5]
Chemical Reaction Mechanism
The two-step conjugation process with Sulfo-SMCC proceeds as follows:
-
Step 1: Activation of the Amine-Containing Molecule. The NHS ester of Sulfo-SMCC reacts with a primary amine on the first protein (Protein 1), forming a stable amide bond and releasing N-hydroxysulfosuccinimide. This reaction results in a "maleimide-activated" protein.
-
Step 2: Conjugation to the Sulfhydryl-Containing Molecule. The maleimide group of the activated Protein 1 then reacts with a free sulfhydryl group on the second molecule (Molecule 2) to form a stable thioether bond, creating the final conjugate.
Caption: Chemical reaction pathway of a two-step Sulfo-SMCC conjugation.
Quantitative Data Summary
The efficiency of the conjugation reaction is influenced by several factors, including the concentration of the reactants, pH, temperature, and reaction time. The following tables provide a summary of key quantitative parameters for the two-step conjugation strategy with Sulfo-SMCC.
Table 1: Recommended Molar Excess of Sulfo-SMCC for Protein Activation
| Protein Concentration | Recommended Molar Excess (Sulfo-SMCC:Protein) | Rationale |
| < 1 mg/mL | 40x - 80x | Compensates for the lower probability of molecular collisions and the competing hydrolysis of the NHS ester at high dilution.[3][6] |
| 1 - 4 mg/mL | 20x | A standard ratio for moderately concentrated protein solutions.[3][6] |
| 5 - 10 mg/mL | 5x - 10x | At higher protein concentrations, the reaction kinetics are more favorable, requiring a lower excess of the crosslinker.[3][6] |
Table 2: Optimal Reaction Conditions for Sulfo-SMCC Conjugation
| Reaction Step | Parameter | Recommended Range | Notes |
| Step 1: Amine Reaction (Activation) | pH | 7.2 - 8.0 | The reaction between the NHS ester and primary amines is most efficient at a slightly alkaline pH.[7] |
| Reaction Time | 30 - 60 minutes at Room Temperature or 2 - 4 hours at 4°C | Incubation time can be adjusted based on the reactivity of the protein.[2] | |
| Step 2: Sulfhydryl Reaction (Conjugation) | pH | 6.5 - 7.5 | The reaction between the maleimide group and sulfhydryl groups is most efficient at a neutral pH.[3][6] |
| Reaction Time | 1 - 2 hours at Room Temperature or 2 - 4 hours at 4°C | The reaction is typically complete within this timeframe.[4][8] |
Experimental Protocols
The following protocols provide a general framework for a two-step conjugation reaction using Sulfo-SMCC. Optimization may be necessary for specific applications.
Materials and Reagents
-
Amine-containing protein (Protein-NH₂)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
Sulfo-SMCC
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (e.g., 100 mM sodium phosphate, 150 mM sodium chloride) or other amine- and sulfhydryl-free buffers. The addition of 1-5 mM EDTA can help prevent disulfide bond formation in the sulfhydryl-containing molecule.
-
Desalting columns
-
Quenching solution (optional): e.g., L-cysteine or 2-mercaptoethanol (B42355)
Experimental Workflow
Caption: General experimental workflow for a two-step Sulfo-SMCC conjugation.
Protocol 1: Activation of Amine-Containing Protein (Protein-NH₂)
-
Prepare Protein-NH₂: Dissolve the amine-containing protein in the Conjugation Buffer to the desired concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Prepare Sulfo-SMCC Solution: Immediately before use, dissolve Sulfo-SMCC in an appropriate solvent (e.g., water or the Conjugation Buffer). Sulfo-SMCC is moisture-sensitive, so it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation.[5]
-
Activation Reaction: Add the calculated amount of the Sulfo-SMCC solution to the protein solution to achieve the desired molar excess (see Table 1). Mix gently and thoroughly.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours at 4°C.
-
Removal of Excess Sulfo-SMCC: Immediately after incubation, remove the excess, unreacted Sulfo-SMCC using a desalting column equilibrated with the Conjugation Buffer. This step is critical to prevent the maleimide groups from reacting with sulfhydryl groups on the same protein or from quenching the reaction with the second molecule.
Protocol 2: Conjugation to Sulfhydryl-Containing Molecule (Molecule-SH)
-
Prepare Molecule-SH: Dissolve the sulfhydryl-containing molecule in the Conjugation Buffer. If the molecule contains disulfide bonds, they may need to be reduced to generate free sulfhydryls. This can be achieved by treating with a reducing agent like DTT or TCEP. If a reducing agent is used, it must be removed prior to conjugation.
-
Conjugation Reaction: Combine the maleimide-activated Protein-NH₂ (from Protocol 1, step 5) with the Molecule-SH at a desired molar ratio. The optimal molar ratio should be determined empirically for the specific application.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching (Optional): To stop the conjugation reaction, a quenching agent such as L-cysteine or 2-mercaptoethanol can be added to react with any unreacted maleimide groups.
-
Purification: Purify the final conjugate from unreacted molecules and byproducts using methods such as size-exclusion chromatography (SEC) or dialysis.
-
Analysis: Analyze the final conjugate to determine the conjugation efficiency and characterize the product. Techniques such as SDS-PAGE, mass spectrometry, and functional assays can be employed.
Application Example: Targeting the EGFR Signaling Pathway in Cancer Therapy
A prominent application of the Sulfo-SMCC conjugation strategy is in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. For instance, an anti-EGFR (Epidermal Growth Factor Receptor) antibody can be conjugated to a potent cytotoxic drug using Sulfo-SMCC.[3] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[6] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.
The anti-EGFR ADC, created using Sulfo-SMCC, can selectively bind to EGFR on the surface of cancer cells. Following binding, the ADC-EGFR complex is internalized, and the cytotoxic drug is released inside the cell, leading to targeted cell death while minimizing systemic toxicity.
Caption: Targeting the EGFR signaling pathway with an anti-EGFR ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-EGFR antibody-drug conjugate for triple-negative breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Preclinical studies of a Pro-antibody-drug conjugate designed to selectively target EGFR-overexpressing tumors with improved therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. store.sangon.com [store.sangon.com]
Application Notes and Protocols for Bioconjugation of Oligonucleotides using Maleimide Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the bioconjugation of oligonucleotides using maleimide (B117702) linkers. This documentation offers detailed protocols, troubleshooting guidance, and data presentation to facilitate the successful synthesis and characterization of oligonucleotide conjugates for research and therapeutic development.
Introduction
The covalent attachment of molecules to oligonucleotides, a process known as bioconjugation, is a cornerstone of modern biotechnology and drug development. It enables the creation of sophisticated constructs such as antibody-oligonucleotide conjugates for targeted delivery, fluorescently labeled probes for diagnostics, and novel therapeutic modalities. One of the most prevalent and reliable methods for achieving this is through the reaction of a maleimide-functionalized component with a thiol-containing oligonucleotide, or vice versa.
This chemistry, based on a Michael addition reaction, is highly selective for thiols under mild, physiological conditions (pH 6.5-7.5), forming a stable thioether bond.[1][2][3] The high efficiency and specificity of the thiol-maleimide ligation make it an ideal choice for conjugating sensitive biomolecules.[2][3]
However, the success of this technique hinges on a thorough understanding of the reaction mechanism, potential challenges, and proper execution of experimental protocols. Key considerations include the stability of the maleimide group, the potential for disulfide bond formation in thiol-modified oligonucleotides, and the stability of the resulting conjugate.[1][4]
Core Principles of Maleimide-Thiol Conjugation
The fundamental reaction involves the nucleophilic attack of a thiol group (from a cysteine residue in a peptide or a thiol-modified oligonucleotide) on the double bond of a maleimide ring. This forms a stable thiosuccinimide linkage. The reaction is most efficient and selective for thiols within a pH range of 6.5 to 7.5.[1][2] Below pH 6.5, the reaction rate slows as the thiol group is less likely to be in its reactive thiolate anion form.[1][4] Above pH 7.5, the maleimide group becomes susceptible to hydrolysis and can also react with amines, reducing selectivity.[1]
A critical aspect to consider is the stability of the formed thiosuccinimide linkage. This bond can undergo a retro-Michael reaction, leading to cleavage of the conjugate.[1][5][6] This is particularly relevant in biological environments with high concentrations of other thiols, such as glutathione.[1][6] The succinimide (B58015) ring can also undergo hydrolysis, which, while creating a more stable, ring-opened product, introduces structural heterogeneity.[1][5][7]
Experimental Protocols
Preparation of Thiol-Modified Oligonucleotides
Thiol groups are typically introduced at the 5' or 3' end of a synthetic oligonucleotide using a thiol-modifier phosphoramidite (B1245037) during solid-phase synthesis. These modifiers often incorporate a disulfide bond for protection, which must be cleaved to generate the reactive free thiol.
Protocol for Reduction of Disulfide-Modified Oligonucleotides:
-
Dissolve the Oligonucleotide: Dissolve the lyophilized disulfide-modified oligonucleotide in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Prepare Reducing Agent: Prepare a fresh solution of a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is stable, odorless, and does not need to be removed before conjugation.[4] Dithiothreitol (DTT) can also be used, but excess DTT must be removed prior to the addition of the maleimide-containing molecule to prevent it from competing in the reaction.[4]
-
Reduction Reaction: Add the reducing agent to the oligonucleotide solution. A final TCEP concentration of 50 mM is commonly used.[8]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[8]
-
Purification (if using DTT): If DTT was used, the reduced oligonucleotide must be purified to remove excess DTT. This can be achieved by size-exclusion chromatography (e.g., using a desalting column) or ethanol (B145695) precipitation.
-
Proceed Immediately: The freshly reduced thiol-modified oligonucleotide is susceptible to re-oxidation and should be used immediately in the conjugation reaction.
Preparation of Maleimide-Activated Molecules
Maleimide groups can be introduced into various molecules (peptides, proteins, small molecules) using heterobifunctional crosslinkers. Alternatively, maleimide-activated reagents can be purchased commercially.
Important Considerations:
-
Storage: Maleimide-functionalized molecules are susceptible to hydrolysis. They should be stored in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at -20°C.[1][4]
-
Fresh Solutions: Always prepare fresh solutions of the maleimide-activated molecule immediately before use.
Thiol-Maleimide Conjugation Reaction
This protocol outlines the general procedure for conjugating a thiol-modified oligonucleotide with a maleimide-activated molecule.
Materials:
-
Reduced thiol-modified oligonucleotide solution
-
Freshly prepared maleimide-activated molecule solution in DMF or DMSO
-
Conjugation Buffer: Phosphate buffer (100 mM, pH 7.0) with 150 mM NaCl and 1 mM EDTA. Degas the buffer to remove oxygen and minimize thiol oxidation.[4]
Protocol:
-
Buffer Exchange: Ensure the reduced thiol-modified oligonucleotide is in the conjugation buffer.
-
Molar Ratio: Determine the desired molar ratio of the maleimide-activated molecule to the thiol-modified oligonucleotide. A molar excess of the maleimide reagent (e.g., 10-20 fold) is often used to drive the reaction to completion.[2] However, the optimal ratio may need to be determined empirically.
-
Reaction Setup: Add the maleimide-activated molecule solution to the thiol-modified oligonucleotide solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.[2] The optimal reaction time can vary depending on the specific reactants.[4]
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as 2-mercaptoethanol (B42355) or N-acetylcysteine can be added to the reaction mixture after the desired incubation time.
-
Purification: Purify the oligonucleotide conjugate to remove unreacted starting materials and byproducts.
Purification and Characterization of the Oligonucleotide Conjugate
The choice of purification method depends on the properties of the conjugate.[4]
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for purifying and analyzing oligonucleotide conjugates.[9]
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. Ion-pair reversed-phase (IP-RP) chromatography is particularly well-suited for oligonucleotides.[10][11]
-
Anion-Exchange HPLC (AEX-HPLC): Separates molecules based on charge. This is effective for separating oligonucleotides of different lengths and can resolve some stereoisomers.[10][11]
-
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size and can be used for removing unreacted small molecules.[10]
-
Polyacrylamide Gel Electrophoresis (PAGE): Can be used for purification and analysis, especially for larger oligonucleotides.[11]
Characterization:
-
Mass Spectrometry (MS): Confirms the successful conjugation and determines the molecular weight of the final product.[2]
-
UV-Vis Spectroscopy: Can be used to quantify the oligonucleotide and, if the conjugated molecule has a chromophore, to determine the degree of labeling.
Data Presentation
Table 1: Key Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Range/Value | Rationale and Considerations |
| pH | 6.5 - 7.5 | Optimal for selective and efficient reaction of thiols with maleimides.[1][2] Lower pH slows the reaction, while higher pH increases maleimide hydrolysis and reaction with amines.[1] |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature reactions are faster (30 min - 2 hours), while 4°C (overnight) is recommended for sensitive biomolecules to minimize degradation.[2] |
| Maleimide:Thiol Molar Ratio | 1.5:1 to 20:1 | A molar excess of the maleimide-containing reagent is generally used to drive the reaction to completion.[2] The optimal ratio should be determined empirically for each specific system.[12] |
| Reducing Agent | TCEP or DTT | TCEP is often preferred as it does not need to be removed post-reduction.[4] Excess DTT must be removed to prevent it from reacting with the maleimide.[4] |
| Buffer | Phosphate, HEPES | Non-nucleophilic buffers are recommended.[1] Avoid buffers containing thiols. |
| Solvent for Maleimide Reagent | Anhydrous DMSO or DMF | Prevents hydrolysis of the maleimide group during storage and handling.[1][4] |
Troubleshooting
Table 2: Common Issues and Troubleshooting in Maleimide-Thiol Conjugation
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Hydrolyzed Maleimide Reagent: Maleimide was stored improperly or dissolved in aqueous buffer for too long. | Prepare fresh maleimide stock solutions in anhydrous DMSO or DMF immediately before use.[1] |
| Oxidized Thiols: Thiol groups on the oligonucleotide have formed disulfide bonds. | Ensure proper reduction of the oligonucleotide with TCEP or DTT just prior to conjugation.[4] Degas buffers and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[4] | |
| Incorrect pH: Reaction buffer pH is outside the optimal 6.5-7.5 range. | Verify the pH of the reaction buffer.[1] | |
| Incorrect Stoichiometry: Molar ratio of reactants is not optimal. | Perform a titration experiment to determine the optimal molar ratio of maleimide to thiol.[4] | |
| Conjugate Instability | Retro-Michael Reaction: The thiosuccinimide bond is reverting to the starting thiol and maleimide. | Store the purified conjugate at 4°C or frozen at -80°C in a buffer with a pH of 6.5-7.0.[1] Consider using next-generation maleimides designed for enhanced stability.[1] |
| Hydrolysis of the Succinimide Ring: Leads to a stable but heterogeneous product. | If a stable, albeit heterogeneous, product is acceptable, consider intentional hydrolysis at a slightly basic pH (e.g., pH 8.0-8.5) after purification to prevent further deconjugation.[1] | |
| Side Reactions | Reaction with Amines: Occurs at pH > 7.5. | Maintain the reaction pH within the optimal range of 6.5-7.5.[4] |
Visualizations
Caption: Experimental workflow for oligonucleotide-maleimide conjugation.
Caption: Reaction mechanism and stability pathways of maleimide-thiol conjugates.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oligonucleotide-polymer conjugation for imaging mass cytometry [protocols.io]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Characterization Strategies for Therapeutic Oligonucleotide - Creative Proteomics [creative-proteomics.com]
- 11. Method of Oligonucleotide Purification [biosyn.com]
- 12. Maleimide labeling of thiolated biomolecules [biosyn.com]
Application Notes and Protocols for In Vivo Use of Water-Soluble Crosslinkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Water-soluble crosslinkers are indispensable reagents in modern biological research and drug development. These molecules contain two or more reactive ends capable of forming covalent bonds with specific functional groups on proteins and other biomolecules.[1] Their solubility in aqueous buffers makes them ideal for use under physiological conditions, minimizing the risk of denaturing sensitive biological samples.[2] A key advantage for in vivo applications is that many water-soluble crosslinkers, such as those containing sulfonylated N-hydroxysuccinimide (Sulfo-NHS) esters, are membrane-impermeable. This property allows for the specific targeting and crosslinking of proteins on the cell surface, providing a snapshot of interactions in their native environment.[3][4][5]
Applications range from capturing transient protein-protein interactions (PPIs) and stabilizing protein complexes for structural analysis to forming biocompatible hydrogels for tissue engineering and developing long-circulating drug conjugates through PEGylation.[3][6][7][8] This document provides detailed application notes and protocols for the use of water-soluble crosslinkers in various in vivo contexts.
Common Water-Soluble Crosslinkers for In Vivo Applications
The selection of a crosslinker is critical and depends on the specific application, the target functional groups, and the required distance between interacting molecules.
| Crosslinker | Reactive Groups | Spacer Arm (Å) | Membrane Permeable? | Cleavable? | Key Features & Applications |
| BS³ (Bis(sulfosuccinimidyl)suberate) | Sulfo-NHS esters (amines) | 11.4 | No | No | Water-soluble analog of DSS. Ideal for crosslinking cell surface proteins.[3][5] |
| Sulfo-EGS (Ethylene glycol bis(sulfosuccinimidylsuccinate)) | Sulfo-NHS esters (amines) | 16.1 | No | Yes (Hydroxylamine) | Features a cleavable spacer arm, allowing for easier analysis of crosslinked products by mass spectrometry.[9][10][11][12] |
| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Sulfo-NHS ester (amine) & Maleimide (thiol) | 11.6 | No | No | Heterobifunctional, allowing for sequential, targeted crosslinking between amine and sulfhydryl groups.[1] |
| PEGylated Crosslinkers (e.g., BS(PEG)n) | Varies (e.g., NHS esters) | Variable (e.g., 18-95 Å) | No | No | Contains a polyethylene (B3416737) glycol (PEG) spacer, which increases solubility and biocompatibility, and can prolong the half-life of conjugated drugs in vivo.[13][14][15] |
| Genipin | Primary amines | N/A | Yes | No | A natural, less cytotoxic crosslinker used for hydrogel formation in tissue engineering.[7][16] |
| Glutaraldehyde (B144438) | Amines | 7.5 (approx.) | Yes | No | Widely used but can be toxic; requires careful optimization. Used in biomaterial crosslinking.[7][17][18][19] |
Application 1: Capturing Cell Surface Protein-Protein Interactions
Water-soluble, membrane-impermeable crosslinkers like BS³ and Sulfo-EGS are powerful tools for identifying and analyzing interactions between proteins on the surface of living cells.[3][5] By "freezing" these interactions as they occur, researchers can capture transient or weak binding events for subsequent analysis by immunoprecipitation and western blotting.[3]
Experimental Workflow: Cell Surface Protein Crosslinking
Caption: Workflow for analyzing cell surface protein interactions using crosslinkers.
Detailed Protocol: Crosslinking with BS³
This protocol is adapted for adherent cells in culture plates to study cell-surface interactions.[5][12]
Materials:
-
BS³ (Bis(sulfosuccinimidyl)suberate)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) - if starting with powder
-
Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
Protease Inhibitor Cocktail
Procedure:
-
Cell Preparation:
-
Grow adherent cells in culture plates to approximately 80-90% confluency.
-
Aspirate the culture medium.
-
Gently wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing components from the media.[12]
-
-
Crosslinker Preparation:
-
Crosslinking Reaction:
-
Add the BS³ solution to the cells to a final concentration of 1-5 mM. Ensure the cell monolayer is completely covered.
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice. Incubation on ice can help slow down cellular processes and reduce non-specific interactions.[12]
-
-
Quenching:
-
Terminate the crosslinking reaction by adding Quenching Buffer to a final concentration of 10-50 mM (e.g., add 20 µL of 1 M Tris per 1 mL of reaction volume).
-
Incubate for 15 minutes at room temperature.[12] The primary amines in the quenching buffer will react with any excess BS³, inactivating it.
-
-
Cell Lysis and Analysis:
-
Aspirate the reaction solution and wash the cells once with ice-cold PBS.
-
Add ice-cold Cell Lysis Buffer containing a protease inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation.
-
The resulting supernatant, containing the crosslinked protein complexes, is now ready for downstream analysis such as immunoprecipitation, SDS-PAGE, and Western blotting.[5]
-
Application 2: In Situ Hydrogel Formation for Tissue Engineering
Water-soluble crosslinkers are pivotal for forming hydrogels directly in vivo.[8] This technique, known as in situ gelation, is highly valuable in tissue engineering and for creating localized drug delivery depots.[7][20] The process often involves co-injecting two biocompatible polymer solutions that, upon mixing at the target site, crosslink to form a semi-solid hydrogel matrix.[20]
Mechanism of In Situ Hydrogel Formation
Caption: Co-injection of polymer solutions leads to in vivo crosslinking and hydrogel formation.
General Protocol: In Situ Forming Hydrogel
This protocol outlines a general procedure for creating an in situ crosslinkable hydrogel using a water-soluble carbodiimide (B86325) (a zero-length crosslinker), which facilitates amide bond formation between polymers containing carboxyl and amine groups (e.g., alginate and gelatin).
Materials:
-
Polymer A (e.g., Sodium Alginate, sterile solution in saline)
-
Polymer B (e.g., Gelatin, sterile solution in saline)
-
Water-soluble crosslinker (e.g., EDC/NHS)
-
Sterile, pyrogen-free saline or buffer (e.g., MES buffer, pH 6.0)
-
Dual-syringe delivery system
Procedure:
-
Polymer Preparation:
-
Prepare sterile, injectable-grade solutions of Polymer A (e.g., 2% w/v Alginate) and Polymer B (e.g., 10% w/v Gelatin) in saline.
-
If encapsulating cells or therapeutic agents, mix them into the appropriate polymer solution at this stage.
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve the EDC/NHS crosslinking agents in sterile buffer to the desired concentration. The concentration must be optimized to control the gelation time and mechanical properties of the final hydrogel.
-
-
Loading the Delivery System:
-
Load one syringe of a dual-syringe system with the mixed polymer solution (Alginate + Gelatin).
-
Load the second syringe with the freshly prepared crosslinker solution.
-
-
In Vivo Injection:
-
Using an appropriate needle gauge, inject the contents of both syringes simultaneously into the target tissue site.
-
The two solutions will mix at the needle tip and within the tissue space, initiating the crosslinking reaction.
-
-
Gelation:
-
The crosslinking reaction proceeds in situ, forming a stable, water-swollen hydrogel network. Gelation time can be tuned from seconds to minutes by adjusting the crosslinker concentration.[21]
-
-
Post-Procedure Evaluation:
-
The stability, degradation rate, and biocompatibility of the formed hydrogel should be assessed using appropriate in vivo imaging and histological techniques.
-
Application 3: PEGylation for Enhanced Drug Pharmacokinetics
PEGylation is a widely adopted strategy to improve the therapeutic properties of drugs, particularly proteins and peptides.[6][14] It involves covalently attaching polyethylene glycol (PEG) chains using a crosslinker. Water-soluble PEGylated crosslinkers offer an efficient means to perform this conjugation in aqueous media.[15] The resulting PEG-drug conjugate often exhibits a longer circulation half-life, reduced immunogenicity, and increased stability.[6][14]
The Principle of PEGylation
Caption: Covalent attachment of PEG chains improves the in vivo performance of therapeutic proteins.
Protocol Overview: Protein PEGylation
This is a generalized protocol for conjugating a PEG linker with an amine-reactive NHS ester to a therapeutic protein.
Materials:
-
Therapeutic Protein (in an amine-free buffer like PBS, pH 7.2-8.0)
-
Amine-reactive PEG-NHS crosslinker (e.g., mPEG-SCM)
-
Reaction Buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.5)
-
Quenching solution (e.g., 1 M Tris or Glycine)
-
Purification system (e.g., Size Exclusion Chromatography)
Procedure:
-
Preparation:
-
Prepare the protein solution in the Reaction Buffer. The protein concentration should typically be in the range of 1-10 mg/mL.
-
Dissolve the PEG-NHS reagent immediately before use in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add the PEG-NHS solution to the protein solution. A molar excess of the PEG reagent (from 5- to 50-fold) is typically required. The optimal ratio must be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching:
-
Stop the reaction by adding the quenching solution to consume any unreacted PEG-NHS.
-
-
Purification:
-
Remove unreacted PEG and other byproducts from the PEGylated protein conjugate using a suitable method like Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
-
-
Characterization and In Vivo Testing:
-
Characterize the resulting conjugate for the degree of PEGylation (e.g., via SDS-PAGE, which will show an increase in molecular weight).
-
The purified conjugate is then used for in vivo studies to assess its pharmacokinetic and pharmacodynamic profiles.
-
References
- 1. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 2. nbinno.com [nbinno.com]
- 3. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. longdom.org [longdom.org]
- 5. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. Gas-Phase Intramolecular Protein Crosslinking via Ion/Ion Reactions: Ubiquitin and a Homobifunctional sulfo-NHS Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A chemical crosslinking method for the analysis of binding partners of heat shock protein-90 in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. youtube.com [youtube.com]
- 14. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 15. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Crosslinking strategies for biomimetic hydrogels in bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of glutaraldehyde on in vivo colon-specific release of resveratrol from biodegradable pectin-based formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glutaraldehyde cross-linking of amniotic membranes affects their nanofibrous structures and limbal epithelial cell culture characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glutaraldehyde as a protein cross-linking reagent: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 20. In Situ Cross-Linkable Hydrogels as a Dynamic Matrix for Tissue Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
troubleshooting low yield in maleimide conjugation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in maleimide (B117702) conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my maleimide conjugation yield low or non-existent?
Low conjugation efficiency can be attributed to several factors, ranging from the integrity of your reagents to the specific reaction conditions employed.[1] Key areas to investigate include the reactivity of your maleimide, the availability of free thiols on your protein, and the optimization of reaction parameters such as pH and reactant stoichiometry.[1]
Q2: How can I determine if my maleimide reagent is still active?
Maleimide groups are susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH, which renders them unreactive towards thiols.[2][3] It is crucial to prepare maleimide stock solutions in an anhydrous solvent like DMSO or DMF and use them immediately or store them under appropriate conditions (e.g., at -20°C for up to one month, protected from light).[4] You can assess the activity of a maleimide-containing sample by reacting it with a known excess of a thiol like glutathione (B108866) (GSH) and then quantifying the unreacted GSH.[5]
Q3: My protein has disulfide bonds. Do I need to reduce them before conjugation?
Yes, maleimides react specifically with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S).[5] If your protein's cysteine residues are involved in disulfide bridges, you must first reduce them to make the thiols available for conjugation.[1][5]
Q4: What is the optimal pH for a maleimide conjugation reaction?
The optimal pH for thiol-maleimide conjugation is between 6.5 and 7.5.[2][5][6][7] Within this range, the thiol group is sufficiently reactive (as a thiolate anion), while minimizing side reactions such as maleimide hydrolysis (which increases at higher pH) and reaction with amines (which becomes more competitive above pH 7.5).[2][5][7] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[2][6]
Q5: What molar ratio of maleimide to protein/peptide should I use?
A common starting point is a 10 to 20-fold molar excess of the maleimide reagent to the thiol-containing molecule.[1][4][5] However, the optimal ratio is highly dependent on the specific reactants and should be determined empirically through small-scale optimization experiments.[5] In some cases, lower molar excess, such as 2:1 or 5:1, has been shown to be effective.[5]
Q6: My final conjugate is not stable. What could be the cause?
The thioether bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, leading to instability of the conjugate.[2][3][8] This can result in the transfer of the conjugated molecule to other thiol-containing species.[2][3] Additionally, if the conjugation involves an N-terminal cysteine, a side reaction leading to a thiazine (B8601807) rearrangement can occur, which may affect the product's stability and function.[9][10][11]
Troubleshooting Guide
This guide addresses specific issues that can lead to low conjugation yield.
Problem 1: Low or No Conjugation
| Possible Cause | Recommended Solution |
| Inactive Maleimide Reagent | Maleimides are susceptible to hydrolysis. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[4] Avoid storing maleimides in aqueous buffers.[2] |
| Absence of Free Thiols | If your protein contains disulfide bonds, they must be reduced prior to conjugation using a reducing agent like TCEP or DTT.[1][5] Confirm the presence of free thiols using Ellman's reagent (DTNB).[12][13][14] |
| Suboptimal pH | Maintain the reaction pH between 6.5 and 7.5 for optimal thiol reactivity and to minimize side reactions.[2][5][6][7] Below pH 6.5, the reaction rate slows significantly.[1] Above pH 7.5, maleimide hydrolysis and reaction with amines increase.[2][7] |
| Incorrect Stoichiometry | Optimize the molar ratio of maleimide to thiol. Start with a 10-20 fold molar excess of the maleimide reagent and perform titration experiments to find the optimal ratio for your specific system.[1][4][5] |
| Presence of Competing Thiols | Ensure that the reaction buffer is free of thiol-containing compounds (e.g., DTT, β-mercaptoethanol) that can compete with your target molecule for reaction with the maleimide.[7] If DTT is used for reduction, it must be removed before conjugation.[7][15] |
| Thiol Re-oxidation | The presence of oxygen can lead to the re-oxidation of free thiols into disulfide bonds.[16] Use degassed buffers and consider including a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[1][17] |
Problem 2: Product Instability
| Possible Cause | Recommended Solution |
| Retro-Michael Reaction | The thioether bond can be reversible. To increase stability, consider hydrolyzing the thiosuccinimide ring after conjugation, which can be promoted by using self-hydrolyzing maleimides or by adjusting conditions post-reaction.[18] |
| Thiazine Rearrangement | This side reaction can occur when conjugating to an N-terminal cysteine.[9][10] To avoid this, perform the conjugation at a more acidic pH (around 6.0-6.5) or avoid using an N-terminal cysteine with a free amino group if possible.[11] |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability.[2][5][6][7] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 1-2 hours is common.[5] Incubation at 4°C overnight can be used for sensitive proteins.[1][4] |
| Reaction Time | 1 - 2 hours to overnight | Reaction kinetics can be fast for small molecules but slower for larger proteins.[1] Time-course experiments are recommended for optimization.[1] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (starting point) | Optimal ratio is system-dependent and requires empirical determination.[4][5] |
Table 2: Reducing Agent Protocols
| Reducing Agent | Typical Concentration | Incubation Time | Removal Required? |
| TCEP | 10-100 mM (10-100 fold molar excess) | 30-60 minutes at room temperature | No, TCEP does not contain a thiol group and typically does not need to be removed.[1][4][7] |
| DTT | 10-100 mM (10-100 fold molar excess) | 30-60 minutes at room temperature | Yes, excess DTT must be removed before adding the maleimide reagent as it will compete for reaction.[1][7][15] |
Experimental Protocols
Protocol 1: Protein Thiol Quantification (Ellman's Assay)
This protocol is for determining the concentration of free sulfhydryl groups in a protein sample.
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Protein sample
-
Cysteine or another thiol standard for standard curve generation
Procedure:
-
Prepare a standard curve using known concentrations of a thiol standard like cysteine.
-
Add a small volume of the protein sample to the Reaction Buffer.
-
Add DTNB solution to the protein solution and to the standards.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols in the sample by comparing its absorbance to the standard curve.
Protocol 2: Reduction of Protein Disulfide Bonds
This protocol describes the reduction of disulfide bonds to free thiols using TCEP.
Materials:
-
Protein solution
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: e.g., PBS, pH 7.2-7.5, degassed
Procedure:
-
Dissolve the protein in the degassed Reaction Buffer.
-
Prepare a fresh stock solution of TCEP in the Reaction Buffer.
-
Add TCEP to the protein solution to a final concentration of 10-100 mM (a 10-100 fold molar excess).[4]
-
Incubate the mixture at room temperature for 30-60 minutes.[1]
-
The reduced protein is now ready for the conjugation reaction.
Protocol 3: General Maleimide Conjugation
This protocol outlines a general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
Materials:
-
Reduced protein solution (from Protocol 2)
-
Maleimide-functionalized reagent
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: e.g., PBS, pH 7.2, with 1-5 mM EDTA, degassed
-
Quenching solution: e.g., cysteine or 2-mercaptoethanol
Procedure:
-
Dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution.[1][4]
-
Add the maleimide stock solution to the reduced protein solution to achieve the desired molar excess (e.g., 10-20 fold).[4][5]
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.[1][4] Gentle mixing can be applied.
-
To quench the reaction, add a small molecule thiol like cysteine to react with any excess maleimide.[1]
-
Proceed with the purification of the conjugate using methods such as size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.[4][5]
Visualizations
Caption: General experimental workflow for maleimide-thiol conjugation.
Caption: Troubleshooting logic for low conjugation yield.
Caption: Thiol-Maleimide Michael addition reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. pharmiweb.com [pharmiweb.com]
- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 14. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. leica-microsystems.com [leica-microsystems.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 18. creativepegworks.com [creativepegworks.com]
Technical Support Center: Stabilizing Maleimide Groups Against Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the unwanted hydrolysis of maleimide (B117702) groups during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a concern?
A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by water, forming a non-reactive maleamic acid derivative.[1] This is a primary concern before conjugation because the resulting maleamic acid will not react with thiols, leading to low conjugation yields and inaccurate quantification of labeled biomolecules.[1]
Q2: What are the main factors that influence the rate of maleimide hydrolysis?
A2: The rate of maleimide hydrolysis is primarily influenced by:
-
pH: The hydrolysis rate significantly increases with increasing pH. Alkaline conditions (pH > 7.5) promote the reaction.[2][3]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[3]
-
Buffer Composition: While less influential than pH and temperature, some buffer components can affect stability. It is generally recommended to use non-nucleophilic buffers like phosphate (B84403) or HEPES.[4]
Q3: What is the optimal pH range for performing maleimide-thiol conjugation to minimize pre-conjugation hydrolysis?
A3: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2] In this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis is relatively slow.[1] At pH 7.0, the reaction of maleimide with thiols is approximately 1,000 times faster than its reaction with amines.[1]
Q4: Can hydrolysis of the maleimide-thiol adduct be beneficial?
A4: Yes, after the maleimide has reacted with a thiol to form a thiosuccinimide linkage, subsequent hydrolysis of this succinimide (B58015) ring can be advantageous. This ring-opening reaction forms a stable succinamic acid thioether, which prevents the retro-Michael reaction.[5][6] The retro-Michael reaction is a major pathway for the in-vivo cleavage of antibody-drug conjugates (ADCs), so this post-conjugation hydrolysis enhances the long-term stability of the conjugate.[5][6]
Q5: How should I store maleimide-containing reagents to prevent hydrolysis?
A5: Maleimide-containing reagents should not be stored in aqueous solutions.[1] For long-term storage, they should be kept as dry powders or dissolved in a dry, biocompatible, water-miscible solvent such as DMSO or DMF and stored at -20°C.[1][7] Aqueous solutions of maleimides should be prepared immediately before use.[1]
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency or Inconsistent Labeling
-
Possible Cause: The maleimide reagent may have hydrolyzed before or during the conjugation reaction.
-
Troubleshooting Steps:
-
Verify Reagent Integrity: Always prepare fresh solutions of the maleimide reagent in a dry, aprotic solvent like DMSO or DMF immediately before use.[4] Avoid storing maleimides in aqueous buffers.[1]
-
Optimize Reaction pH: Ensure the pH of your reaction buffer is strictly maintained between 6.5 and 7.5.[2] Use a calibrated pH meter to verify the pH of your buffer at the reaction temperature.
-
Control Reaction Temperature: If possible, perform the conjugation reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis, although this may also slow the conjugation reaction.[8]
-
Buffer Selection: Use non-nucleophilic buffers such as phosphate-buffered saline (PBS) or HEPES.[4]
-
Problem 2: Loss of Conjugated Payload in In Vivo or In Vitro Stability Assays
-
Possible Cause: The thiosuccinimide linkage in the conjugate is undergoing a retro-Michael reaction, leading to deconjugation. This is common in environments with high concentrations of other thiols, like glutathione (B108866) in plasma.[9]
-
Troubleshooting Steps:
-
Induce Post-Conjugation Hydrolysis: After the conjugation reaction and purification of the conjugate, intentionally hydrolyze the thiosuccinimide ring. This can be achieved by incubating the conjugate in a buffer at a slightly alkaline pH (e.g., pH 8.0-9.0) for a controlled period. This will form a more stable, ring-opened structure.[10][11]
-
Utilize Self-Hydrolyzing Maleimides: For future experiments, consider using "next-generation" or "self-hydrolyzing" maleimides. These reagents are engineered with electron-withdrawing groups or intramolecular catalysts that promote rapid and controlled hydrolysis of the succinimide ring immediately after thiol conjugation, leading to a highly stable final product.[12][13]
-
Consider Alternative Chemistries: If conjugate stability remains an issue, explore alternative thiol-reactive chemistries that form irreversible linkages, such as those based on dibromomaleimides or diiodomaleimides, which exhibit different stability profiles.[14]
-
Quantitative Data Summary
The stability of maleimides is highly dependent on their chemical structure, pH, and temperature. The following tables provide a summary of hydrolysis rates for different maleimide derivatives under various conditions.
Table 1: Half-life of Hydrolysis for Unconjugated Maleimides
| Maleimide Derivative | pH | Temperature (°C) | Half-life (t½) |
| N-phenyl maleimide | 7.4 | Not Specified | ~55 minutes |
| N-fluorophenyl maleimide | 7.4 | Not Specified | ~28 minutes |
| Dibromomaleimide | 7.4 | Not Specified | 17.9 minutes |
| PEG-maleimide | 7.4 | 20 | > 24 hours |
| PEG-maleimide | 7.4 | 37 | ~15 hours |
Data compiled from multiple sources.[3][10][14]
Table 2: Half-life of Hydrolysis for Thiol-Conjugated Maleimides (Thiosuccinimides)
| N-Substituent of Maleimide | pH | Temperature (°C) | Half-life (t½) of Ring-Opening |
| N-alkyl | 7.4 | 37 | 27 hours |
| N-aryl | 7.4 | 37 | 1.5 hours |
| N-fluorophenyl | 7.4 | 37 | 0.7 hours |
| Self-hydrolyzing (DPR-based) | 7.4 | 22 | ~25 minutes |
Data compiled from multiple sources.[10][12]
Experimental Protocols
Protocol: Assessing the Hydrolytic Stability of a Maleimide Reagent
This protocol provides a general method for determining the rate of hydrolysis of an unconjugated maleimide reagent using UV-Vis spectrophotometry.
Materials:
-
Maleimide-containing reagent
-
Anhydrous DMSO or DMF
-
Phosphate buffer (e.g., 100 mM sodium phosphate) at the desired pH (e.g., 7.4)
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Prepare a concentrated stock solution (e.g., 10 mM) of the maleimide reagent in anhydrous DMSO or DMF.
-
Equilibrate the phosphate buffer to the desired temperature (e.g., 37°C) in a cuvette inside the spectrophotometer.
-
Initiate the reaction by adding a small volume of the maleimide stock solution to the buffer in the cuvette to achieve a final concentration that gives a measurable absorbance in the UV range (typically around 300 nm).
-
Immediately start monitoring the decrease in absorbance at the λmax of the maleimide over time. The hydrolysis of the maleimide ring leads to a loss of the chromophore.
-
Record the absorbance at regular intervals until the signal stabilizes.
-
Calculate the observed rate constant (k_obs) by fitting the absorbance versus time data to a first-order decay equation.
-
The half-life (t½) of the maleimide under these conditions can be calculated using the formula: t½ = 0.693 / k_obs.
Visualizations
Caption: Reaction pathways of maleimide before and after conjugation with a thiol.
Caption: Workflow for assessing the hydrolytic stability of a maleimide reagent.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creativepegworks.com [creativepegworks.com]
- 14. pubs.acs.org [pubs.acs.org]
reducing disulfide bonds before maleimide labeling
Technical Support Center: Maleimide (B117702) Labeling
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully reducing disulfide bonds for efficient maleimide-based bioconjugation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the reduction and labeling workflow.
| Problem | Potential Cause | Suggested Solution |
| Low or No Labeling Efficiency | Incomplete Disulfide Bond Reduction: Target cysteine residues are still in disulfide form (-S-S-) and are unreactive with maleimides.[1][2][3] | • Increase the concentration of the reducing agent (e.g., TCEP). A 10-100 fold molar excess is typically recommended.[1][4] • Increase the reduction incubation time (typically 20-60 minutes at room temperature).[1][5] • Confirm reduction using a method like Ellman's reagent to quantify free thiols before proceeding.[6] |
| Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH > 7.5, rendering it inactive.[1][5][6][7] | • Maintain the labeling reaction pH strictly between 6.5 and 7.5.[5][6][7] • Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and use them immediately.[4][8][9] Do not store maleimides in aqueous buffers.[7] | |
| Re-oxidation of Thiols: Free sulfhydryl groups have re-formed disulfide bonds after reduction due to exposure to oxygen. | • Use degassed buffers for all steps.[2][4][10][11] Buffers can be degassed by vacuum application or by bubbling with an inert gas like nitrogen or argon.[2][10][11] • Proceed with the labeling step immediately after reduction. | |
| Interference from Reducing Agent: Thiol-based reducing agents like DTT or β-mercaptoethanol will compete with protein thiols for the maleimide.[3][12] | • If using DTT, it must be completely removed after reduction and before labeling, typically via a desalting column or dialysis.[3][12] • Preferably, use a non-thiol reducing agent like TCEP, which does not need to be removed.[3][5][13][14] | |
| Non-Specific Labeling | Reaction with Other Residues: At pH values above 7.5, maleimides can start to react with primary amines, such as the side chain of lysine.[1][6][7] | • Ensure the reaction buffer pH is maintained between 6.5 and 7.5, where the reaction is highly selective for thiols.[6][7] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[5][6][7] |
| Protein Precipitation/Aggregation | Protein Instability: The reduction of structural disulfide bonds can lead to protein unfolding and aggregation. | • Perform reduction and labeling at a lower temperature (e.g., 4°C), although this will require longer incubation times.[2][10][15] • Optimize the protein concentration; sometimes a lower concentration can prevent aggregation. |
| Reagent Solvent: High concentrations of organic solvents (like DMSO or DMF) used to dissolve the maleimide reagent can denature the protein. | • Minimize the volume of the organic solvent added to the aqueous protein solution (typically aim for <10% v/v). • Add the maleimide solution slowly to the protein solution while gently stirring.[6] |
Frequently Asked Questions (FAQs)
Q1: Why do I need to reduce disulfide bonds before maleimide labeling? Maleimide reagents react specifically with free sulfhydryl (thiol) groups (-SH), which are present on cysteine residues.[2][4][10] In many proteins, especially secreted proteins and antibodies, pairs of cysteine residues are often oxidized to form disulfide bonds (-S-S-), which stabilize the protein's structure.[2][10] These disulfide bonds are unreactive towards maleimides.[1][2][10] Therefore, a reduction step is essential to break these bonds and expose the free thiols required for the labeling reaction.[3]
Q2: Which reducing agent should I choose: TCEP or DTT? For maleimide conjugation workflows, Tris(2-carboxyethyl)phosphine (TCEP) is generally the preferred reducing agent.[3]
-
TCEP is a non-thiol-containing reducing agent, meaning it does not have free -SH groups.[3] It will not directly compete with the protein's thiols for the maleimide reagent, and therefore, it typically does not need to be removed before the labeling step.[5][13][14] TCEP is also effective over a broad pH range (1.5-8.5) and is more resistant to air oxidation than DTT.[3][14][16][17]
-
Dithiothreitol (B142953) (DTT) is a potent, thiol-containing reducing agent. Because its own thiol groups react readily with maleimides, any excess DTT must be completely removed from the solution after reduction and prior to adding the maleimide reagent.[3][12] This additional removal step (e.g., via a desalting column) can lead to sample dilution and potential re-oxidation of the protein thiols.[18]
Q3: What are the optimal buffer conditions for the reduction and labeling reactions? The reaction conditions are critical for successful conjugation.
-
pH: The reduction with TCEP can be performed over a wide pH range.[3][16] However, the subsequent maleimide labeling reaction is most efficient and specific at a pH of 6.5-7.5 .[5][6][7] Below pH 6.5, the reaction is slow, while above pH 7.5, the maleimide becomes susceptible to hydrolysis and side reactions with amines (e.g., lysine).[1][6][7]
-
Buffer Choice: Common buffers such as PBS, HEPES, or Tris at a pH between 7.0 and 7.5 are suitable.[2][4][10] It is crucial to avoid buffers containing thiols.[4] Buffers should be degassed to minimize oxygen content and prevent thiol re-oxidation.[2][10][11] Note that TCEP is reported to be less stable in phosphate (B84403) buffers, so stock solutions in these buffers should be made fresh.[14][16]
Q4: How much reducing agent and maleimide reagent should I use? The optimal molar ratio depends on the specific protein and reagent but general guidelines are:
-
Reducing Agent (TCEP): A 10 to 100-fold molar excess of TCEP over the protein is typically used to ensure complete reduction of the disulfide bonds.[1][2][4][15]
-
Maleimide Reagent: A 10 to 20-fold molar excess of the maleimide reagent over the protein is a common starting point to drive the reaction to completion.[1][6] Optimization may be required to achieve the desired degree of labeling without causing protein precipitation.[5][19]
Q5: How do I remove the excess maleimide reagent after the reaction is complete? Unreacted maleimide reagent should be removed to prevent it from interfering with downstream applications. Common methods include:
-
Size-Exclusion Chromatography / Desalting Columns: This is the most common and efficient method. Columns like PD-10 or Zeba™ Spin desalting columns effectively separate the larger labeled protein from the small molecule maleimide reagent.[5]
-
Dialysis: This method can also be used but is significantly slower.[5]
-
Quenching: The reaction can be stopped by adding a small molecule thiol like β-mercaptoethanol or DTT to scavenge any unreacted maleimide. The quenched reagent and excess thiol would then need to be removed, typically by dialysis or a desalting column.
Data Summary Tables
Table 1: Comparison of Common Reducing Agents
| Parameter | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Mechanism | Non-thiol based; irreversible reduction.[13][20] | Thiol-based; reversible reduction.[13] |
| Effective pH Range | Wide (1.5 - 8.5).[14][16][17][20] | Narrow (Most effective > pH 7.0).[3] |
| Stability | More resistant to air oxidation.[16][17] Less stable in phosphate buffers.[14][16] | Prone to air oxidation, especially at pH > 7.5.[21] |
| Interference | Does not contain thiols; removal is typically not required before maleimide addition.[5][13][14] | Contains thiols; must be removed before maleimide addition.[3] |
| Odor | Odorless.[13][17] | Pungent sulfur smell.[14] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Reduction pH (with TCEP) | 7.0 - 8.5 | TCEP is highly effective in this range. |
| Labeling Reaction pH | 6.5 - 7.5 | Optimal for high specificity and rate for thiol reaction; minimizes maleimide hydrolysis and amine side reactions.[5][6][7] |
| TCEP Molar Excess | 10 - 100x over protein | Ensures complete reduction of disulfide bonds.[1][4] |
| Maleimide Molar Excess | 10 - 20x over protein | Drives labeling reaction to completion. A good starting point for optimization.[1][6] |
| Reduction Temperature/Time | Room Temperature / 20-60 min | Sufficient for complete reduction in most cases.[1][2][10] |
| Labeling Temperature/Time | Room Temp (1-2 hrs) or 4°C (overnight) | Room temperature is faster[6]; 4°C is preferred for sensitive proteins to maintain stability.[2][10][15] |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction using TCEP
-
Prepare Protein Solution: Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL.[2][10][11]
-
Prepare TCEP Stock Solution: Prepare a fresh stock solution of TCEP (e.g., 50 mM) in a degassed buffer.
-
Initiate Reduction: Add the TCEP stock solution to the protein solution to achieve the desired final molar excess (e.g., a 50-fold molar excess).
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature.[5][8] The solution is now ready for direct use in the labeling reaction.
Protocol 2: Maleimide Labeling of Reduced Protein
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in an anhydrous organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 10 mM).[4][8]
-
Initiate Labeling: Add the required volume of the maleimide stock solution to the reduced protein solution from Protocol 1 to achieve the desired molar excess (e.g., 10 to 20-fold).[6] Add the stock solution dropwise while gently stirring to avoid protein precipitation.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[5] The incubation should be performed in the dark if using a fluorescent maleimide dye.
-
Purification: Remove excess, unreacted maleimide reagent and reaction byproducts using a desalting column (size-exclusion chromatography) equilibrated with a suitable storage buffer.[5]
Visualizations
Caption: Experimental workflow for protein reduction and maleimide labeling.
Caption: Chemical pathways for disulfide reduction and maleimide conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. biotium.com [biotium.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - IN [thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. leica-microsystems.com [leica-microsystems.com]
- 13. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 14. agscientific.com [agscientific.com]
- 15. lifetein.com [lifetein.com]
- 16. Disulfide reduction using TCEP reaction [biosyn.com]
- 17. goldbio.com [goldbio.com]
- 18. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mstechno.co.jp [mstechno.co.jp]
- 21. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with non-specific binding of maleimide reagents
Welcome to the technical support center for maleimide-based bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the non-specific binding of maleimide (B117702) reagents. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with maleimide reagents?
A1: Non-specific binding (NSB) of maleimide reagents can arise from several factors:
-
Reaction with Non-Thiol Groups: At pH values above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine (B10760008) residues, leading to off-target labeling. At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[1][2][3][4][5]
-
Hydrolysis of Maleimide: In aqueous solutions, the maleimide ring can be opened by hydrolysis, which increases with higher pH.[1][6] This results in a non-reactive maleic amide that cannot bind to thiols.[1] Therefore, it is recommended to prepare aqueous solutions of maleimide reagents immediately before use.[6]
-
Electrostatic and Hydrophobic Interactions: Some maleimide reagents, particularly those with charged or hydrophobic moieties, can interact non-specifically with proteins or other biomolecules through electrostatic or hydrophobic forces.[3]
-
Surface Adsorption: The reagent or the labeled biomolecule can adsorb to the surfaces of reaction vessels and purification media.[3]
Q2: What is the optimal pH for maleimide-thiol conjugation to minimize non-specific binding?
A2: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3][4][7] Within this range, the reaction with thiols is highly efficient and selective.[1][2][3] Below pH 6.5, the reaction rate slows down as the thiol group is less likely to be in its reactive thiolate form.[4][8] Above pH 7.5, the risk of reaction with primary amines and hydrolysis of the maleimide group increases significantly.[1][7][8]
Q3: My maleimide conjugate appears to be unstable. What could be the reason?
A3: The thioether bond formed between a maleimide and a thiol group can be reversible through a retro-Michael reaction.[2][6] This is a significant issue, particularly for antibody-drug conjugates (ADCs), as it can lead to "payload migration" where the conjugated molecule is transferred to other thiol-containing molecules like serum albumin.[1][9]
To enhance stability, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation to form a stable succinamic acid thioether.[1][10][11] Some "next-generation" maleimides are designed to undergo rapid hydrolysis after conjugation to improve stability.[8][12]
Q4: How can I quench the reaction and remove unreacted maleimide reagent?
A4: After the desired reaction time, you can quench the reaction by adding a small molecule thiol-containing compound, such as L-cysteine or β-mercaptoethanol.[7][13] Excess unreacted maleimide reagent and the quenching agent can then be removed by standard purification techniques like desalting columns, dialysis, or size-exclusion chromatography.[4][5][7]
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
If you are observing low or no labeling of your thiol-containing molecule, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Hydrolyzed/Inactive Maleimide Reagent | Prepare fresh solutions of the maleimide reagent in a dry, water-miscible solvent like DMSO or DMF immediately before use.[2][6] Store stock solutions at -20°C, protected from moisture and light.[1][14] |
| Oxidized Thiols (Disulfide Bonds) | The target thiol groups on your protein may be oxidized and forming disulfide bonds, which do not react with maleimides.[6][15] Pre-reduce your protein with a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[6][7] A 10-100 fold molar excess of TCEP for 20-60 minutes at room temperature is a good starting point.[4][6][15] |
| Suboptimal Reaction pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[3][4] Use buffers such as PBS, HEPES, or MOPS. Avoid buffers containing primary or secondary amines like Tris at higher pH values.[14] |
| Incorrect Stoichiometry | The molar ratio of maleimide to thiol can significantly impact conjugation efficiency. A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins.[3][4] However, this may need to be optimized for your specific application. For nanoparticle conjugation, a 2:1 or 5:1 maleimide to ligand ratio has been shown to be effective.[16][17] |
| Presence of Interfering Substances | Ensure your reaction buffer is free of extraneous thiol-containing compounds (e.g., DTT, β-mercaptoethanol) from previous steps.[7] If a reducing agent like DTT was used, it must be removed before adding the maleimide reagent.[7] |
Experimental Protocol: Protein Reduction and Maleimide Labeling
-
Protein Preparation: Dissolve the protein containing thiol groups in a degassed buffer (e.g., PBS, pH 7.2) at a concentration of 1-10 mg/mL.[15][18]
-
Reduction of Disulfide Bonds (if necessary): Add a 10-100 fold molar excess of TCEP to the protein solution.[6][15] Incubate for 20-30 minutes at room temperature.[6]
-
Removal of Reducing Agent (if DTT or other thiol-reagents were used): Remove the reducing agent using a desalting column.[7] TCEP does not need to be removed.[7]
-
Maleimide Reagent Preparation: Dissolve the maleimide reagent in anhydrous DMSO or DMF to a stock concentration of 1-10 mg in 100 µL.[15]
-
Conjugation Reaction: Add the maleimide solution to the reduced protein solution. A common starting point is a 10-20 fold molar excess of the maleimide reagent.[4]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[4]
-
Quenching (Optional): Add a final concentration of 10-100 mM of a free thiol like L-cysteine or glycine (B1666218) to quench any unreacted maleimide.[3]
-
Purification: Purify the conjugate using gel filtration, dialysis, or HPLC to remove excess maleimide and byproducts.[15]
Issue 2: High Non-Specific Binding
If you are observing labeling of molecules that do not contain free thiols or are seeing high background signal, follow these steps.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Reaction with Amines | Maintain the reaction pH strictly between 6.5 and 7.5 to ensure selectivity for thiols.[1][6] Avoid pH values above 7.5. |
| Electrostatic/Hydrophobic Interactions | Incorporate blocking agents such as non-ionic detergents (e.g., 0.01-0.1% Tween-20 or Triton X-100) in your reaction buffer to reduce non-specific hydrophobic interactions.[3] For ADCs, introducing a hydrophilic PEGylated spacer can improve pharmacokinetics and reduce non-specific uptake.[19] |
| Surface Adsorption | Pre-treat reaction vessels and purification media with a blocking agent. |
| Excess Unreacted Reagent | Ensure thorough purification of the final conjugate to remove any unbound maleimide reagent. |
Experimental Protocol: Assessing Non-Specific Binding
-
Negative Control: Perform a control experiment by incubating the maleimide reagent with a protein that lacks free sulfhydryl groups. Any observed labeling in this control is indicative of non-specific binding.[3]
-
Vary Molar Ratio: Systematically reduce the molar excess of the maleimide reagent (e.g., from 20-fold to 5-fold) to find the lowest ratio that provides efficient labeling with minimal non-specific binding.[3]
-
Optimize Blocking: Test different types and concentrations of blocking agents in your reaction buffer.
-
Analytical Characterization: Use techniques like mass spectrometry or HPLC to analyze the final conjugate and identify any off-target modifications.[20][21][22]
Visualizing Key Concepts
To further aid in understanding the principles of maleimide chemistry and troubleshooting, the following diagrams illustrate key reaction pathways and a logical workflow for addressing common issues.
Caption: Key reaction pathways in maleimide chemistry.
Caption: Troubleshooting workflow for maleimide conjugation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. kinampark.com [kinampark.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Purification of Maleimide-Conjugated Proteins
Welcome to the technical support center for the purification of maleimide-conjugated proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the maleimide (B117702) conjugation and subsequent purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation?
The optimal pH range for the reaction between a maleimide and a thiol group is typically 6.5-7.5.[1][2] Within this range, the thiol is sufficiently in its reactive thiolate anion form, and the reaction with thiols is significantly faster (approximately 1,000 times) than with amines, ensuring high selectivity.[1][2] At a pH below 6.5, the reaction rate slows down considerably.[1] Conversely, at a pH above 7.5, the maleimide group becomes more susceptible to hydrolysis, and the potential for side reactions with primary amines (like lysine (B10760008) residues) increases.[1][3]
Q2: What molar ratio of maleimide-to-protein should I use?
A molar excess of the maleimide reagent is generally recommended to ensure efficient labeling. A common starting point is a 10 to 20-fold molar excess of the maleimide reagent over the protein.[1][4] However, the optimal ratio can be influenced by factors such as steric hindrance, especially with larger molecules, and should be optimized for each specific protein and linker/payload.[1][5] For instance, optimal conjugation efficiency for a small peptide was achieved with a 2:1 maleimide to thiol ratio, while a larger nanobody required a 5:1 ratio.[5]
Q3: My protein has disulfide bonds. How do I prepare it for maleimide conjugation?
Disulfide bonds must be reduced to free sulfhydryl groups for the maleimide reaction to occur, as maleimides do not react with disulfides.[5][6][7][8] This is typically achieved by treating the protein with a reducing agent.
-
TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent because it does not contain a thiol group and therefore does not need to be removed before adding the maleimide reagent.[3][9] A 10-100 fold molar excess of TCEP is commonly used, with an incubation time of 20-60 minutes at room temperature.[1][4][6]
-
DTT (dithiothreitol): DTT is also an effective reducing agent. However, since it contains thiol groups, any excess DTT must be completely removed from the protein solution before introducing the maleimide reagent to prevent it from competing with the protein's thiols.[1][3][6] This is typically done using a desalting column or through buffer exchange.[1]
Q4: How can I remove unreacted maleimide and other small molecules after the conjugation reaction?
Several purification methods can be employed to separate the maleimide-conjugated protein from excess dye, unreacted maleimide, and byproducts. The choice of method depends on the properties of the conjugate and the scale of the reaction.[1][4]
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a very common and effective method. It separates molecules based on their size, allowing the larger conjugated protein to elute before the smaller, unreacted components.[1][4][6]
-
Dialysis: This technique is suitable for removing small molecules, but it is generally recommended only for water-soluble maleimides.[5][7][8]
-
HPLC/FPLC: High-performance liquid chromatography (HPLC) and fast protein liquid chromatography (FPLC) offer high-resolution separation and are excellent for both purification and analysis.[4][5][7][8]
-
Ultrafiltration/Spin Columns: For smaller scale reactions, spin desalting columns or ultrafiltration units with an appropriate molecular weight cutoff (MWCO) can efficiently remove small molecules.[6][10]
Q5: How should I store my purified maleimide-conjugated protein?
For optimal stability, it is best to use the purified conjugate immediately.[4] If storage is necessary, conjugates can be kept at 2-8°C in the dark for up to one week.[4] For long-term storage, several options are available:
-
Add a stabilizer like 5-10 mg/mL BSA and a microbial inhibitor such as 0.01-0.03% sodium azide.[4]
-
Add 50% glycerol (B35011) and store at -20°C, which can extend the shelf life for up to a year.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of maleimide-conjugated proteins.
Issue 1: Low or No Conjugation Yield
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Ensure the reaction buffer pH is between 6.5 and 7.5.[1][2] Buffers like PBS, Tris, or HEPES are suitable.[4][6] |
| Inactive Maleimide | Maleimide reagents can hydrolyze and become non-reactive, especially when stored in solution.[11] Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and use them immediately.[4][6] |
| Oxidized Protein Thiols | Cysteine residues can re-oxidize to form disulfide bonds. Ensure all buffers are degassed to remove oxygen and consider including a chelating agent like EDTA to prevent metal-catalyzed oxidation.[11] |
| Insufficient Reduction of Disulfides | If your protein contains disulfide bonds, ensure complete reduction by optimizing the concentration of the reducing agent (e.g., TCEP) and the incubation time.[11] |
| Interfering Buffer Components | Buffers containing thiols (like DTT or 2-mercaptoethanol) or primary amines (like Tris at higher pH, glycine, or imidazole) can compete with the desired reaction.[4][11] Ensure these are removed before starting the conjugation. |
| Incorrect Stoichiometry | The molar ratio of maleimide to protein may be too low. Try increasing the molar excess of the maleimide reagent.[1][11] |
Issue 2: Poor Purity or Presence of Aggregates
| Possible Cause | Troubleshooting Step |
| Inefficient Purification | The chosen purification method may not be optimal for your specific conjugate. Consider switching to a higher-resolution method like HPLC or FPLC, or ensure the correct column/resin is being used for size-exclusion chromatography.[4][5] |
| Protein Precipitation | If the maleimide-containing molecule has poor aqueous solubility, it can cause the protein to precipitate upon addition.[5][7] Increase the amount of organic co-solvent (DMSO or DMF) in the reaction mixture.[5][7] |
| Protein Instability | The conjugation process or buffer conditions may be causing the protein to unfold and aggregate. Ensure the pH and buffer composition are suitable for your protein's stability. |
| Non-Specific Labeling | If the reaction pH is too high (>7.5), maleimides can react with lysine residues, leading to a heterogeneous product. Maintain the pH within the 6.5-7.5 range for thiol specificity.[3] |
Issue 3: Instability of the Final Conjugate
| Possible Cause | Troubleshooting Step |
| Retro-Michael Reaction | The thioether bond formed can be reversible, especially in the presence of other thiols like glutathione, leading to deconjugation.[12][13][14] This is a known limitation of maleimide chemistry. |
| Thiazine (B8601807) Rearrangement | If conjugating to a peptide with an N-terminal cysteine, a side reaction can lead to a more stable six-membered thiazine ring, which may alter the properties of your conjugate.[1][15] This is more prominent at neutral or higher pH.[15] Performing the conjugation at a more acidic pH can help minimize this.[1][15] |
| Hydrolysis of Maleimide Ring | The succinimide (B58015) ring of the maleimide can be hydrolyzed, which can in some cases stabilize the conjugate against the retro-Michael reaction.[12] This can be promoted by incubating at a slightly higher pH (e.g., pH 8.0) after the initial conjugation.[16] |
Data Presentation
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Balances reaction speed and specificity.[1][2] |
| Temperature | Room Temperature or 4°C | Room temperature for 2 hours is common; overnight at 4°C for sensitive proteins.[1][4] |
| Maleimide:Protein Molar Ratio | 10:1 to 20:1 | Starting point; should be optimized for each specific system.[1][4] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[5][6][7][8][11] |
| Reaction Time | 2 hours to Overnight | Can be optimized by performing a time-course experiment.[1][4] |
Table 2: Comparison of Common Purification Methods
| Purification Method | Principle | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation by size | Gentle, effective for removing small molecules, good for buffer exchange. | Can lead to sample dilution. |
| Dialysis | Diffusion across a semi-permeable membrane | Simple, requires minimal hands-on time. | Slow, not effective for non-aqueous soluble maleimides, can result in large final volumes.[5][7][8] |
| Ion-Exchange Chromatography (IEX) | Separation by charge | High resolution, can separate proteins with different degrees of labeling. | Requires optimization of buffer pH and salt concentration. |
| Affinity Chromatography | Specific binding interaction | High specificity and purity, can remove unconjugated protein. | Requires an affinity tag on the protein and a specific resin.[17] |
| HPLC/FPLC | High-resolution chromatography | Fast, high purity, provides analytical data. | Requires specialized equipment, can be harsh on some proteins. |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into a degassed, thiol-free buffer (e.g., PBS, 10-100 mM Tris, or 10-100 mM HEPES) at a pH of 7.0-7.5.[4][6] The protein concentration should ideally be between 1-10 mg/mL.[7][8][11]
-
If the protein contains disulfide bonds, add TCEP to a final concentration of 10-100 fold molar excess over the protein.[4][6] Incubate at room temperature for 30-60 minutes.[1]
-
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Quenching (Optional):
-
To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.[1]
-
-
Purification:
-
Proceed immediately to purification using an appropriate method such as size-exclusion chromatography (see Protocol 2) to remove unreacted maleimide and other byproducts.[4]
-
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
-
Column Equilibration:
-
Equilibrate the SEC column (e.g., a desalting column like a PD-10 or a larger FPLC column) with a suitable, degassed buffer (e.g., PBS).[1]
-
-
Sample Loading:
-
Load the quenched conjugation reaction mixture onto the equilibrated column.[1]
-
-
Elution:
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for the protein) and the specific wavelength for your conjugated molecule (if it has a chromophore).[1]
-
Pool the fractions containing the purified conjugate.
-
-
Concentration (Optional):
-
If the purified conjugate is too dilute, it can be concentrated using methods like ultrafiltration.[1]
-
Visualizations
Caption: Experimental workflow for maleimide-thiol protein conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
- 10. broadpharm.com [broadpharm.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. creativepegworks.com [creativepegworks.com]
- 15. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maleimide Compound Solubility
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges associated with maleimide (B117702) compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the dissolution and use of maleimide compounds in your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Maleimide powder is not dissolving in the recommended organic solvent (e.g., DMSO, DMF). | 1. Insufficient Solvent Volume: The concentration is too high for the chosen volume. 2. Incomplete Dissolution: The compound requires energy to dissolve. 3. Low-Quality Solvent: The solvent may be non-anhydrous or contain impurities. | 1. Gradually add more solvent or start with a smaller amount of powder. Aim for stock concentrations in the 10-20 mM range.[1] 2. Use gentle warming (not exceeding 37°C), vigorous vortexing, or sonication in an ultrasonic bath for 2-5 minutes to facilitate dissolution.[1][2][3] 3. Use a fresh vial of high-purity, anhydrous DMSO or DMF. The presence of water can reduce solubility and lead to the degradation of the maleimide group.[1] |
| The solution appears cloudy or has visible particulates after attempting to dissolve the compound. | 1. Incomplete Dissolution: The compound has not fully dissolved. 2. Concentration Above Solubility Limit: The desired concentration exceeds the compound's solubility in that specific solvent. | 1. Continue to vortex and/or sonicate the solution to ensure all particles are broken down and solvated.[1] 2. Dilute the solution with additional anhydrous solvent until it becomes clear.[1] |
| Precipitation occurs when the organic stock solution (in DMSO/DMF) is added to an aqueous reaction buffer. | 1. "Salting Out": The compound has poor solubility in the final aqueous buffer. 2. High Organic Co-solvent Percentage: The final concentration of the organic solvent is too high, causing the buffer components or the compound itself to precipitate. 3. Localized High Concentration: Adding the stock solution too quickly creates a localized area of high concentration, leading to precipitation before it can disperse. | 1. Experiment with different aqueous buffers or adjust the pH. The recommended pH for maleimide-thiol conjugation is 6.5-7.5, and slight adjustments within this range can influence solubility.[1] 2. Optimize the percentage of the organic co-solvent. Ensure the final concentration of DMSO or DMF is typically below 10% (v/v).[1] 3. Add the stock solution slowly (dropwise) to the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion.[2] |
| Experimental results are inconsistent or non-reproducible. | 1. Poor Solubility: The compound is not fully dissolved, leading to inaccurate concentrations in the assay. 2. Compound Degradation: The maleimide ring may have hydrolyzed due to moisture in the solvent or a pH outside the optimal 6.5-7.5 range.[1][4] | 1. Visually inspect all solutions for cloudiness or precipitate before use. If solubility is an issue, consider the enhancement strategies outlined below. 2. Always use fresh, anhydrous solvents for stock solutions and prepare aqueous dilutions immediately before use.[1] Store stock solutions at -20°C and avoid multiple freeze-thaw cycles.[2] |
Frequently Asked Questions (FAQs)
Q1: Why are many maleimide compounds poorly soluble in aqueous solutions? A1: Maleimide compounds are often hydrophobic, non-polar organic molecules. This chemical nature limits their ability to form favorable interactions with polar water molecules, resulting in low solubility in the aqueous buffers commonly used for biological assays.[3]
Q2: What is the best initial approach for dissolving a new maleimide compound? A2: The recommended starting point is to prepare a concentrated stock solution (e.g., 10-100 mM) in a water-miscible, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[1][2] This stock can then be carefully diluted into your aqueous experimental buffer.
Q3: How can I chemically modify my molecule to improve the solubility of its maleimide conjugate? A3: One of the most effective methods is PEGylation, which involves conjugating your molecule to a Maleimide-PEG derivative. The polyethylene (B3416737) glycol (PEG) backbone is highly hydrophilic and can dramatically increase the water solubility of the final conjugate.[][6][7] Another advanced strategy is to use novel linkers, such as those containing a piperazine (B1678402) motif, which have been shown to significantly increase aqueous solubility compared to even standard PEG linkers.[8][9]
Q4: Can adjusting the pH of my buffer improve solubility? A4: Yes, pH can influence solubility. For certain maleimide derivatives, such as those containing ionizable groups like piperazine, solubility can be significantly affected by pH.[9] For example, piperazine-maleimide linkers show increased solubility at a lower pH where the piperazine is protonated.[9] However, it is critical to maintain the pH between 6.5 and 7.5 for the maleimide-thiol conjugation reaction to prevent hydrolysis of the maleimide ring.[1][4]
Q5: How should I store maleimide compounds and their stock solutions? A5: Solid maleimide compounds should be stored at -20°C, protected from light and moisture.[1] Stock solutions prepared in anhydrous DMSO or DMF should be aliquoted to avoid freeze-thaw cycles and stored at -20°C. For best results, it is always recommended to prepare fresh solutions before an experiment.[1][2]
Solubility Enhancement Data
The following table summarizes quantitative data on how different chemical modifications can improve the solubility of maleimide-containing compounds.
| Compound Class | Linker Type | Solubility in Water/Aqueous Buffer | Fold Increase vs. Reference | Reference |
| Platinum(IV) Complex | Ethylene Glycol (hydrophobic) | <1 mg/mL | - | [10] |
| Platinum(IV) Complex | Tetraethylene Glycol | >100 mg/mL | >100x | [10] |
| Platinum(IV)-Ibuprofen Complex | PEG4-Maleimide | Marginally Soluble | - | [8][9] |
| Platinum(IV)-Ibuprofen Complex | Piperazine-Maleimide | Up to 370 mM | >160x | [8][9] |
Visual Guides and Workflows
Caption: Troubleshooting workflow for addressing poor maleimide solubility.
Caption: Key strategies for enhancing the solubility of maleimide compounds.
Experimental Protocols
Protocol 1: Preparation of a Maleimide Stock Solution in DMSO
This protocol describes the standard procedure for dissolving a solid maleimide compound to create a concentrated stock solution.
Materials:
-
Solid maleimide compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Bring the vial of the solid maleimide compound to room temperature before opening to prevent moisture condensation.[1]
-
Weigh the required amount of the solid into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[1][2]
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.[1]
-
If the compound does not fully dissolve, place the tube in a sonicator bath for 2-5 minutes or warm gently to no more than 37°C.[1][2]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. For best results, use the solution immediately or prepare it fresh.[2]
Protocol 2: Improving Aqueous Solubility Using a Co-solvent
This protocol provides a method for diluting a DMSO stock solution into an aqueous buffer while minimizing precipitation.
Materials:
-
Maleimide stock solution in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., PBS, pH 6.5-7.5)
-
Vortex mixer or magnetic stirrer
Procedure:
-
Bring the maleimide stock solution and the aqueous buffer to room temperature.
-
Place the required volume of the aqueous buffer into a tube or beaker.
-
While vigorously vortexing or stirring the aqueous buffer, add the required volume of the maleimide stock solution dropwise.[2]
-
This slow and steady addition with constant agitation ensures rapid dispersion and prevents localized high concentrations that can cause the compound to precipitate.[1]
-
Ensure the final concentration of the organic co-solvent (DMSO) in the aqueous solution is minimal, ideally below 10% (v/v), to maintain the solubility of all components.[1]
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared aqueous solution immediately for your experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
side reactions in maleimide chemistry like thiazine formation
Welcome to the technical support center for maleimide (B117702) chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand common side reactions encountered during bioconjugation experiments, with a particular focus on thiazine (B8601807) formation.
Frequently Asked Questions (FAQs)
Q1: What is thiazine rearrangement and why is it a concern in maleimide chemistry?
A1: Thiazine rearrangement is an intramolecular cyclization side reaction that can occur after the initial conjugation of a maleimide to the N-terminal cysteine of a peptide or protein.[1] The free N-terminal amino group of the cysteine attacks the succinimide (B58015) ring of the newly formed thioether conjugate, leading to the formation of a stable six-membered thiazine ring.[2][3] This rearrangement results in a structural isomer of the desired product, which can complicate purification, characterization, and storage of the conjugate.[3] Since the thiazine product has the same mass as the intended conjugate, it cannot be distinguished by mass spectrometry (MS) alone, requiring more advanced analytical techniques for identification.[1]
Q2: What are the key factors that influence the rate of thiazine formation?
A2: The rate of thiazine rearrangement is primarily influenced by the following factors:
-
pH: This is the most critical factor. The rearrangement is significantly faster at neutral to basic pH (pH 7.0 and above) and is much slower under acidic conditions (pH < 6.0).[1][2]
-
Amino Acid Sequence: The identity of the amino acid adjacent to the N-terminal cysteine can influence the rate of thiazine formation.[2][4]
-
Maleimide Structure: The structure of the maleimide reagent itself can also affect the rate of rearrangement.[2][4]
Q3: How can I detect and confirm the presence of a thiazine rearrangement product?
A3: Detecting and confirming thiazine formation requires careful analytical characterization, as the product is an isomer of the desired conjugate.[1]
-
Chromatography: Ultra-high-performance liquid chromatography (UHPLC) can often separate the thiazine isomer from the desired succinimide thioether conjugate.[1][2]
-
Tandem Mass Spectrometry (MS/MS): While MS alone cannot differentiate the isomers, MS/MS can be used to identify unique fragment ions specific to the thiazine structure, allowing for unambiguous identification.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a definitive method to confirm the six-membered thiazine ring structure.[1][2]
Q4: Besides thiazine formation, what other common side reactions should I be aware of in maleimide chemistry?
A4: Other significant side reactions in maleimide chemistry include:
-
Hydrolysis: The maleimide ring is susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5.[5][6] This ring-opening reaction forms an unreactive maleic amide, which can no longer participate in the desired thiol conjugation.[6]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a thiol is potentially reversible.[5] In a thiol-rich environment, such as in vivo with glutathione, the conjugated molecule can be transferred to other thiols, leading to off-target effects.[5][7]
-
Reaction with Amines: At pH values above 7.5, maleimides can lose their selectivity for thiols and begin to react with primary amines, such as the side chain of lysine (B10760008) residues.[5][6]
Troubleshooting Guides
Problem 1: Low Conjugation Yield
You are observing a low yield of your desired maleimide-cysteine conjugate.
Caption: Troubleshooting workflow for low conjugation yield.
| Potential Cause | Troubleshooting Step | Recommended Protocol |
| Hydrolyzed Maleimide | Use a fresh solution of your maleimide reagent for each experiment. | 1. Dissolve the maleimide linker in an anhydrous, biocompatible organic solvent like DMSO or DMF to create a stock solution.[5] 2. Store the stock solution at -20°C or -80°C. 3. Immediately before conjugation, dilute the stock into the reaction buffer. Do not store aqueous solutions of maleimides.[5][6] |
| Inaccessible or Oxidized Cysteines | Ensure the target cysteine residues are reduced and accessible. | 1. Prepare the protein in a degassed buffer (e.g., PBS, pH 7.2). 2. Add a 10-100 fold molar excess of a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[5] 3. Incubate for 20-30 minutes at room temperature.[5] 4. If necessary, remove excess TCEP using a desalting column.[5] |
| Suboptimal pH | The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[5][6] | 1. Prepare a reaction buffer with a pH in the optimal range (e.g., phosphate (B84403) buffer).[5] 2. Avoid buffers containing primary amines (e.g., Tris), as they can compete with the thiol reaction at higher pH.[5] |
| Incorrect Molar Ratio | An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation. | Start with a 10-20 fold molar excess of the maleimide linker relative to the protein. This can be optimized for each specific protein.[5] |
Problem 2: Appearance of an Unexpected Isomer (Thiazine Formation)
Your analytical data (e.g., UHPLC) shows an additional peak with the same mass as your expected product, suggesting the formation of a thiazine isomer.
Caption: Factors leading to thiazine formation.
| Strategy | Recommended Protocol |
| Acidic Conjugation Conditions | Perform the conjugation reaction under acidic conditions to protonate the N-terminal amine, thus preventing it from attacking the succinimide ring.[3][4] |
| N-terminal Acetylation | Acetylate the N-terminal amine of the cysteine to block its nucleophilicity.[3] |
| Avoid N-terminal Cysteine | If possible, design your peptide or protein to have a cysteine residue at a location other than the N-terminus.[3] |
| Controlled Incubation for Stable Thiazine | In some applications, the stable thiazine ring may be desirable. To promote its formation: |
Experimental Protocols
Protocol 1: General Maleimide Conjugation to a Protein
This protocol outlines a general procedure for conjugating a maleimide-functionalized molecule to a protein containing cysteine residues.
-
Protein Preparation and Reduction (if necessary):
-
Dissolve the protein in a degassed buffer such as PBS at a pH of 7.2.
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP.
-
Incubate at room temperature for 20-30 minutes.[5]
-
If a thiol-containing reducing agent like DTT was used, it must be removed prior to adding the maleimide reagent, for example, by using a desalting column.
-
-
Maleimide Reagent Preparation:
-
Dissolve the maleimide-containing reagent in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution.[5]
-
This should be done immediately before use.
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold for proteins).[5]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any excess maleimide, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added.
-
-
Purification:
-
Remove unreacted maleimide reagent and other small molecules by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
Protocol 2: Monitoring Thiazine Formation by UHPLC-MS
This protocol describes how to monitor the conversion of the initial thioether adduct to the thiazine rearranged product.
-
Reaction Setup:
-
Perform the maleimide conjugation to an N-terminal cysteine-containing peptide at the desired pH (e.g., pH 7.3 in 0.1 M potassium phosphate buffer).[2]
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 0.5, 1, 2, and 24 hours), withdraw an aliquot of the reaction mixture.[2]
-
-
Quenching and Sample Preparation:
-
Quench the reaction in the aliquot by adding a solution of 1% trifluoroacetic acid (TFA) in water.[2] This acidification will halt further rearrangement.
-
Dilute the quenched sample as needed for UHPLC-MS analysis.
-
-
UHPLC-MS Analysis:
-
Inject the prepared sample onto a suitable reversed-phase UHPLC column.
-
Elute with a gradient of water and acetonitrile (B52724) containing 0.1% formic acid.
-
Monitor the effluent by both UV absorbance and mass spectrometry.
-
The succinimidyl thioether and the thiazine isomer should appear as two separate peaks with the same mass-to-charge ratio.
-
Integrate the peak areas to determine the relative percentage of each isomer at each time point.
-
Key Reaction Pathways in Maleimide Chemistry
Caption: Key reaction pathways in maleimide chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Unreacted Maleimide Groups After Conjugation
This technical support center is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the critical step of quenching unreacted maleimide (B117702) groups following bioconjugation. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the stability, homogeneity, and reliability of your conjugates.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted maleimide groups?
A1: Quenching is a critical step to prevent unwanted side reactions. Unreacted maleimide groups are highly reactive towards free thiols, such as those found on cysteine residues of proteins. If not quenched, these groups can lead to:
-
Cross-linking and aggregation: Unreacted maleimides on one conjugate can react with thiol groups on another, leading to the formation of aggregates.
-
Non-specific binding: In a biological environment, unreacted maleimides can react with other thiol-containing molecules, such as glutathione (B108866) or serum albumin, leading to off-target effects and altered pharmacokinetics in vivo.[1]
-
Reduced stability: The presence of unreacted maleimides can compromise the long-term stability of the conjugate.
Q2: What are the most common reagents used for quenching maleimide reactions?
A2: The most common quenching reagents are small molecules containing a free thiol group. These include:
-
L-Cysteine: A naturally occurring amino acid that is effective and biocompatible.
-
2-Mercaptoethanol (β-mercaptoethanol): A potent reducing agent and effective quenching agent.
-
Dithiothreitol (DTT): A strong reducing agent, but it must be used with caution as it can potentially reduce disulfide bonds within the protein conjugate.[2]
-
N-acetyl-L-cysteine: An alternative to L-cysteine with similar quenching properties.[3]
Q3: How do I choose the right quenching reagent for my experiment?
A3: The choice of quenching reagent depends on several factors, including the nature of your conjugate, downstream applications, and the desired reaction conditions.
-
For most applications, L-cysteine is a good first choice due to its effectiveness and biocompatibility.
-
2-Mercaptoethanol is a strong and fast-acting quencher but has a pungent odor and can be harsh on some proteins.
-
DTT should be used cautiously due to its potential to reduce disulfide bonds, which could affect the structure and function of your protein. It is generally not recommended unless other quenchers are ineffective.
The following diagram provides a decision-making workflow for selecting a suitable quenching reagent.
Q4: Can the reducing agent used for disulfide bond reduction, like TCEP, also act as a quenching agent?
A4: No. Tris(2-carboxyethyl)phosphine (TCEP) is a reducing agent that does not contain a thiol group and therefore cannot quench maleimides. In fact, TCEP has been reported to react with maleimides, which can interfere with the conjugation reaction.[4][5][6][7][8] It is crucial to understand that the role of a reducing agent like TCEP is to break disulfide bonds to generate free thiols for conjugation, while a quenching agent is added after conjugation to cap any unreacted maleimides.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the quenching step of your maleimide conjugation experiments.
Problem 1: Incomplete Quenching Detected in Post-Reaction Analysis
-
Possible Cause 1: Insufficient amount of quenching reagent.
-
Solution: Increase the molar excess of the quenching reagent. A 10- to 50-fold molar excess of the quencher over the initial amount of maleimide reagent is a good starting point.[9]
-
-
Possible Cause 2: Short incubation time.
-
Solution: Extend the quenching reaction time. While the reaction is often fast, ensuring sufficient time (e.g., 15-30 minutes at room temperature) is crucial for completion.[9]
-
-
Possible Cause 3: Low reactivity of the quenching reagent.
-
Solution: Consider switching to a more potent quenching reagent, such as 2-mercaptoethanol.
-
Problem 2: Aggregation of the Conjugate After Quenching
-
Possible Cause 1: Cross-linking due to incomplete quenching.
-
Solution: Optimize the quenching protocol as described in Problem 1 to ensure all maleimide groups are capped.
-
-
Possible Cause 2: Instability of the conjugate in the quenching buffer.
-
Solution: Ensure the pH and buffer composition are suitable for your protein's stability. Perform the quenching step at a lower temperature (e.g., 4°C) to minimize protein denaturation and aggregation.
-
Problem 3: Off-Target Effects or Poor Performance in Downstream Assays
-
Possible Cause 1: Residual unquenched maleimide groups.
-
Solution: Unreacted maleimides can bind to other molecules in your assay system (e.g., proteins in cell culture media or on cell surfaces), leading to non-specific signals or cytotoxicity.[1][2] Confirm complete quenching using an analytical method like Ellman's assay before using the conjugate in downstream applications.
-
-
Possible Cause 2: The quenching reagent is interfering with the assay.
-
Solution: Remove the excess quenching reagent after the reaction is complete using size-exclusion chromatography (e.g., a desalting column) or dialysis.[10]
-
The following diagram outlines a troubleshooting workflow for common issues related to maleimide quenching.
Data Presentation
The following table summarizes the characteristics and typical reaction conditions for common maleimide quenching reagents.
| Quenching Reagent | Molar Mass ( g/mol ) | Typical Molar Excess | Typical Reaction Time | Typical Temperature | Key Considerations |
| L-Cysteine | 121.16 | 10-50 fold | 15-30 min | Room Temperature | Biocompatible, good for in vivo/cell-based applications. |
| 2-Mercaptoethanol | 78.13 | 10-50 fold | 15-30 min | Room Temperature | Potent and fast-acting, but has a strong odor and can be harsh. |
| Dithiothreitol (DTT) | 154.25 | 10-50 fold | 15-30 min | Room Temperature | Strong reducing agent; may reduce disulfide bonds in the conjugate. |
| N-acetyl-L-cysteine | 163.19 | 10-50 fold | 15-30 min | Room Temperature | Good alternative to L-cysteine. |
Experimental Protocols
Protocol 1: General Procedure for Quenching Unreacted Maleimide Groups with L-Cysteine
This protocol provides a general method for quenching a maleimide conjugation reaction with L-cysteine.
-
Prepare L-Cysteine Stock Solution:
-
Immediately before use, prepare a fresh stock solution of L-cysteine (e.g., 1 M in a suitable buffer like PBS, pH 7.0-7.5).
-
-
Quenching Reaction:
-
To your conjugation reaction mixture, add the L-cysteine stock solution to achieve a final concentration that is a 10- to 50-fold molar excess over the initial amount of the maleimide reagent used in the conjugation.
-
Gently mix the reaction and incubate for 15-30 minutes at room temperature.
-
-
Purification (Optional but Recommended):
-
To remove excess L-cysteine and other small molecules, purify the conjugate using a desalting column (size-exclusion chromatography) or through dialysis against a suitable buffer.[10]
-
Protocol 2: Confirmation of Maleimide Quenching using Ellman's Assay
Ellman's assay can be used to indirectly quantify the amount of unreacted maleimide by first reacting the sample with a known excess of a thiol (like glutathione), and then measuring the remaining unreacted thiol. A decrease in the amount of free thiol compared to a control indicates the presence of unreacted maleimide.
-
Materials:
-
Ellman's Reagent (DTNB) solution (4 mg/mL in 0.1 M sodium phosphate (B84403) buffer, pH 8.0).[10]
-
A known concentration of a standard thiol (e.g., L-cysteine or glutathione).
-
Your quenched and unquenched (as a control) reaction mixtures.
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0, with 1 mM EDTA).[11]
-
-
Procedure:
-
To a sample of your quenched conjugate, add a known, excess amount of the standard thiol.
-
Incubate for 30 minutes at room temperature to allow any residual maleimide to react with the standard thiol.
-
Add Ellman's reagent to the mixture and incubate for 15 minutes at room temperature.[10]
-
Measure the absorbance at 412 nm.
-
Compare the absorbance to a control sample (unquenched reaction mixture treated in the same way) and a standard curve of the thiol. A higher absorbance in the quenched sample compared to the unquenched sample indicates successful quenching.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to quenching unreacted maleimide groups.
References
- 1. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. kinampark.com [kinampark.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. pharmafocusamerica.com [pharmafocusamerica.com]
- 6. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. broadpharm.com [broadpharm.com]
- 11. bmglabtech.com [bmglabtech.com]
Validation & Comparative
A Comparative Guide to Thiol-Reactive Crosslinkers: Maleimide vs. The Alternatives
For researchers, scientists, and drug development professionals, the selective modification of thiol groups on biomolecules is a cornerstone of bioconjugation. This guide provides an objective comparison of the performance of maleimide-based crosslinkers against other common thiol-reactive alternatives, supported by experimental data, to facilitate the selection of the optimal reagent for your specific application.
Maleimides have long been the gold standard for thiol-reactive chemistry due to their high specificity and rapid reaction rates under physiological conditions. However, the stability of the resulting thioether bond has been a significant concern, particularly for in vivo applications like antibody-drug conjugates (ADCs), where premature drug release can lead to off-target toxicity and reduced efficacy. This has spurred the development of a range of alternative crosslinkers designed to offer more stable and robust bioconjugates.
This guide will delve into the key performance characteristics of maleimides and compare them with prominent alternatives, including haloacetyls (iodoacetamides) and vinyl sulfones. We will examine their reaction kinetics, conjugate stability, and optimal reaction conditions, providing a framework for informed decision-making in your research and development endeavors.
Performance Comparison of Thiol-Reactive Crosslinkers
The choice of a thiol-reactive crosslinker is a critical determinant of the success of a bioconjugation strategy. The following tables summarize the key quantitative parameters for maleimides and their common alternatives.
| Crosslinker Type | Reactive Group | Typical Reaction Conditions | Reaction Time | Conjugation Yield | Second-Order Rate Constant (k₂) with Cysteine |
| N-Alkyl Maleimide (B117702) | Maleimide | pH 6.5-7.5, Room Temperature | 1-2 hours | >90% | ~100 M⁻¹s⁻¹[1] |
| N-Aryl Maleimide | Maleimide | pH 7.4, Room Temperature | < 1 hour | >90% | Approx. 2.5x faster than N-alkyl maleimides |
| Iodoacetamide (B48618) | Haloacetyl | pH 7.5-8.5, Room Temperature | 2-4 hours | High | ~0.6 M⁻¹s⁻¹[1] |
| Vinyl Sulfone | Vinyl Sulfone | pH 8.0-9.0, Room Temperature | 2-24 hours | >90% | - |
| Linker Type | Bond Formed | Plasma/Serum Stability | Key Stability Features | Half-life of Adduct |
| N-Alkyl Maleimide | Thioether (Succinimide) | Moderate | Prone to retro-Michael reaction and thiol exchange, leading to deconjugation.[2][3] | 20-80 hours (in the presence of glutathione)[3] |
| N-Aryl Maleimide | Thioether (Succinimide) | High | The succinimide (B58015) ring undergoes faster hydrolysis to a more stable ring-opened structure, preventing the retro-Michael reaction.[4] | - |
| Iodoacetamide | Thioether | High | Forms a stable, irreversible thioether bond. | Stable, no significant degradation observed. |
| Vinyl Sulfone | Thioether | High | Forms a highly stable and irreversible thioether bond.[5][6] | Significantly more stable than maleimide adducts in plasma.[6] |
Reaction Mechanisms and Pathways
The interaction of thiol-reactive crosslinkers with cysteine residues on proteins is a nuanced process. Understanding the underlying chemical reactions is crucial for optimizing conjugation protocols and troubleshooting potential issues.
The diagram above illustrates the reaction of a thiol group with a maleimide. The initial Michael addition forms a thiosuccinimide adduct. This adduct can then undergo two competing reactions: an undesirable retro-Michael reaction, which is reversible and can lead to thiol exchange with other molecules like glutathione (B108866) in vivo, or a desirable and irreversible hydrolysis of the succinimide ring, which forms a stable, ring-opened adduct.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of thiol-reactive crosslinkers. Below are representative protocols for maleimide, iodoacetamide, and vinyl sulfone conjugation to proteins.
Protocol 1: Thiol-Maleimide Conjugation
This protocol provides a general guideline for conjugating a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Maleimide-functionalized molecule (10 mM stock in DMSO or DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine or 2-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench any unreacted maleimide by adding a quenching reagent to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography or dialysis.
Protocol 2: Thiol-Iodoacetamide Conjugation
This protocol outlines a general procedure for labeling proteins with iodoacetamide-based reagents.
Materials:
-
Protein solution (1-10 mg/mL) in a thiol-free buffer at pH 7.5-8.5 (e.g., PBS or HEPES).[7]
-
Iodoacetamide reagent stock solution (e.g., 10 mM in DMSO or DMF).
-
Reducing agent (optional): Dithiothreitol (DTT) or TCEP.
-
Quenching reagent: L-cysteine or 2-mercaptoethanol.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer. For reduction of disulfide bonds, add a 10-fold molar excess of DTT or TCEP and incubate for 30 minutes at room temperature. Remove the reducing agent before proceeding.
-
Conjugation Reaction: Add the iodoacetamide stock solution to the protein solution at a 10-20 fold molar excess.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark, as iodoacetamide is light-sensitive.
-
Quenching: Stop the reaction by adding a quenching reagent.
-
Purification: Purify the conjugate to remove unreacted reagents and byproducts.
Protocol 3: Thiol-Vinyl Sulfone Conjugation
This protocol provides a general method for protein conjugation using a vinyl sulfone reagent.
Materials:
-
Thiol-containing protein (1-10 mg/mL).
-
Vinyl sulfone reagent (10 mM stock in a suitable solvent).
-
Conjugation Buffer: pH 8.0-9.0 (e.g., phosphate (B84403) or borate (B1201080) buffer).
-
Reducing agent (optional): TCEP.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds with a 10-20 fold molar excess of TCEP for 1-2 hours at room temperature. Remove excess TCEP.[8]
-
Conjugation Reaction: Add a 5-20 fold molar excess of the vinyl sulfone reagent to the protein solution.[8]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing.[8]
-
Purification: Purify the final conjugate using a suitable method like size-exclusion chromatography.[8]
Conclusion
The choice between maleimide and its alternatives is highly dependent on the specific application. For in vitro studies where long-term stability is not a primary concern, the rapid and efficient kinetics of maleimides make them an excellent choice. However, for in vivo applications, particularly in the development of therapeutics like ADCs, the enhanced stability of conjugates formed with haloacetyls, and especially vinyl sulfones, offers a significant advantage by minimizing premature payload release and potential off-target effects. The development of next-generation maleimides that promote rapid ring-opening to a stable adduct also presents a promising strategy to overcome the inherent instability of traditional maleimide-thiol linkages. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to select the most appropriate thiol-reactive crosslinker to achieve their scientific goals.
References
- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers | Scilit [scilit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Beyond the Michael Addition: A Comparative Guide to Next-Generation Bioconjugation Chemistries
For researchers, scientists, and drug development professionals seeking to move beyond the limitations of traditional maleimide-based bioconjugation, a diverse toolkit of alternative chemistries has emerged. These next-generation techniques offer significant advantages in terms of stability, specificity, and versatility, enabling the creation of more robust and effective bioconjugates for therapeutics, diagnostics, and research applications.
While maleimide (B117702) chemistry has been a workhorse for thiol-specific conjugation, its Achilles' heel lies in the reversibility of the thiol-maleimide adduct. The resulting succinimide (B58015) thioether bond is susceptible to a retro-Michael reaction and thiol exchange in the presence of endogenous thiols like glutathione, leading to premature drug release and off-target effects.[1][2][3][4] This guide provides a comprehensive comparison of leading alternatives, presenting key performance data, detailed experimental protocols, and visual workflows to aid in the selection of the optimal conjugation strategy.
Quantitative Performance Comparison
The choice of a bioconjugation chemistry is often a trade-off between reaction kinetics, stability of the resulting linkage, and the overall impact on the biomolecule's function. The following tables summarize the key quantitative parameters for maleimide chemistry and its leading alternatives.
| Chemistry | Target Residue(s) | Reaction Rate (M⁻¹s⁻¹) | Conjugate Stability | Key Advantages | Key Disadvantages |
| Maleimide | Cysteine | ~10² - 10³ | Moderate (prone to retro-Michael addition and thiol exchange)[2] | Fast reaction, high thiol specificity at pH 6.5-7.5. | Conjugate instability, potential for off-target effects. |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide (B81097) (via UAA or chemical modification) | ~10⁻¹ - 10¹ | Very High | Bioorthogonal, no catalyst required, highly stable triazole linkage.[5][] | Requires introduction of azide and cyclooctyne (B158145) moieties. |
| Inverse Electron Demand Diels-Alder (IEDDA) | Tetrazine and a strained alkene/alkyne | ~10³ - 10⁶[7] | Very High | Extremely fast kinetics, bioorthogonal, highly stable linkage.[8][9] | Tetrazine and dienophile handles need to be introduced. |
| Sortase-Mediated Ligation | C-terminal LPXTG motif and N-terminal Glycine | Enzyme-dependent | Very High (Peptide bond) | Site-specific, forms a native peptide bond, high yields (>90%).[10] | Requires enzymatic reaction and specific recognition sequences. |
| Vinyl Sulfone | Cysteine | Slower than maleimides | High (irreversible thioether bond)[3][11] | Forms a stable, irreversible bond with thiols.[11] | Slower reaction kinetics compared to maleimides. |
| ThioBridge™ (Cysteine Rebridging) | Interchain disulfide bonds | - | Very High | Homogeneous drug-to-antibody ratio (DAR), high stability.[12][13] | Specific to antibodies with disulfide bonds. |
| Julia-Kocienski-like Reagents | Cysteine | - | High | Forms stable conjugates, superior stability in plasma compared to maleimides.[14] | Newer chemistry with less established protocols. |
| Unnatural Amino Acid (UAA) Incorporation | Site-specifically incorporated UAA | Dependent on the UAA's reactive group | High | Precise control over conjugation site and stoichiometry.[15][16] | Requires genetic engineering of the protein expression system. |
Experimental Workflows and Reaction Mechanisms
Visualizing the workflow and understanding the underlying chemical principles is crucial for successful implementation of these bioconjugation strategies.
Detailed Experimental Protocols
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Protocol
This protocol describes the conjugation of an azide-modified protein with a cyclooctyne-functionalized payload.[17][18]
Materials:
-
Azide-modified protein (e.g., containing p-azido-L-phenylalanine).
-
Cyclooctyne-payload (e.g., DBCO-PEG-payload) stock solution in DMSO.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of the cyclooctyne-payload in DMSO.
-
Conjugation Reaction: Add a 2-10 molar excess of the cyclooctyne-payload stock solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v).
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C for 12-24 hours. Reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Purification: Remove excess unconjugated payload and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Confirm conjugation and determine the degree of labeling by mass spectrometry.
Inverse Electron Demand Diels-Alder (IEDDA) Reaction Protocol
This protocol outlines the conjugation of a tetrazine-modified protein with a strained alkene (e.g., trans-cyclooctene, TCO)-functionalized payload.[19]
Materials:
-
Tetrazine-modified protein.
-
TCO-payload stock solution in DMSO.
-
Reaction Buffer: PBS, pH 7.4.
-
Purification system.
Procedure:
-
Protein and Payload Preparation: Dissolve the tetrazine-modified protein in the reaction buffer (1-10 mg/mL). Prepare a stock solution of the TCO-payload in DMSO.
-
Conjugation Reaction: Add a 1.5-5 molar excess of the TCO-payload to the protein solution.
-
Incubation: The reaction is typically very fast and can proceed to completion within minutes to an hour at room temperature.
-
Purification: Purify the conjugate using standard chromatography techniques to remove unreacted payload.
-
Characterization: Analyze the final product by mass spectrometry and SDS-PAGE.
Sortase-Mediated Ligation Protocol
This protocol details the site-specific ligation of a protein containing a C-terminal LPXTG motif to a payload functionalized with an N-terminal poly-glycine sequence.[10][20][21]
Materials:
-
Protein of interest with a C-terminal LPXTG tag.
-
(Gly)n-payload (n=3-5).
-
Sortase A enzyme (e.g., from Staphylococcus aureus).
-
Ligation Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.
-
Quenching solution: 50 mM EDTA.
-
Purification system (e.g., Ni-NTA for His-tagged Sortase A).
Procedure:
-
Reaction Setup: In the ligation buffer, combine the LPXTG-tagged protein (e.g., 50 µM), the (Gly)n-payload (e.g., 100-500 µM), and Sortase A (e.g., 5-10 µM).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.
-
Quenching: Stop the reaction by adding EDTA to chelate the Ca²⁺ ions.
-
Purification: Remove the Sortase A enzyme (if His-tagged) using Ni-NTA affinity chromatography. Purify the final conjugate from unreacted protein and payload using size-exclusion chromatography.
-
Characterization: Verify the ligation product by SDS-PAGE and mass spectrometry.
Conclusion
The field of bioconjugation has moved far beyond its reliance on maleimide chemistry. The alternatives presented here offer researchers a powerful and diverse set of tools to construct highly stable and specific bioconjugates. By carefully considering the quantitative performance data and experimental requirements of each method, scientists can select the optimal strategy to advance their therapeutic and diagnostic programs. The continued development of novel bioconjugation techniques promises to further refine our ability to create precisely engineered biomolecules for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bridged Cysteine Conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abzena.com [abzena.com]
- 14. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unnatural Amino Acid-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 16. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. roboklon.com [roboklon.com]
- 21. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to Mass Spectrometry Analysis of Maleimide-Labeled Peptides
For researchers, scientists, and drug development professionals, the precise analysis of proteins and peptides is paramount. Cysteine-thiol modification using maleimide-based reagents is a widely adopted strategy for studying protein structure, function, and for the development of antibody-drug conjugates. Mass spectrometry (MS) is an indispensable tool for characterizing these labeled peptides. This guide provides an objective comparison of different approaches for the MS analysis of maleimide-labeled peptides, supported by experimental data and detailed protocols.
Comparison of Maleimide-Based Labeling Reagents for MS Analysis
The choice of maleimide (B117702) reagent can significantly impact the outcome of a mass spectrometry analysis. Key considerations include the reagent's mass, fragmentation behavior, and suitability for quantitative studies. The following table summarizes and compares several commonly used maleimide-based labeling reagents.
| Reagent | Mass Addition (Da) | Key Features & MS Considerations | Applications |
| N-ethylmaleimide (NEM) | 125.05 | - Low molecular weight, minimal impact on peptide ionization. - d₀/d₅ isotopic labels available for robust relative quantification.[1][2] - Stable linkage under typical MS conditions. | - Quantitative cysteine reactivity profiling. - Mapping free sulfhydryls vs. disulfide-bonded cysteines.[1][2] |
| Maleimide-PEG₂-Biotin | 525.22 | - Large mass shift allows for easy identification of labeled peptides.[2] - Biotin tag enables affinity purification of labeled peptides. - Can potentially suppress ionization of smaller peptides. | - Detection and quantification of low-abundance free sulfhydryls.[1][2] - Enrichment of cysteine-containing peptides from complex mixtures. |
| DABMI (4-dimethylaminophenylazophenyl-4′-maleimide) | 348.13 | - Chromophoric group aids in HPLC detection.[3] - Undergoes prompt and characteristic fragmentation in MALDI-MS, producing a signature ion pattern that facilitates identification.[3] | - Tracking and identifying cysteinyl peptides in complex digests.[3] |
| Monobromobimane (MBB) | 190.07 | - Fluorescent label for orthogonal detection.[4] - Undergoes partial photolytic fragmentation in MALDI-MS, aiding in the identification of labeled peptides.[4] | - Detection and relative quantification of cysteine residues in membrane proteins.[4] |
| CyDye™ DIGE Fluor minimal dyes | Variable | - Fluorescent dyes for 2D-DIGE analysis. - Labeled peptides are generally compatible with MS analysis.[4] - Some reports suggest labeled peptides may be less efficiently detected by MS.[4] | - Quantitative proteomics in conjunction with 2D gel electrophoresis.[4] |
Quantitative Analysis of Maleimide-Labeled Peptides
A primary application of maleimide labeling is the quantitative assessment of cysteine reactivity or abundance. Stable isotope labeling is a robust method for achieving accurate relative quantification.
Differential Labeling with d₀/d₅-N-ethylmaleimide
This technique allows for the precise relative quantification of free sulfhydryl groups between two sample states. Free thiols are first labeled with the light version of NEM (d₀-NEM). Subsequently, disulfide bonds are reduced, and the newly exposed thiols are labeled with the heavy version (d₅-NEM). The ratio of the peak intensities of the d₀- and d₅-labeled peptides in the mass spectrum corresponds to the relative abundance of free and disulfide-bonded cysteines, respectively.[1][2]
Table 1: Example Quantitative Data for Free Sulfhydryl Abundance in Monoclonal Antibodies [1]
| Cysteine Residue | Protein | Average % Free Sulfhydryl (n=3) |
| HC Cys-22 | NIST mAb | 1.8 |
| HC Cys-96 | NIST mAb | 0.9 |
| LC Cys-214 | NIST mAb | 3.2 |
| HC Cys-22 | SigmaMAb | 2.5 |
| HC Cys-96 | SigmaMAb | 1.1 |
| LC Cys-214 | SigmaMAb | 4.1 |
Experimental Protocols
Detailed and optimized protocols are crucial for reproducible and accurate results. Below are example methodologies for labeling and mass spectrometry analysis.
Protocol 1: Differential Alkylation with d₀/d₅-NEM for Free Sulfhydryl Quantification
-
Labeling of Free Sulfhydryls:
-
Dissolve the protein sample in a non-reducing buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0).
-
Add a 10-fold molar excess of d₀-NEM.
-
Incubate at room temperature for 1 hour.
-
Remove excess d₀-NEM using a desalting column.
-
-
Reduction and Labeling of Disulfide-Bonded Cysteines:
-
Denature the d₀-NEM labeled protein in 6 M Guanidine-HCl, 100 mM Tris-HCl, pH 8.0.
-
Add a 20-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 1 hour at 37°C.
-
Add a 40-fold molar excess of d₅-NEM and incubate for 1 hour at room temperature in the dark.
-
-
Sample Preparation for MS:
-
Perform a buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Add a suitable protease (e.g., trypsin) at a 1:20 enzyme-to-protein ratio.
-
Digest overnight at 37°C.
-
Quench the digestion with formic acid to a final concentration of 0.1%.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a nanoLC system coupled to a high-resolution mass spectrometer.
-
Use a data-dependent acquisition (DDA) method to trigger MS/MS on the most abundant precursor ions.
-
Analyze the data using software capable of identifying and quantifying the d₀/d₅-labeled peptide pairs.
-
Protocol 2: On-Bead Digestion for Affinity-Purified Maleimide-Biotin Labeled Peptides
-
Labeling and Enrichment:
-
Label the protein sample with Maleimide-PEG₂-Biotin as per the manufacturer's instructions.
-
Enrich the labeled proteins/peptides using streptavidin-coated magnetic beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin and incubate overnight at 37°C with gentle shaking.
-
-
MS Analysis:
-
Separate the supernatant containing the digested peptides from the beads.
-
Acidify the peptide solution and analyze by LC-MS/MS.
-
Challenges and Mitigation Strategies in MS Analysis
Several challenges can arise during the analysis of maleimide-labeled peptides. Awareness of these issues and the implementation of appropriate strategies are key to obtaining high-quality data.
-
Hydrolysis of the Maleimide Ring: The thiosuccinimide linkage is susceptible to hydrolysis, leading to an 18 Da mass increase.[5][6][7] This can complicate data analysis.
-
Mitigation: Maintain a slightly acidic pH (6.5-7.5) during labeling and sample processing to minimize hydrolysis.[8]
-
-
Oxidation: The sulfur atom in the cysteine-maleimide adduct can be oxidized (+16 Da or +32 Da), which can be exacerbated by certain staining and digestion conditions.[5][6][7]
-
Mitigation: Use optimized sample preparation workflows, such as employing thioglycolic acid during gel electrophoresis and using trichloroethanol-UV for protein visualization instead of Coomassie staining.[5]
-
-
Incomplete Labeling: Inefficient labeling can lead to an underestimation of cysteine-containing peptides.
-
Fragmentation of the Label: Some labels can fragment during MS/MS, which can be either a useful diagnostic tool (e.g., DABMI) or a complicating factor.
-
Mitigation: Be aware of the fragmentation patterns of the specific label used and account for them during data analysis.
-
Visualizing Experimental Workflows
Clear diagrams of experimental workflows can aid in understanding and implementing these complex analytical procedures.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 3. Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Maleimide and Succinimidyl Ester Linker Stability in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates. Among the most prevalent choices for amine and thiol-reactive conjugations are succinimidyl ester (SE) and maleimide (B117702) linkers, respectively. This guide provides an objective comparison of their stability, supported by experimental data, to aid in the selection of the optimal linker for your specific application.
The stability of a linker is paramount, directly influencing the pharmacokinetic profile and therapeutic window of a bioconjugate. Instability can lead to premature cleavage of the payload, resulting in off-target toxicity and reduced efficacy. This guide delves into the chemical properties, reaction mechanisms, and factors influencing the stability of maleimide and succinimidyl ester linkers.
Key Differences in Reactivity and Stability
Succinimidyl esters are highly reactive towards primary amines, forming stable amide bonds. However, their utility is often hampered by their susceptibility to hydrolysis, a competing reaction that is particularly prevalent in aqueous environments. Maleimides, on the other hand, exhibit high reactivity and selectivity for thiol groups, forming a thioether bond. The stability of the resulting maleimide-thiol adduct is a more complex issue, with the potential for a retro-Michael reaction leading to deconjugation.
Quantitative Stability Data
The following tables summarize key stability parameters for maleimide and succinimidyl ester linkers based on published experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Stability of Maleimide-Thiol Adducts
| Maleimide Derivative | Condition | Half-life (t½) | Key Findings | Reference(s) |
| N-ethylmaleimide Adduct | In presence of glutathione (B108866) | 20 - 80 hours | Demonstrates susceptibility to thiol exchange via retro-Michael reaction. | [1][2] |
| N-phenylmaleimide Adduct | In presence of glutathione | 3.1 hours | The N-phenyl group can accelerate thiol exchange. | [3] |
| N-aminoethylmaleimide Adduct | In presence of glutathione | 18 hours | Electron-withdrawing groups can influence the rate of retro-Michael reaction and favor ring-opening. | [3] |
| Thioether Adduct (general) | In presence of glutathione | Not specified | Over 20 times more susceptible to glutathione adduct formation than thiazine-rearranged maleimide conjugate. | [4] |
| Maleimide-based ADC | Human Plasma | ~20% intact after 72h | Stability is site-dependent on the antibody. | [5] |
| Maleamic methyl ester-based ADC | In presence of N-acetylcysteine (NAC) | >98% intact after 21 days | Shows significantly improved stability compared to traditional maleimide linkers. | [6] |
Table 2: Stability of Succinimidyl Ester Linkers
| Succinimidyl Ester Derivative | Condition | Half-life (t½) | Key Findings | Reference(s) |
| Dithiobis(succinimidyl propionate) (DSP) | pH 8.5, Room Temperature | ~8 minutes for >50% hydrolysis | Highlights the rapid hydrolysis of NHS esters in aqueous buffer. | [7] |
| General NHS Esters | pH 7.0, 0°C | 4 - 5 hours | Hydrolysis is significantly slower at neutral pH and lower temperatures. | [8] |
| General NHS Esters | pH 8.6, 4°C | 10 minutes | Demonstrates the strong dependence of hydrolysis rate on pH. | [8] |
| TFP Esters | Aqueous media | Consistently longer than NHS esters | Tetrafluorophenyl (TFP) esters are generally more resistant to hydrolysis than NHS esters. | [9] |
Reaction Mechanisms and Instability Pathways
The stability of these linkers is intrinsically linked to their reaction mechanisms and potential degradation pathways.
Maleimide Linker Chemistry
Maleimides react with thiols via a Michael addition to form a covalent thioether bond. However, this bond can be reversible through a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the physiological environment. This can lead to payload exchange and off-target effects.[2] A competing and stabilizing reaction is the hydrolysis of the succinimide (B58015) ring of the maleimide-thiol adduct, which forms a stable maleamic acid derivative that is no longer susceptible to the retro-Michael reaction.[4][10]
Succinimidyl Ester Linker Chemistry
Succinimidyl esters react with primary amines to form a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct. The primary instability concern for SE linkers is their susceptibility to hydrolysis in aqueous environments. This hydrolysis reaction competes with the desired amidation reaction, and the rate of hydrolysis increases significantly with increasing pH.[7][11]
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of robust bioconjugates. Below are generalized protocols for key stability assays.
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of a bioconjugate in plasma.
Materials:
-
Bioconjugate of interest
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method for quantification (e.g., LC-MS, ELISA)
Procedure:
-
Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
Dilute the bioconjugate into the plasma to a predetermined final concentration.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 24, 48, 72 hours), take an aliquot of the plasma sample.
-
Analyze the aliquots to determine the concentration of the intact bioconjugate.
-
Plot the percentage of intact bioconjugate versus time to determine the stability profile and calculate the half-life.[10]
Protocol 2: Stability Assay in the Presence of Glutathione
This protocol is designed to assess the susceptibility of a maleimide-thiol linkage to thiol exchange.
Materials:
-
Purified bioconjugate
-
Glutathione (GSH)
-
PBS, pH 7.4
-
Incubator at 37°C
-
Analytical method for quantification (e.g., HPLC, LC-MS)
Procedure:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Prepare a stock solution of GSH in PBS.
-
Mix the bioconjugate and GSH stock solutions to achieve desired final concentrations (e.g., a molar excess of GSH).
-
Incubate the mixture at 37°C.
-
At various time points, take an aliquot and analyze it to quantify the amount of intact bioconjugate and any deconjugated species.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 sample.[4]
References
- 1. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Characterization of Antibody-Drug Conjugates with Sulfo-SMCC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The choice of linker connecting these two components is paramount, profoundly influencing the ADC's stability, efficacy, and toxicity profile. This guide provides a detailed comparison of ADCs constructed with the non-cleavable Sulfo-SMCC linker against alternatives, supported by experimental data and detailed methodologies for characterization.
Sulfo-SMCC vs. Alternative Linkers: A Head-to-Head Comparison
The Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker is a heterobifunctional crosslinker widely used in ADC development.[1][2] It forms a stable thioether bond, classifying it as a non-cleavable linker.[3][4] This contrasts with cleavable linkers, such as those containing valine-citrulline (VC) peptide sequences or disulfide bonds, which are designed to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cell.[4][5]
The primary distinction between Sulfo-SMCC and its non-sulfonated counterpart, SMCC, is its water solubility. The addition of a sulfonate group allows the conjugation process to be performed in aqueous solutions without the need for organic co-solvents like DMSO or DMF, which can be detrimental to the stability of the antibody.[2]
Performance Characteristics
The decision between a non-cleavable linker like Sulfo-SMCC and a cleavable linker has significant implications for the ADC's therapeutic index. Non-cleavable linkers are generally associated with greater plasma stability, which can lead to a lower risk of systemic toxicity from premature payload release.[3][6] However, they typically lack a "bystander effect," where a released, membrane-permeable payload can kill adjacent antigen-negative tumor cells.[4] This effect is a key advantage of many cleavable linkers.[5]
Table 1: General Comparison of Sulfo-SMCC (Non-Cleavable) and Cleavable Linkers
| Feature | Sulfo-SMCC (Non-Cleavable) | Cleavable Linkers (e.g., Val-Cit) |
| Release Mechanism | Proteolytic degradation of the antibody in the lysosome.[3][7] | Enzymatic cleavage (e.g., by Cathepsin B), pH sensitivity, or reduction of disulfide bonds.[4][5] |
| Plasma Stability | Generally high, leading to reduced off-target toxicity.[3][6] | Can be variable; newer designs show high stability.[5][8] |
| Bystander Effect | Limited to no bystander effect as the payload is released with a charged amino acid attached.[4][9] | Can exhibit a potent bystander effect, beneficial for heterogeneous tumors.[5] |
| Efficacy | Potentially more effective for hematological cancers or highly expressed antigens.[9] | Broadly effective, especially in solid tumors with heterogeneous antigen expression.[5] |
| Toxicity Profile | Generally well-tolerated with a potentially wider therapeutic window.[3] | Premature payload release can lead to increased systemic toxicity.[6] |
Table 2: Comparative Performance Data of Non-Cleavable vs. Cleavable Linker ADCs (Illustrative)
| ADC | Linker Type | Target/Cell Line | In Vitro Cytotoxicity (IC50, ng/mL) | In Vivo Efficacy | Plasma Stability | Reference |
| Trastuzumab-DM1 | SMCC (Non-Cleavable) | HER2+/HCC70 | Less efficacious than cleavable format in some models. | Single i.v. dose showed tumor inhibition. | High | [10] |
| Anti-HER2-MMAE | Sulfatase-cleavable | HER2+ | 61 | - | High (over 7 days in mouse plasma) | [5] |
| Multiple ADCs | Cleavable | Various | Generally lower IC50 values than non-cleavable counterparts. | Potent tumor regression. | Highly stable (>230 days for Val-Cit in human plasma). | [5] |
Note: The data presented are compiled from various sources and are for illustrative purposes. Direct comparison can be challenging due to differences in antibodies, payloads, and experimental conditions.
Key Characterization Assays and Experimental Protocols
Thorough characterization is essential to ensure the quality, safety, and efficacy of an ADC. Key parameters include the drug-to-antibody ratio (DAR), aggregation, and in vitro cytotoxicity.
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for determining the DAR and the distribution of different drug-loaded species.[11] The method separates molecules based on their hydrophobicity, which increases with the number of conjugated drug molecules.
Experimental Protocol: HIC-HPLC for DAR Analysis
-
System Preparation:
-
HPLC System: An Agilent 1260 Infinity Bio-inert Quaternary LC system or equivalent.[11]
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm or a similar HIC column.[11]
-
Mobile Phase A: 1.2 M (NH₄)₂SO₄, 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0.[12]
-
Mobile Phase B: 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0 with 25% isopropanol (B130326) (v/v).[12]
-
Flow Rate: 0.8 mL/min.[12]
-
Column Temperature: 30°C.[12]
-
Detection: UV absorbance at 280 nm.[12]
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).
-
-
Chromatographic Separation:
-
Inject an appropriate volume of the sample (e.g., 20 µL).
-
Equilibrate the column with the initial mobile phase conditions.
-
Apply a linear gradient from Mobile Phase A to Mobile Phase B to elute the different ADC species.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)
-
Aggregation Analysis by Size Exclusion Chromatography (SEC)
ADC manufacturing and storage can induce aggregation, which can impact efficacy and immunogenicity.[13] SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.[11]
Experimental Protocol: SEC for Aggregation Analysis
-
System Preparation:
-
HPLC System: As described for HIC.
-
Column: A suitable SEC column, such as Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm.[11]
-
Mobile Phase: An aqueous buffer, typically phosphate-buffered saline (PBS), pH 7.4.[11] For some hydrophobic ADCs, the addition of an organic modifier like isopropanol may be necessary to prevent non-specific interactions with the column.[11]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV absorbance at 280 nm.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the sample and run an isocratic elution with the mobile phase.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and any fragments.
-
Calculate the percentage of aggregate: % Aggregate = (Peak Area of Aggregates / Total Peak Area of all species) × 100
-
In Vitro Cytotoxicity Assay
The potency of an ADC is determined by its ability to kill target cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50) value.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture the target cancer cell line (antigen-positive) and a control cell line (antigen-negative) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, the unconjugated antibody, and the free drug.
-
Treat the cells with the different concentrations and incubate for a period of 72-120 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Mechanism of Action and Signaling Pathways
ADCs constructed with the non-cleavable Sulfo-SMCC linker, such as Trastuzumab emtansine (T-DM1), exert their cytotoxic effect following a specific intracellular trafficking pathway.[14][15] The payload, often a potent microtubule inhibitor like DM1, is released only after the entire ADC is internalized and the antibody component is degraded within the lysosome.[14]
The released payload, in the case of DM1, then disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[14]
Caption: Mechanism of action for a Sulfo-SMCC linked ADC.
Caption: General experimental workflow for ADC characterization.
Conclusion
The Sulfo-SMCC linker offers a robust and reliable method for generating stable, non-cleavable ADCs with favorable pharmacokinetic profiles. Its water solubility simplifies the conjugation process and minimizes the risk of antibody denaturation. While ADCs made with Sulfo-SMCC may lack the bystander effect characteristic of cleavable linker-based ADCs, their enhanced stability can translate to a wider therapeutic window and a different spectrum of clinical applications. The choice of linker remains a critical, context-dependent decision in ADC design, requiring careful consideration of the target antigen, the tumor microenvironment, and the properties of the cytotoxic payload. The analytical methods detailed in this guide provide a framework for the comprehensive characterization and comparative evaluation of these powerful therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evolution of Antibody-Drug Conjugate Tumor Disposition Model to Predict Preclinical Tumor Pharmacokinetics of Trastuzumab-Emtansine (T-DM1) - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Crosslinker Length in Optimizing Conjugate Function
A comprehensive guide for researchers, scientists, and drug development professionals on how the length of a crosslinker can significantly influence the stability, efficacy, and overall performance of antibody-drug conjugates (ADCs) and other bioconjugates.
The design and synthesis of effective bioconjugates, particularly in the realm of targeted therapeutics like antibody-drug conjugates (ADCs), is a multi-faceted challenge. Among the critical parameters that dictate the success of a conjugate, the length of the crosslinker—the molecular bridge connecting the targeting moiety (e.g., an antibody) to the payload (e.g., a cytotoxic drug)—plays a pivotal role. The length of this spacer arm can profoundly impact the conjugate's stability, solubility, pharmacokinetics (PK), and ultimately, its therapeutic efficacy. This guide provides an objective comparison of how varying crosslinker lengths, often incorporating polyethylene (B3416737) glycol (PEG) spacers, affect conjugate function, supported by experimental data and detailed methodologies.
Impact of Crosslinker Length on Conjugate Properties: A Comparative Analysis
The length of the crosslinker can be a critical variable in optimizing the therapeutic index of a conjugate. A well-designed linker ensures that the payload remains securely attached to the antibody in circulation, preventing premature release and off-target toxicity, while enabling efficient payload delivery to the target cells. The inclusion of spacers, such as PEG, can further modulate the physicochemical properties of the conjugate.
Several studies have demonstrated that increasing the length of a PEG linker generally leads to a longer plasma half-life and, in some cases, improved in vivo efficacy.[1] This is attributed to the increased hydrodynamic radius of the ADC, which reduces renal clearance.[1] However, this can be accompanied by a decrease in in vitro cytotoxicity, highlighting a crucial trade-off that necessitates optimization for each specific ADC.[1]
The hydrophilicity imparted by PEG linkers can also mitigate the aggregation propensity of ADCs, especially those with high drug-to-antibody ratios (DARs) and hydrophobic payloads.[1] The length of the PEG chain is a parameter that can be fine-tuned to optimize these effects. For instance, in one study, a PEG8 side chain was found to be the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a significant further advantage in this specific context.[1]
The following table summarizes key findings from various studies on the impact of crosslinker length on different aspects of conjugate function.
| Parameter | Effect of Increasing Crosslinker Length | Supporting Evidence | Reference |
| Drug-to-Antibody Ratio (DAR) | Can have variable effects depending on the payload and conjugation chemistry. In some cases, intermediate length PEG spacers (e.g., PEG6, PEG8, PEG12) resulted in higher drug loadings compared to shorter (PEG4) or longer (PEG24) spacers.[2] For different cleavable triggers, a PEG12 spacer had opposite effects on DAR, suggesting a trade-off between decreasing hydrophobicity and increasing steric hindrance.[2] | A study showed that PEG spacers of intermediate length (6, 8, and 12 units) led to higher DARs (5.0, 4.8, and 3.7, respectively) compared to shorter (PEG4, DAR 2.5) and longer (PEG24, DAR 3.0) spacers.[2] | [2] |
| In Vitro Potency (Cytotoxicity) | Can decrease with increasing linker length. Longer linkers might sterically hinder the interaction of the payload with its intracellular target or slow down its release. | A "short" branched DAR 6 ADC was found to be an order of magnitude less potent than a "long" branched DAR 6 ADC, which was as active as its heterogeneous counterpart.[3] This suggests that for branched linkers, a certain length is critical for optimal activity, possibly by reducing steric hindrance for enzymatic cleavage.[3] | [3] |
| In Vivo Efficacy | Generally improves with increased linker length up to an optimal point, often due to enhanced pharmacokinetics. | In a study with bombesin-based radiolabeled antagonists, PEG4 and PEG6 analogs showed significantly better properties, including high tumor uptake and excellent tumor-to-kidney ratios, compared to shorter or longer PEG chains.[4] | [4] |
| Pharmacokinetics (PK) | Longer linkers, particularly those with PEG spacers, can lead to a longer plasma half-life and reduced clearance.[1] This is due to the increased hydrodynamic size of the conjugate.[1] | A DAR8 conjugate with a PEG12 spacer demonstrated a significant reduction in hepatic uptake and clearance, leading to increased efficacy and tolerability.[2] | [2] |
| Stability | Can be enhanced by leveraging steric shielding from the antibody to reduce premature payload release.[2] The hydrophilicity of PEG linkers can also reduce aggregation.[1] | Increasing the length of a PEG spacer in bombesin (B8815690) antagonists showed a trend of increased serum stability, though this effect seemed to reverse with a very long (PEG12) spacer.[4] | [4] |
| Steric Hindrance | Increasing linker length can increase steric hindrance, which may affect conjugation efficiency and payload release.[2][5] | The length of a branched linker was found to critically affect the cytotoxic activity of ADCs, possibly due to steric hindrance influencing the rate of linker cleavage by lysosomal enzymes.[3] | [3] |
Visualizing the Impact of Crosslinker Length
To better understand the concepts discussed, the following diagrams illustrate the influence of crosslinker length on conjugate function and a typical experimental workflow for its assessment.
Caption: Impact of crosslinker length on payload accessibility and target binding.
The diagram above illustrates how a short crosslinker might lead to steric hindrance, potentially impeding the payload's interaction with its target. An optimally sized linker can facilitate effective binding, while a longer linker can provide increased flexibility and reduce steric hindrance, which can be beneficial but may also lead to other challenges like increased hydrophobicity if not properly designed.
Experimental Workflow for Assessing Crosslinker Length
A systematic approach is essential to determine the optimal crosslinker length for a given conjugate. The following workflow outlines the key experimental steps.
Caption: A typical experimental workflow for assessing the impact of crosslinker length.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for the key experiments are crucial.
Conjugate Synthesis and Characterization
-
Synthesis of Conjugates: The synthesis of ADCs with varying crosslinker lengths typically involves the use of heterobifunctional crosslinkers with a reactive moiety for the antibody (e.g., N-hydroxysuccinimide ester for lysine (B10760008) residues or maleimide (B117702) for cysteine residues) and another for the payload. PEG spacers of different lengths (e.g., PEG4, PEG8, PEG12) are incorporated into the linker structure. The conjugation reaction conditions (pH, temperature, molar ratios of reactants) should be kept consistent across all experiments to ensure a fair comparison.[6][7]
-
Purification: Following conjugation, the crude reaction mixture is purified to remove unconjugated antibody, payload, and crosslinker. Size-exclusion chromatography (SEC) is commonly used to separate the ADC from smaller molecules. Hydrophobic interaction chromatography (HIC) can be employed to separate ADCs with different DARs.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute. It can be determined using techniques like UV-Vis spectroscopy (by measuring the absorbance of the antibody and the payload at their respective wavelengths), HIC, or mass spectrometry.
-
Aggregation: SEC is used to assess the level of aggregation in the final ADC product. High levels of aggregation can lead to increased immunogenicity and altered PK profiles.
-
Purity: SDS-PAGE (reducing and non-reducing) and SEC-HPLC are used to determine the purity of the conjugate.
-
In Vitro Evaluation
-
Binding Affinity Assays:
-
ELISA (Enzyme-Linked Immunosorbent Assay): The binding affinity of the ADCs to their target antigen is assessed. Target antigen is coated on a microplate, and the ADCs are added at various concentrations. The binding is detected using a secondary antibody conjugated to an enzyme that produces a colorimetric or fluorescent signal.
-
SPR (Surface Plasmon Resonance): This technique provides real-time quantitative analysis of the binding kinetics (association and dissociation rates) between the ADC and its target antigen immobilized on a sensor chip.
-
-
In Vitro Cytotoxicity Assays: The potency of the ADCs is evaluated on target antigen-expressing cancer cell lines. Cells are incubated with serial dilutions of the ADCs for a defined period (e.g., 72-96 hours). Cell viability is then measured using assays such as MTT, XTT, or CellTiter-Glo. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined.
-
Serum Stability Assays: The stability of the ADC in serum is assessed to predict its in vivo stability. The ADC is incubated in serum (e.g., human or mouse) at 37°C for various time points. The amount of released payload is quantified using techniques like HPLC or LC-MS/MS.
In Vivo Evaluation
-
Pharmacokinetic (PK) Studies: The PK profile of the ADCs is determined in relevant animal models (e.g., mice or rats). A single dose of the ADC is administered intravenously, and blood samples are collected at different time points. The concentration of the total antibody and the conjugated ADC in the plasma is measured using ELISA or LC-MS/MS. Key PK parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) are calculated.
-
Efficacy Studies: The anti-tumor activity of the ADCs is evaluated in tumor xenograft models. Mice bearing tumors derived from human cancer cell lines are treated with the ADCs. Tumor growth is monitored over time, and the efficacy is assessed by comparing the tumor volume in the treated groups to the control group.
-
Toxicity Studies: The potential toxicity of the ADCs is evaluated in animal models. This includes monitoring for changes in body weight, clinical signs of toxicity, and histopathological analysis of major organs.
Conclusion
The length of the crosslinker is a critical design parameter that can be modulated to fine-tune the properties and performance of a bioconjugate. A systematic assessment of different crosslinker lengths, using the experimental approaches outlined in this guide, is essential for the development of safe and effective targeted therapies. By carefully optimizing the linker length, researchers can enhance conjugate stability, improve pharmacokinetic profiles, and ultimately maximize therapeutic efficacy while minimizing off-target toxicities. The interplay between linker length, hydrophobicity, and steric effects underscores the importance of a rational design approach in the field of bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
evaluating the efficiency of different maleimide-based labeling kits
For scientists and professionals in drug development, the covalent labeling of proteins and other biomolecules is a cornerstone of research and therapeutic innovation. Maleimide-based labeling, which targets thiol groups on cysteine residues, is a widely adopted method due to its high selectivity and efficiency.[1][2] However, the performance of commercially available labeling kits can vary, impacting experimental outcomes. This guide provides an objective comparison of key performance indicators for different maleimide-based labeling kits, supported by experimental protocols and data, to aid researchers in selecting the optimal kit for their needs.
Performance Comparison of Maleimide-Based Labeling Kits
The efficiency of a maleimide-based labeling kit can be assessed by several key metrics: the degree of labeling (DOL), protein recovery after purification, and the stability of the resulting conjugate. While direct, independent comparative studies are limited, the following table summarizes performance data based on manufacturer-provided information and available technical literature.
| Kit Feature | Thermo Fisher Scientific EZ-Link™ Maleimide (B117702) Kits | LI-COR IRDye® 800CW Maleimide Labeling Kit | BroadPharm Dye Maleimide Antibody Labeling Kits | NanoTemper Technologies Monolith Protein Labeling Kit RED-MALEIMIDE 2nd Generation |
| Typical Degree of Labeling (DOL) | Application-dependent, requires optimization.[3] | 2-5 dyes per free sulfhydryl group.[4] | Optimized for 2.5-3 labels per antibody.[5] | Optimized for high signal-to-noise in MST assays.[6][7] |
| Typical Protein Recovery | Dependent on purification method (e.g., desalting columns, dialysis).[3] | Dependent on purification method (e.g., dialysis, desalting spin columns).[4] | High recovery with provided desalting columns.[5] | 60-90% recovery with included purification columns.[1] |
| Conjugate Stability | Stable thioether bond formed.[3] | Stable thioether bond formed.[4] | Stable thioether bond formed.[5] | Forms highly stable dye-protein conjugates.[1] |
| Recommended Molar Ratio (Dye:Protein) | 5-20 fold molar excess.[8] | ~10 fold molar excess for antibodies.[4] | 10-20 fold molar excess for antibodies.[5] | Optimized for protein concentrations of 2-20 µM.[6][7] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C.[3] | 2-3 hours at room temperature.[4] | 2 hours at room temperature.[5] | Labeling and purification in less than 60 minutes.[1] |
| Purification Method | Not included; recommends desalting columns or dialysis.[3] | Not included; recommends dialysis or desalting columns.[4] | Desalting columns included.[5] | Gravity flow and spin columns included.[1] |
Experimental Protocols
To ensure a fair and accurate comparison of different maleimide-based labeling kits, standardized experimental protocols are essential. Below are detailed methodologies for protein labeling, purification, and the assessment of key performance indicators.
Protocol 1: Protein Preparation and Reduction
-
Protein Solution Preparation : Dissolve the protein containing cysteine residues in a degassed, amine-free buffer (e.g., Phosphate Buffered Saline (PBS), HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[2][9][10]
-
Reduction of Disulfide Bonds : If the protein contains disulfide bonds that need to be labeled, add a 10-100 fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP).[2][9][10] Incubate the mixture for 30-60 minutes at room temperature. TCEP is often preferred as it does not need to be removed before the addition of the maleimide reagent.[11]
Protocol 2: Maleimide Labeling Reaction
-
Maleimide Reagent Preparation : Immediately before use, dissolve the maleimide reagent in a dry, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10 mM).[9][12]
-
Conjugation Reaction : Add the maleimide stock solution to the reduced protein solution to achieve the desired molar ratio of dye to protein (typically between 10:1 and 20:1).[5][12]
-
Incubation : Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[5][12]
Protocol 3: Purification of the Labeled Protein
-
Removal of Excess Dye : Following incubation, it is crucial to remove the unreacted maleimide dye. This can be achieved using size-exclusion chromatography, such as a desalting column (e.g., Zeba™ Spin Desalting Columns) or through dialysis.[3][13] The choice of purification method may depend on the specific kit and the properties of the protein being labeled.
Protocol 4: Determination of Labeling Efficiency (Degree of Labeling)
-
Spectrophotometric Measurement : The DOL is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λmax) of the dye.[9][12][14]
-
Calculation : The following formulas are used to calculate the DOL:
-
Corrected Protein Absorbance (A280,corrected) = A280 - (Amax × Correction Factor)
-
Protein Concentration (M) = A280,corrected / (Protein Molar Extinction Coefficient × Pathlength)
-
Dye Concentration (M) = Amax / (Dye Molar Extinction Coefficient × Pathlength)
-
Degree of Labeling (DOL) = Dye Concentration / Protein Concentration
-
Protocol 5: Assessment of Protein Recovery
-
Quantify Protein Before and After : Measure the protein concentration of the sample before the labeling reaction and after the purification of the conjugate using a standard protein quantification assay (e.g., Bradford or BCA assay).[15][16]
-
Calculate Recovery : The percentage of protein recovery is calculated as: (Total protein amount after purification / Total protein amount before labeling) × 100%.
Protocol 6: Evaluation of Conjugate Stability
-
Incubation in a Challenging Environment : To assess the stability of the thioether bond, the purified conjugate can be incubated in a buffer containing a high concentration of a competing thiol, such as glutathione (B108866) (GSH), at 37°C.[17][18]
-
Time-Point Analysis : At various time points (e.g., 0, 6, 24, 48 hours), aliquots of the incubation mixture are taken.
-
Analysis : The amount of intact conjugate remaining at each time point can be quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or mass spectrometry.[17][18]
Visualizing the Workflow and Key Relationships
To better understand the experimental process and the underlying chemical principles, the following diagrams have been generated using Graphviz.
References
- 1. support.nanotempertech.com [support.nanotempertech.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. licorbio.com [licorbio.com]
- 5. broadpharm.com [broadpharm.com]
- 6. shop.nanotempertech.com [shop.nanotempertech.com]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. biotium.com [biotium.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Spectrophotometric determination of protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jascoinc.com [jascoinc.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Mal-amino-sulfo
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of Mal-amino-sulfo (CAS No. 158018-81-6), ensuring operational safety and regulatory compliance.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures for this compound, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations for hazardous waste management. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses or goggles. All handling of the chemical, especially preparations for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data for Disposal and Hazard Classification
The following table summarizes the key hazard classifications for this compound, which dictate its proper disposal route as a hazardous waste.
| Parameter | Value / Classification | Hazard Statement |
| GHS Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| GHS Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| GHS Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
| GHS Disposal Precaution | - | P501: Dispose of contents/container to an approved waste disposal plant[1] |
Detailed Disposal Protocol
The proper disposal of this compound is critical due to its acute oral toxicity and severe hazard to aquatic ecosystems. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste : Due to its GHS classifications, any unused or contaminated this compound must be treated as hazardous waste.
-
Segregate Waste Streams :
-
Solid Waste : Collect any solid this compound, along with contaminated consumables (e.g., weigh boats, pipette tips, gloves, and paper towels), in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been verified to avoid potentially dangerous reactions.
-
Step 2: Waste Container Preparation and Labeling
-
Container Selection : Use the original container if it is in good condition. If not, use a new, compatible container that can be securely sealed.
-
Labeling : Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: "158018-81-6"
-
The associated hazards (e.g., "Acutely Toxic," "Hazardous to the Aquatic Environment")
-
The accumulation start date.
-
Step 3: Storage and Accumulation
-
Secure Storage : Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Designated Area : Store the container in a designated satellite accumulation area within the laboratory. This area should have secondary containment to capture any potential leaks or spills.
-
Segregation : Store the this compound waste away from incompatible materials.
Step 4: Arranging for Disposal
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide Information : Provide the EHS office or contractor with an accurate description of the waste, including its chemical name, quantity, and hazard classifications.
-
Follow Instructions : Adhere to all specific instructions provided by the EHS office or contractor regarding pickup procedures and documentation.
Step 5: Decontamination of Empty Containers and Glassware
-
Triple Rinse : An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent) before it can be considered for regular disposal.
-
Collect Rinsate : The rinsate from this cleaning process is also considered hazardous waste and must be collected and disposed of accordingly.
-
Final Disposal : After triple-rinsing and ensuring the container is completely empty, deface the original label and dispose of the container according to your institution's guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
